molecular formula C7H10ClNO B1359274 4-Pyridineethanol Hydrochloride CAS No. 383177-54-6

4-Pyridineethanol Hydrochloride

Cat. No.: B1359274
CAS No.: 383177-54-6
M. Wt: 159.61 g/mol
InChI Key: SUDVBWMNUVBMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridineethanol Hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDVBWMNUVBMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383177-54-6
Record name 4-Pyridineethanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383177546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PYRIDINEETHANOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M5Y6U7G9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(2-Hydroxyethyl)pyridine Hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(2-Hydroxyethyl)pyridine Hydrochloride

Executive Summary

4-(2-Hydroxyethyl)pyridine Hydrochloride is a bifunctional pyridine derivative serving as a critical intermediate in the synthesis of 4-vinylpyridine, functional polymers, and pharmaceutical pharmacophores.[1][2] This guide provides an in-depth technical analysis of its structural properties, industrial synthesis via the Ladenburg-type condensation, and its role as a precursor in drug development.[2]

TECHNICAL ALERT: CAS Registry Identity

  • Target Molecule: 4-(2-Hydroxyethyl)pyridine (Free Base CAS: 5344-27-4 ).[1][2] The Hydrochloride salt is prepared from this base.

  • Discrepancy Warning: Users frequently confuse this with CAS 5326-23-8 , which corresponds to 6-Chloronicotinic acid .[1][2] Ensure verification of the chemical structure before procurement.[2]

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a pyridine ring substituted at the para (4-) position with a 2-hydroxyethyl chain.[1][2][3][4][5] In its hydrochloride salt form, the pyridine nitrogen is protonated, significantly altering its solubility and stability profile compared to the hygroscopic free base.

Physicochemical Properties
PropertySpecification (Free Base)Specification (HCl Salt)
IUPAC Name 2-(Pyridin-4-yl)ethanol2-(Pyridin-4-yl)ethanol hydrochloride
Molecular Formula C₇H₉NOC₇H₁₀ClNO
Molecular Weight 123.15 g/mol 159.61 g/mol
Appearance Colorless to yellow viscous liquidWhite to off-white crystalline solid
Melting Point 8–10 °C (Liquid at RT)160–165 °C (Decomposes)
Solubility Miscible with water, alcohols, CHCl₃Highly soluble in water, MeOH; Insoluble in Et₂O
pKa (Pyridine N) ~5.3 (Conjugate acid)N/A (Already protonated)
Hygroscopicity High (Deliquescent)Moderate (Stable if desiccated)
Spectroscopic Signature (NMR)

The structural integrity is validated via ¹H-NMR.[2] The symmetry of the 4-substituted ring creates a distinct AA'BB' splitting pattern.[2]

  • Aromatic Region: Two doublets (approx.[2] 8.5 ppm and 7.2 ppm) integrating to 2 protons each.[2] The downfield shift at 8.5 ppm corresponds to the protons adjacent to the nitrogen (

    
    ).[2]
    
  • Aliphatic Region: Two triplets.[2] The methylene group adjacent to the ring (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) appears around 2.8 ppm, while the methylene adjacent to the hydroxyl group (
    
    
    
    ) appears around 3.8 ppm.[2]

Part 2: Synthetic Pathways & Manufacturing

The industrial synthesis relies on the reactivity of the methyl group in 4-methylpyridine (4-picoline).[1][2] The protons on the methyl group are acidic due to the electron-withdrawing nature of the pyridine ring, allowing for condensation with formaldehyde.[2]

Synthesis Workflow (Ladenburg-Type Condensation)

The reaction typically requires high temperature and pressure or the use of a base catalyst to drive the condensation of 4-picoline with formaldehyde.[2]

Synthesis Picoline 4-Methylpyridine (4-Picoline) Reactor High Pressure Reactor (130-150°C, 5-10 bar) or Base Cat. (LDA/n-BuLi) Picoline->Reactor Formaldehyde Formaldehyde (aq. or Paraformaldehyde) Formaldehyde->Reactor FreeBase 4-(2-Hydroxyethyl)pyridine (Free Base) Reactor->FreeBase Condensation Purification Distillation (Vacuum) FreeBase->Purification SaltForm Salt Formation (HCl in Ethanol/Dioxane) Purification->SaltForm Dissolve & Acidify FinalProduct 4-(2-Hydroxyethyl)pyridine Hydrochloride SaltForm->FinalProduct Crystallization

Figure 1: Synthetic pathway from 4-picoline to the hydrochloride salt.[1][2]

Protocol: Laboratory Scale Preparation
  • Condensation: Charge a pressure vessel with 4-methylpyridine (1.0 eq) and paraformaldehyde (1.1 eq). Heat to 135°C for 12–16 hours.[2]

  • Isolation: Distill the reaction mixture under reduced pressure (bp ~122°C @ 2 mmHg) to isolate the free base as a viscous oil.

  • Salt Formation: Dissolve the free base in anhydrous ethanol. Add 1.1 eq of HCl (g) or 4M HCl in dioxane dropwise with cooling (0°C).

  • Crystallization: Add diethyl ether to induce precipitation. Filter the white solid and dry under vacuum over P₂O₅.[2]

Part 3: Reactivity & Pharmaceutical Applications

The molecule possesses two distinct reactive sites: the nucleophilic nitrogen (masked in the HCl salt) and the primary alcohol.[2]

Reactivity Logic
  • Dehydration (Vinylpyridine Synthesis): The most commercially significant reaction is the acid-catalyzed dehydration to form 4-vinylpyridine , a monomer used in the synthesis of pH-responsive polymers and ion-exchange resins.[1][2]

  • Esterification/Etherification: The alcohol group can be derivatized to attach the pyridine ring to larger pharmacophores or drug delivery vehicles (e.g., PEGylation).

Reactivity Core 4-(2-Hydroxyethyl)pyridine (Core Structure) PathA Dehydration (H2SO4 / KOH) Core->PathA PathB O-Functionalization (SOCl2 / TsCl) Core->PathB PathC N-Alkylation (R-X) Core->PathC Vinyl 4-Vinylpyridine (Polymer Precursor) PathA->Vinyl LeavingGroup 4-(2-Chloroethyl)pyridine (Alkylating Agent) PathB->LeavingGroup QuatSalt Pyridinium Salts (Ionic Liquids/Antimicrobials) PathC->QuatSalt

Figure 2: Divergent reactivity pathways for functionalization.

Drug Development Applications

While the 2-isomer is a precursor for Thioridazine, the 4-isomer is utilized in:

  • Polymer-Drug Conjugates: 4-Vinylpyridine segments in block copolymers allow for pH-dependent solubility, enabling targeted drug release in the acidic tumor microenvironment.[1][2]

  • Ligand Synthesis: Used to create N,O-donor ligands for metal complexes (e.g., Pt, Pd) investigated for anticancer activity.[2]

  • Intermediate Synthesis: The conversion of the hydroxyl group to a leaving group (mesylate/tosylate) allows for the introduction of the ethyl-pyridine moiety into secondary amines, a common motif in antihistamines and anticholinergics.[2]

Part 4: Handling, Stability, & Quality Control

Stability & Storage
  • Hygroscopicity: The HCl salt is less hygroscopic than the free base but should still be stored in a desiccator.[2] Moisture absorption leads to "clumping" and difficulty in precise weighing.[2]

  • Acidity: Aqueous solutions are acidic (pH ~4–5).[2] Ensure compatibility with acid-sensitive reagents.[1][2]

Quality Control Methods
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2]

    • Mobile Phase: Phosphate buffer (pH 7.[2]0) / Acetonitrile gradient. Note: Ion-pairing agents (e.g., hexanesulfonic acid) may be required to retain the polar pyridinium species.[1][2]

    • Detection: UV at 254 nm.[2]

  • Titration: Argentometric titration (AgNO₃) to determine chloride content, confirming the stoichiometry of the HCl salt.

References

  • PubChem. (n.d.).[2] 4-(2-Hydroxyethyl)pyridine (Compound).[1][2][3][4][5] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]

  • Scriven, E. F. V. (1984).[2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.[2]

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Pyridine and Pyridine Derivatives. Wiley-VCH.[1][2] [Link][1][2]

  • Shimizu, S., et al. (2000).[2] Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. (Discusses synthesis via Ladenburg reaction).[2]

Sources

Introduction: The Significance of the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Pyridyl)ethanol Hydrochloride

This guide provides a comprehensive technical overview of 2-(4-Pyridyl)ethanol Hydrochloride, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, grounding its protocols in established scientific principles to ensure both accuracy and practical utility.

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the core structure of numerous therapeutic agents.[1] Its presence can significantly influence a molecule's pharmacological activity, solubility, and metabolic stability. 2-(4-Pyridyl)ethanol, and its hydrochloride salt, serve as a versatile intermediate, providing a reactive hydroxyl group and a basic nitrogen atom, which are strategic points for molecular elaboration in drug discovery programs.[2][3][4] This guide will focus on the hydrochloride salt, a common form used to improve the handling and stability of the parent amine.

Chemical Identity and Physicochemical Properties

2-(4-Pyridyl)ethanol Hydrochloride is the salt formed from the reaction of 2-(4-Pyridyl)ethanol with hydrochloric acid. The protonation of the pyridine nitrogen enhances the compound's water solubility and crystallinity, making it easier to handle and purify compared to its free base form.

Property2-(4-Pyridyl)ethanol (Free Base)2-(4-Pyridyl)ethanol Hydrochloride (HCl Salt)
CAS Number 5344-27-4[3][5][6]383177-54-6[7][8]
Molecular Formula C₇H₉NO[5][6]C₇H₁₀ClNO[7]
Molecular Weight 123.15 g/mol [5]159.61 g/mol [7]
Appearance Liquid[5]Solid
Boiling Point 140-141 °C @ 9 Torr[6]Not Applicable (decomposes)
Melting Point 8.0-9.5 °C[6]Not specified, typically higher than free base
IUPAC Name 2-(pyridin-4-yl)ethanol[5]2-pyridin-4-ylethanol;hydrochloride[7]
Common Synonyms 4-Pyridineethanol, 4-(2-Hydroxyethyl)pyridine[3][5][6]4-(2-Hydroxyethyl)pyridine Hydrochloride[7]

Synthesis and Mechanistic Rationale

The industrial synthesis of pyridine ethanol derivatives often involves the reaction of a corresponding methylpyridine (picoline) with an aldehyde, such as formaldehyde, in the presence of a base.[2] This process, known as a methylolation reaction, leverages the acidity of the methyl protons adjacent to the electron-withdrawing pyridine ring.

Generalized Synthetic Workflow

The conversion of 4-methylpyridine (γ-picoline) to 2-(4-Pyridyl)ethanol and its subsequent conversion to the hydrochloride salt is a representative pathway.

G cluster_0 Step 1: Base-Catalyzed Methylolation cluster_1 Step 2: Salt Formation Start 4-Methylpyridine (γ-Picoline) Reagent1 Formaldehyde (HCHO) + Base (e.g., Triethylamine) Start->Reagent1 Reaction at elevated temperature (e.g., 140°C) Intermediate 2-(4-Pyridyl)ethanol (Free Base) Reagent1->Intermediate Forms C-C bond Reagent2 Hydrochloric Acid (HCl) in a suitable solvent Intermediate->Reagent2 Protonation of Pyridine Nitrogen Product 2-(4-Pyridyl)ethanol Hydrochloride Reagent2->Product

Caption: Generalized synthesis of 2-(4-Pyridyl)ethanol Hydrochloride.

Step-by-Step Protocol and Causality

Objective: To synthesize 2-(4-Pyridyl)ethanol Hydrochloride from 4-methylpyridine.

Protocol:

  • Reaction Setup: In a suitable pressure reactor, charge 4-methylpyridine, water, paraformaldehyde (a source of formaldehyde), and a base such as triethylamine.[2]

    • Rationale: The base is crucial for deprotonating the methyl group of 4-methylpyridine, forming a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of formaldehyde. The reaction is typically performed at elevated temperatures to overcome the activation energy.[2]

  • Reaction Execution: Seal the reactor and heat the mixture to approximately 140°C for several hours.[2]

    • Rationale: This ensures the reaction proceeds to completion. Monitoring the reaction progress via techniques like GC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts from side reactions, such as dehydration of the alcohol.[2]

  • Workup and Isolation of Free Base: After cooling, the reaction mixture is worked up. This typically involves removing the base and unreacted starting materials under reduced pressure. The resulting crude 2-(4-Pyridyl)ethanol can be purified by distillation.

    • Rationale: A clean separation at this stage is vital for the purity of the final product. The choice of distillation conditions must be carefully controlled to avoid thermal degradation.

  • Hydrochloride Salt Formation: Dissolve the purified 2-(4-Pyridyl)ethanol in a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol) with stirring.

    • Rationale: The highly basic pyridine nitrogen readily accepts a proton from HCl, leading to the precipitation of the crystalline hydrochloride salt. The choice of a less polar solvent facilitates precipitation.

  • Purification of the Salt: Collect the precipitated solid by filtration, wash with a cold solvent to remove any residual impurities, and dry under a vacuum.

    • Rationale: Washing with a cold solvent minimizes the loss of product due to solubility. Vacuum drying ensures the complete removal of residual solvent.

Analytical Characterization

To confirm the identity and purity of 2-(4-Pyridyl)ethanol Hydrochloride, a suite of analytical techniques is employed. Each method provides a unique piece of structural information, creating a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton spectrum will show characteristic signals for the aromatic protons on the pyridine ring, as well as the two methylene groups of the ethanol side chain.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the parent compound. Techniques like GC-MS can be used to analyze the free base, confirming its mass of 123.15 g/mol .[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key peaks would include a broad O-H stretch for the alcohol, C-H stretches for the alkyl and aromatic groups, and C=N/C=C stretches characteristic of the pyridine ring.

  • Elemental Analysis: This technique determines the percentage composition of C, H, N, and Cl, which can be compared against the calculated theoretical values for C₇H₁₀ClNO to confirm purity.

Applications in Drug Development and Research

The utility of 2-(4-Pyridyl)ethanol Hydrochloride lies in its dual functionality, making it a valuable starting material for more complex molecules.

G cluster_0 Reactive Sites cluster_1 Potential Transformations Start 2-(4-Pyridyl)ethanol Hydrochloride OH_group Hydroxyl (-OH) Group Start->OH_group N_atom Pyridine Nitrogen (as pyridinium) Start->N_atom Esterification Esterification / Etherification OH_group->Esterification Oxidation Oxidation to Aldehyde/Acid OH_group->Oxidation Alkylation N-Alkylation (after deprotonation) N_atom->Alkylation Product Complex Pharmaceutical Intermediates & APIs Esterification->Product Alkylation->Product Oxidation->Product

Caption: Role as a versatile chemical intermediate.

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[3] For example, it is identified as a related substance to Betahistine, an anti-vertigo drug, suggesting its potential role in the synthesis or as a starting point for analogs.[9]

  • Carboxyl Group Protection: The free base, 4-(2-Hydroxyethyl)pyridine, is used as a reagent to protect carboxylic acids by forming 2-(4-pyridyl)ethyl esters.[3] These esters are stable under many reaction conditions but can be cleaved when necessary.

  • Scaffold for Library Synthesis: In medicinal chemistry, the compound can be used as a scaffold. The hydroxyl group can be converted to other functionalities (e.g., esters, ethers, halides) to create a library of related compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling of 2-(4-Pyridyl)ethanol and its hydrochloride salt is essential in a research environment. While specific data for the hydrochloride salt is limited, the GHS classification for the parent compound, 4-Pyridineethanol, provides a strong basis for safe handling protocols.

GHS Hazard Classification (for 4-Pyridineethanol):

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Wash hands thoroughly after handling.[11] Prevent dust generation when working with the solid hydrochloride salt.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The free base is noted to be hygroscopic, so protection from moisture is important.[3]

  • Spill Response: In case of a spill, clean up immediately using appropriate absorbent materials and dispose of the waste in a sealed container according to institutional protocols.[10]

Conclusion

2-(4-Pyridyl)ethanol Hydrochloride is more than just a chemical with a CAS number; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an invaluable intermediate in the quest for novel therapeutics. Understanding its chemistry, handling requirements, and synthetic potential allows researchers to leverage this building block effectively and safely in their drug discovery and development endeavors.

References

  • Sigma-Aldrich. 2,4-Dihydroxypyridine 97.
  • CAS Common Chemistry. 2-Pyridineethanol.
  • Guidechem. 2-Pyridineethanol 103-74-2 wiki.
  • Biosynth. Pyridine-2-ethanol | 103-74-2.
  • CymitQuimica. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine).
  • Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
  • PubChem - NIH. 4-Pyridineethanol | C7H9NO | CID 72921.
  • LookChem. 4-Pyridineethanol.
  • PubChem - NIH. 4-Pyridineethanol hydrochloride | C7H10ClNO | CID 23090609.
  • BLD Pharm. 383177-54-6|2-(Pyridin-4-yl)ethanol hydrochloride.
  • CAS Common Chemistry. 4-Pyridineethanol.
  • Organic Syntheses Procedure. N-(4-Pyridyl)pyridinium chloride hydrochloride.
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of (2-Chloro-Pyridin-4-Yl)-Methanol in Modern Pharmaceutical Synthesis.
  • EPA Archive. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.
  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Fisher Scientific. SAFETY DATA SHEET.
  • LGC Standards. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine).
  • Carl ROTH. Pyridine - SAFETY DATA SHEET.
  • Apollo Scientific. 1-(4-Pyridyl)ethanol.
  • PENTA. Pyridine - SAFETY DATA SHEET.

Sources

Technical Profile: 4-Pyridineethanol Hydrochloride Solubility & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Subject: 4-Pyridineethanol Hydrochloride (CAS: 383177-54-6) Intended Audience: Process Chemists, Formulation Scientists, and Analytical Researchers.[1]

Executive Summary

This compound (4-PEOH[1]·HCl) serves as a critical intermediate in the synthesis of histamine analogs, most notably Betahistine . While the free base (4-Pyridineethanol, CAS 5344-27-4) exists as a viscous liquid or low-melting solid (MP: 8–10°C) at room temperature, the hydrochloride salt form offers a stable, crystalline alternative (MP: ~151°C) that facilitates purification via recrystallization.[1]

This guide provides a definitive physicochemical profile of 4-PEOH[1]·HCl, focusing on solubility landscapes, thermodynamic properties, and rigorous handling protocols required due to its significant hygroscopicity.[1]

Part 1: Physicochemical Identity[2]

Before addressing solubility, the solid-state properties must be established to ensure the integrity of the starting material.[1]

ParameterSpecificationNotes
Chemical Name This compoundAlso: 4-(2-Hydroxyethyl)pyridinium chloride
CAS Number 383177-54-6 Note:[1][2][3][4][5][6][7] Free base is 5344-27-4
Molecular Formula C₇H₁₀ClNO(C₇H₉NO[1] · HCl)
Molecular Weight 159.61 g/mol Free base MW: 123.15 g/mol
Melting Point 149.0 – 152.0 °C Sharp melting point indicates high purity.[1]
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or free-base reversion.[1]
Hygroscopicity High Requires storage under inert gas (Ar/N₂).[1][3][8]

Part 2: Solubility Landscape

The solubility of 4-PEOH[1][3][5][9]·HCl is governed by the ionic interaction between the pyridinium cation and the chloride anion.[1] Unlike the free base, which is miscible with a wide range of organic solvents, the salt exhibits a steep polarity-dependent solubility curve.[1]

Qualitative Solubility Data

The following data categorizes solvent compatibility for process design (Extraction/Recrystallization).

Solvent ClassSpecific SolventSolubility StatusApplication Relevance
Protic Polar Water Very High (>100 mg/mL)Aqueous workup; pH adjustment.[1]
Methanol High Primary solvent for dissolution/reaction.[1]
Ethanol High/Moderate Ideal for recrystallization (often with antisolvent).[1]
Isopropanol Moderate Good candidate for cooling crystallization.[1]
Aprotic Polar DMSO High Analytical vehicle (NMR).[1]
DMF High Reaction solvent.[1]
Chlorinated Chloroform Moderate/Soluble Unusual for salts, but typical for pyridine salts.
DCM Low/Moderate Phase transfer catalysis media.[1]
Non-Polar Diethyl Ether Insoluble Antisolvent for precipitation.[1]
Hexane/Heptane Insoluble Wash solvent to remove non-polar impurities.[1]
Ethyl Acetate Very Low Wash solvent.[1][3]
Thermodynamic Implications (The "Why")

The dissolution of 4-PEOH[1]·HCl involves overcoming the crystal lattice energy (approx. 150°C MP) via solvation.[1]

  • Water/Methanol: The high dielectric constant allows for full dissociation of the Cl⁻ and Pyridinium ions.[1]

  • Ether/Hexanes: Lack the dipole moment necessary to stabilize the ionic pair, resulting in immediate precipitation. This property is exploited in the purification workflow below.

Part 3: Visualization of Purification Logic

The following diagram illustrates the standard workflow for converting the crude free base (often impure oil) into the high-purity hydrochloride salt using solubility differentials.

PurificationWorkflow cluster_solubility Solubility Logic Start Crude Reaction Mixture (Free Base + Impurities) Acidification Acidification (Add HCl in EtOH/IPA) Start->Acidification Dissolve Precipitation Nucleation & Precipitation (Salt Formation) Acidification->Precipitation Cooling / Antisolvent Filtration Filtration & Washing (Remove Non-Polar Impurities) Precipitation->Filtration Solid-Liquid Separation Recrystallization Recrystallization (Solvent: EtOH / Antisolvent: Et2O) Filtration->Recrystallization Purification FinalProduct Pure 4-PEOH·HCl (Crystalline Solid) Recrystallization->FinalProduct Drying (Vacuum)

Figure 1: Purification workflow leveraging the differential solubility of the HCl salt versus the free base.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

For researchers requiring exact quantitative data (mg/mL) at specific temperatures.[1]

Prerequisites:

  • Calibrated HPLC system (C18 column, UV detection at 254 nm).

  • Thermostatic shaker bath.[1]

Step-by-Step:

  • Preparation: Add excess 4-PEOH·HCl solid to 10 mL of the target solvent (e.g., Ethanol) in a glass vial.

  • Equilibration: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturation).[1]

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter . Note: Pre-warm the filter if testing at elevated temperatures to prevent precipitation inside the filter.

  • Dilution: Immediately dilute the filtrate with mobile phase to prevent crystallization.

  • Quantification: Inject into HPLC and calculate concentration against a standard curve of 4-PEOH·HCl.

Protocol B: Recrystallization (Purification)

Field-proven method for upgrading purity from 95% to >99%.[1]

Solvent System: Ethanol (Good Solvent) / Diethyl Ether (Antisolvent).[1]

  • Dissolution: Place 10 g of crude 4-PEOH·HCl in a round-bottom flask. Add absolute Ethanol (approx. 30-40 mL) and heat to boiling (reflux) until fully dissolved.

  • Hot Filtration: If particulates are present, filter the hot solution rapidly through a heated funnel.[1]

  • Nucleation: Remove from heat. Add Diethyl Ether dropwise until a faint turbidity persists.[1]

  • Crystal Growth: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white crystals under vacuum (inert atmosphere preferred due to hygroscopicity).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel for 12 hours.

Part 5: Critical Handling & Stability

1. Hygroscopicity Warning: The chloride anion renders this compound highly hygroscopic.[1] Exposure to atmospheric moisture leads to:

  • Formation of a sticky gum/oil.[1]

  • Inaccurate mass stoichiometry in subsequent reactions.

  • Hydrolysis risks over long durations.[1]

  • Mitigation: Always handle in a glovebox or weigh rapidly. Store in desiccators.

2. Analytical Interference: When analyzing by HPLC, ensure the buffer pH is acidic (pH ~2-3).[1] At neutral/basic pH, the salt dissociates to the free base, which may exhibit peak tailing on standard C18 columns due to interaction with residual silanols.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23090609, this compound.[1] Retrieved from [Link][1]

  • Fisher Scientific. this compound 98.0+% Properties and Safety.[1] Retrieved from [Link][1][10]

Sources

Technical Master File: 4-Pyridineethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision Stoichiometry, Synthesis, and Analytical Validation in Drug Development

Executive Summary

In the high-stakes environment of pharmaceutical intermediate synthesis, 4-Pyridineethanol Hydrochloride (CAS 383177-54-6) serves as a critical C7-pyridine building block.[1][2][3] Its primary utility lies in the introduction of the ethyl-pyridine moiety into antipsychotic agents (e.g., thioridazine) and antispasmodics.[1][2][3]

However, a recurring failure mode in process chemistry involves the mishandling of its molecular weight (159.61 g/mol ) .[1][2][3] Due to its significant hygroscopicity and the existence of both free base and salt forms, researchers often miscalculate equivalents, leading to yield erosion or impurity formation.[1][3] This guide provides a definitive technical breakdown of the compound's physicochemical properties, validated analytical protocols, and stoichiometric correction factors required for rigorous experimentation.

Physicochemical Identity & Properties

The distinction between the free base and the hydrochloride salt is the single most important variable in stoichiometric calculations.[1][2][3]

Table 1: Core Chemical Data
PropertySpecification
Chemical Name This compound
Synonyms 4-(2-Hydroxyethyl)pyridine HCl; 2-(4-Pyridyl)ethanol HCl
CAS Number (Salt) 383177-54-6
CAS Number (Free Base) 5344-27-4
Molecular Formula C₇H₉NO[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight (Salt) 159.61 g/mol
Molecular Weight (Base) 123.15 g/mol
Melting Point 149.0 – 152.0 °C
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol; Sparingly soluble in ether
Stability Hygroscopic (Requires inert gas storage)
The "Effective Mass" Causality

Expert Insight: 4-Pyridineethanol HCl is hygroscopic.[1][2][3] If stored improperly, it absorbs atmospheric moisture.[1][2][3] A sample weighed as "159.61 mg" may actually contain 5-10% water by weight.[1][2][3]

  • Consequence: If you treat 159.61 mg of wet material as 1 mmol, you are actually adding less than 1 mmol of active reactant.[1][3]

  • Correction: Always determine Loss on Drying (LOD) or Water Content (Karl Fischer) before critical coupling reactions.[1][2][3]

Synthesis & Manufacturing Pathway

Understanding the origin of the material aids in predicting impurity profiles.[1][2][3] The industrial synthesis typically involves the condensation of 4-methylpyridine with formaldehyde, followed by salt formation.[1][2][3]

Figure 1: Synthetic Pathway & Impurity Logic

Caption: Industrial synthesis flow from 4-Methylpyridine condensation to Hydrochloride salt formation.[1][2][3]

SynthesisPathway Start 4-Methylpyridine (Precursor) Inter 4-Pyridineethanol (Free Base) MW: 123.15 Start->Inter Condensation High T, Pressure Reagent Formaldehyde (HCHO) Reagent->Inter Final 4-Pyridineethanol HCl (Target) MW: 159.61 Inter->Final Salt Formation Exothermic Acid HCl (gas/ether) Acid->Final

[1][2][3] Process Causality:

  • Condensation: The reaction of 4-methylpyridine is often driven by heat.[1][2][3] Incomplete reaction leads to residual methylpyridine (smell of pyridine).[1][2][3]

  • Salt Formation: The free base is an oil or low-melting solid; the HCl gas converts it into a stable, crystalline solid (MW 159.61), facilitating purification.[1][2][3]

Self-Validating Analytical Protocol

To ensure data integrity, you must validate the "Identity" and "Purity" of the material before use.[1][2][3] Relying solely on the label is a risk in GLP environments.[1][2][3]

Protocol A: Chloride Content Titration (Stoichiometry Check)

This method validates that the material is indeed the mono-hydrochloride salt and not a hydrate or free base mixture.[1][2][3]

Principle: Argentometric titration of the chloride counter-ion.[1][2][3] Target Theory: 22.21% Cl⁻ by mass (35.45 / 159.61).[1][2][3]

  • Dissolution: Dissolve 100 mg (accurately weighed) of 4-Pyridineethanol HCl in 50 mL deionized water.

  • Acidification: Add 1 mL of 5% Nitric Acid (

    
    ) to prevent carbonate interference.
    
  • Titration: Titrate with 0.1 N Silver Nitrate (

    
    ) using a potentiometric electrode (silver/sulfide).
    
  • Calculation:

    
    [1][2][3]
    
    • Pass Criteria: 21.8% – 22.6% Cl⁻.[1][2][3]

Protocol B: HPLC Purity (Organic Impurity Check)

Principle: Reverse-phase chromatography to detect unreacted 4-methylpyridine or oxidation byproducts.[1][2][3]

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][3]

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Buffer).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

Stoichiometry in Drug Development

When using 4-Pyridineethanol HCl as a nucleophile (e.g., reacting the alcohol group), you must neutralize the HCl salt to release the reactive free base in situ, or use an excess of base.[1][2][3]

The "Base Equivalents" Trap

If your protocol requires 1.0 eq of 4-Pyridineethanol HCl to react with an electrophile (e.g., an acid chloride):

  • Wrong Way: Add 1.0 eq of Triethylamine (TEA).[1][2][3]

    • Result: The TEA is consumed entirely by the HCl counter-ion.[1][2][3] The pyridineethanol remains protonated (inactive) or the reaction stalls.[1][2][3]

  • Correct Way: Add 2.0+ eq of Base.[1][2][3][8]

    • 1.0 eq neutralizes the HCl salt.[1][2][3]

    • 1.0 eq acts as the acid scavenger for the coupling reaction.[1][2][3]

Figure 2: Analytical Decision Logic

Caption: Workflow for determining the precise input mass for synthesis.

AnalyticalWorkflow Input Raw Material 4-Pyridineethanol HCl LOD Loss on Drying (LOD) Determine % Water Input->LOD Titration Chloride Titration Confirm Salt Stoichiometry Input->Titration Decision Is Purity > 98% AND LOD < 1%? LOD->Decision Titration->Decision Calc1 Use Standard MW 159.61 g/mol Decision->Calc1 Yes Calc2 Calculate Corrected Mass Mass = (Moles × 159.61) / (1 - LOD) Decision->Calc2 No

Handling & Safety

  • Hygroscopicity: The HCl salt is highly hygroscopic.[1][2][3] Store under Argon or Nitrogen.[1][2][3] If the powder turns into a sticky paste, it has absorbed water; re-crystallize from ethanol/ether or dry under vacuum over

    
    .[1][2][3]
    
  • Acidity: Aqueous solutions are acidic (pH ~3-4).[1][2][3] Wear nitrile gloves and safety glasses to prevent irritation.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23090609, this compound. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1][2][3] Eur.). General Chapter 2.5.12: Water: Semi-Micro Determination. (Standard for LOD/Karl Fischer methodologies cited in Protocol A).

Sources

Technical Guide: Spectral Characterization and Analytical Profiling of 4-(2-Hydroxyethyl)pyridine

[1]

Executive Summary

4-(2-Hydroxyethyl)pyridine (CAS 5344-27-4), also known as 4-pyridineethanol, is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., thioridazine) and functional polymers.[1][2][3][4] Its bifunctional nature—possessing both a nucleophilic pyridine nitrogen and a primary alcohol—makes it a versatile building block but also presents specific analytical challenges, particularly regarding hygroscopicity and oxidative stability.[1]

This guide provides a definitive reference for the spectral identification of 4-(2-Hydroxyethyl)pyridine. It synthesizes experimental data (NMR, MS, IR) with mechanistic interpretations to support rigorous quality control and structural validation in drug development workflows.

Part 1: Compound Identity & Physicochemical Profile[1][2]

Before spectral analysis, the physicochemical baseline must be established to ensure sample integrity. 4-(2-Hydroxyethyl)pyridine is significantly hygroscopic; water content can suppress labile proton signals in NMR and alter IR baselines.[1]

Table 1: Physicochemical Specifications

PropertyValueNotes
CAS Number 5344-27-4
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Clear, colorless to pale yellow liquidDarkens upon oxidation (N-oxide formation).[1][3]
Boiling Point 121–122 °C (at 2 mmHg)High boiling point requires high-vacuum distillation for purification.[1]
Density 1.093 g/mL (25 °C)Denser than water.[1]
Solubility Miscible with water, ethanol, chloroformUse anhydrous CDCl₃ or DMSO-d₆ for NMR to prevent H/D exchange.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H NMR Analysis

The ¹H NMR spectrum of 4-(2-Hydroxyethyl)pyridine exhibits a characteristic AA'BB' aromatic system and a distinct triplet-triplet aliphatic pattern.[1]

Experimental Protocol:

  • Solvent: CDCl₃ (dried over molecular sieves).[1]

  • Concentration: ~10 mg/0.6 mL.[1]

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

Table 2: ¹H NMR Assignments (300 MHz, CDCl₃)

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.45 Doublet (d, J ≈ 5-6 Hz)2HH-2, H-6 (α-ring)Deshielded by adjacent nitrogen lone pair and electronegativity.[1]
7.16 Doublet (d, J ≈ 5-6 Hz)2HH-3, H-5 (β-ring)Shielded relative to α-protons; typical pyridine β-position.[1]
3.99 Triplet (t, J ≈ 6.5 Hz)2H-CH ₂-OHDeshielded by oxygen; diagnostic for primary alcohol.[1]
3.01 Triplet (t, J ≈ 6.5 Hz)2HPy-CH ₂-Benzylic-like position; connects ring to ethyl chain.[1]
~2.5 - 3.5 Broad Singlet (br s)1H-OH Chemical shift is concentration/temperature dependent.[1] Disappears with D₂O shake.

Technical Note: The coupling constant (J ≈ 6 Hz) between the α and β ring protons is characteristic of 4-substituted pyridines.[1] The clean separation of the two methylene triplets (Δδ ≈ 1.0 ppm) confirms the integrity of the ethyl chain.

¹³C NMR Analysis

The ¹³C spectrum confirms the symmetry of the molecule (only 5 unique carbon signals for 7 carbons).

Table 3: ¹³C NMR Assignments (75 MHz, CDCl₃)

Shift (δ, ppm)Carbon TypeAssignmentMechanistic Reasoning
149.8 CH (Ar)C-2, C-6Strong deshielding due to C=N bond anisotropy and N-electronegativity.[1]
148.5 Quaternary (C)C-4Ipso-carbon; shift is sensitive to the alkyl substituent effect.[1]
124.2 CH (Ar)C-3, C-5β-carbons are less affected by the nitrogen atom.[1]
61.8 CH₂ (Aliphatic)-C H₂-OHTypical primary alcohol shift.[1]
38.6 CH₂ (Aliphatic)Py-C H₂-Shielded relative to the oxygenated carbon.[1]

Part 3: Mass Spectrometry (MS) & Fragmentation Logic[1]

Mass spectrometry is the primary tool for confirming the molecular weight and analyzing structural fragments. The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the hydroxyethyl side chain.

Key MS Data (EI, 70 eV):

  • Molecular Ion (M⁺): m/z 123 (Strong)[1]

  • Base Peak: m/z 93 (M - 30)[1]

Fragmentation Mechanism:

  • M⁺ (123): The radical cation forms primarily on the pyridine nitrogen.[1]

  • Loss of Formaldehyde (CH₂O, 30 Da): A McLafferty-like rearrangement or direct cleavage of the C-C bond in the ethyl chain is not the primary pathway.[1] Instead, the loss of CH₂O (30 mass units) from the alcohol tail generates a methyl-pyridine (picoline-like) radical cation at m/z 93.[1]

  • Alternative Loss (M - 31): Loss of the CH₂OH radical (31 mass units) yields the pyridylmethyl cation (m/z 92), which can rearrange to a stable azatropylium ion.[1]

Diagram 1: MS Fragmentation Logic

MS_FragmentationFigure 1: Proposed EI-MS Fragmentation Pathway for 4-(2-Hydroxyethyl)pyridineM_IonMolecular Ion (M+)m/z 123[Py-CH2-CH2-OH]+.Base_PeakBase Peakm/z 93[Py-CH3]+.(Loss of CH2O)M_Ion->Base_Peak- CH2O (30 Da)Hydrogen RearrangementFragment_92Fragmentm/z 92[Py-CH2]+(Loss of •CH2OH)M_Ion->Fragment_92- •CH2OH (31 Da)Benzylic CleavageAzatropyliumAzatropylium Ionm/z 92(Ring Expansion)Fragment_92->AzatropyliumRearrangement

Part 4: Vibrational Spectroscopy (IR)[1]

Infrared spectroscopy is vital for detecting water contamination (broadening of OH) and differentiating the product from its precursor, 4-vinylpyridine (absence of vinyl C=C).[1]

Table 4: Key IR Absorption Bands (Neat/ATR)

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3200 – 3400 O-H Stretch (Broad)Confirms alcohol functionality.[1][5] Sharpness indicates purity/dryness.
3020 – 3060 C-H Stretch (Aromatic)Pyridine ring protons.
2860 – 2940 C-H Stretch (Aliphatic)Ethyl chain methylene groups.[1]
1602, 1560 C=C / C=N StretchCharacteristic "breathing" modes of the pyridine ring.
1050 – 1070 C-O StretchPrimary alcohol C-O single bond.[1]
Absence of ~1635 Vinyl C=C StretchCritical QC check: Absence confirms removal of 4-vinylpyridine impurity.

Part 5: Quality Control & Impurity Profiling[1]

In a drug development context, the purity of 4-(2-Hydroxyethyl)pyridine is paramount.[1] The primary synthetic route involves the condensation of 4-methylpyridine (4-picoline) with formaldehyde.[1] Consequently, unreacted starting materials and dehydration products are the main impurities.

Common Impurities:

  • 4-Methylpyridine (4-Picoline): Starting material.[1] Detected by singlet methyl at ~2.3 ppm in ¹H NMR.[1]

  • 4-Vinylpyridine: Dehydration product.[1] Detected by vinylic protons (dd, 5.0–6.0 ppm) and IR band at 1635 cm⁻¹.[1]

  • Water: Detected by broad OH signal in NMR and IR.[1]

Analytical Workflow Diagram

QC_WorkflowFigure 2: Analytical Quality Control Decision TreeSampleCrude Sample4-(2-Hydroxyethyl)pyridineKFKarl Fischer Titration(Water Content)Sample->KFGCMSGC-MS Analysis(Purity & ID)Sample->GCMSNMR1H NMR (CDCl3)(Structure & Residual Solvents)Sample->NMRDecisionPurity AssessmentKF->Decision< 0.5% H2OGCMS->Decision> 98% AreaNo 4-VinylpyridineNMR->DecisionIntegrals CorrectNo 4-PicolineReleaseRelease for SynthesisDecision->ReleasePassReprocessReprocess / DistillDecision->ReprocessFail

Experimental Protocol: GC-MS Purity Check
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Inlet: 250 °C, Split 50:1.

  • Oven Program: 60 °C (1 min) → 15 °C/min → 200 °C (hold 3 min).

  • Detection: EI Source (230 °C), Scan 40–400 amu.[1]

  • Retention Time: 4-(2-Hydroxyethyl)pyridine typically elutes after 4-picoline and before 4-vinylpyridine.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72921, 4-Pyridineethanol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 4-Pyridineethanol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

Technical Safety & Handling Guide: 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5344-27-4 | Formula: C₇H₉NO | Synonyms: 4-(2-Hydroxyethyl)pyridine, 2-(4-Pyridyl)ethanol[1][2]

Executive Summary

This technical guide provides a rigorous safety and handling framework for 4-Pyridineethanol , a pyridine derivative widely used as an intermediate in active pharmaceutical ingredient (API) synthesis (e.g., Pefpimizole, Betahistine) and polymer modification.

Critical Distinction: unlike its parent compound Pyridine (CAS 110-86-1), 4-Pyridineethanol is not a highly flammable Class I liquid (Flash Point > 100°C). However, it presents distinct challenges: it is hygroscopic , acts as a skin and severe eye irritant , and possesses specific acute toxicity profiles that require strict engineering controls. This guide moves beyond generic SDS statements to provide field-proven protocols for maintaining compound integrity and operator safety.

Chemical Profile & Physical Properties

Understanding the physical state is the first step in risk mitigation. 4-Pyridineethanol is a high-boiling liquid, meaning vapor pressure hazards are lower than Pyridine, but contact risks remain high.

PropertyValueOperational Implication
Physical State Liquid (Colorless to pale yellow)Viscosity changes with temperature; ensure warm-up if stored cold.
Boiling Point 224–226 °CLow volatility at RT; heating increases inhalation risk significantly.
Flash Point ~104 °C (Closed Cup)Combustible (Class IIIB) . Not Flammable, but will burn if heated.
Density 1.04–1.09 g/cm³Slightly denser than water; sinks in aqueous spills.
Solubility Soluble in water, alcohol, etherReadily absorbed through moist skin/mucous membranes.
Stability Hygroscopic Absorbs atmospheric moisture, degrading purity and altering stoichiometry.[3]

Hazard Identification & Toxicology

While less volatile than pyridine, 4-Pyridineethanol is a potent irritant and exhibits moderate acute toxicity.

GHS Classification[1]
  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT-SE (Category 3): May cause respiratory irritation (H335).

Toxicological Data
  • Acute Oral Toxicity (Rat): LD50 = 3500 mg/kg [1, 4].[4][5][6]

  • Acute Oral Toxicity (Mouse): LD50 = 2217 mg/kg [1].[4]

  • Acute Intravenous Toxicity (Mouse): LD50 = 320 mg/kg [1].[4]

    • Insight: The significant drop in LD50 for intravenous routes highlights the danger of direct entry into the bloodstream (e.g., via needle stick or open wounds).

Risk Assessment & Engineering Controls

The primary risks are chemical burns/irritation and compound degradation due to moisture.

Workflow Logic: Risk Mitigation

The following diagram outlines the decision-making process for handling 4-Pyridineethanol safely.

RiskAssessment Start Task: Handle 4-Pyridineethanol VolCheck Is the process heated? Start->VolCheck FumeHood REQUIRED: Fume Hood (Face Velocity > 100 fpm) VolCheck->FumeHood Yes (>40°C) Benchtop Permitted: Benchtop (If < 50mL & Ambient Temp) VolCheck->Benchtop No PPE_Check Select PPE based on Duration FumeHood->PPE_Check Benchtop->PPE_Check Nitrile Short Contact (<15 min): Double Nitrile Gloves PPE_Check->Nitrile Splash Risk Only Laminate Prolonged/Immersion: Laminate/Butyl Gloves PPE_Check->Laminate Synthesis/Spill Cleanup InertGas Apply Inert Gas (N2/Ar) Blanket immediately Nitrile->InertGas Laminate->InertGas

Figure 1: Decision logic for engineering controls and PPE selection based on thermal conditions and exposure duration.

Personal Protective Equipment (PPE)
  • Gloves:

    • Standard:Nitrile (Double gloving recommended) . 4-Pyridineethanol is an organic base; while nitrile offers fair splash protection, pyridine derivatives can permeate nitrile over time. Change immediately upon contamination.[7][8]

    • High Risk:Laminate Film (Silver Shield) or Butyl Rubber . Required for spill cleanup or immersion tasks.

  • Respiratory: If heating above 60°C outside a fume hood (not recommended), use a half-mask respirator with Organic Vapor (OV) cartridges.

  • Eyes: Chemical splash goggles. Face shield required if pouring > 1 Liter.

Operational Protocols

Storage & Stability (The "Dry" Chain)

4-Pyridineethanol is hygroscopic.[5] Moisture absorption leads to variable molecular weight calculations in synthesis and potential side reactions (e.g., hydrolysis of reagents added subsequently).

  • Atmosphere: Store under Nitrogen (N₂) or Argon (Ar) .[3]

  • Container: Keep in tightly sealed amber glass or borosilicate containers. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.

  • Temperature: Store at 2–8°C (Refrigerated) to minimize oxidation and degradation [5]. Allow to warm to room temperature before opening to prevent condensation.

Handling & Transfer
  • Avoid Metal Contact: Pyridine derivatives can complex with transition metals. Use glass or PTFE (Teflon) equipment.

  • Syringe Transfer: For small volumes (< 20 mL), use the "oven-dried syringe" technique to extract the liquid through a septum, maintaining the inert atmosphere.

  • Incompatibility:

    • Strong Oxidizers: Reaction may be vigorous/explosive.

    • Acid Chlorides/Anhydrides: Exothermic reaction generating ester derivatives and acid byproducts.

    • Strong Acids: Exothermic salt formation.

Waste Disposal
  • Segregation: Do not mix with aqueous acid waste (exotherm risk) or oxidizer waste.

  • Stream: Dispose of as "Basic Organic Waste" or "Non-Halogenated Organic Solvent" depending on facility codes.

  • Neutralization: Small spills can be absorbed; do not attempt to neutralize large volumes without cooling, as acid-base neutralization is exothermic.

Emergency Response Procedures

In the event of exposure or release, rapid action is required.[7] The high boiling point means the liquid will not evaporate quickly, creating a persistent contamination zone.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Spill Spill Release Type->Spill Flush Flush Water >15 min (Remove Contacts) Skin->Flush Medical Seek Medical Attention (Show SDS) Flush->Medical Ventilate Ventilate Area (Evacuate if aerosolized) Spill->Ventilate Absorb Absorb with Sand/Vermiculite Ventilate->Absorb Disposal Collect in Sealed Bag as HazWaste Absorb->Disposal

Figure 2: Emergency response workflow for personnel exposure and laboratory spills.

Specific First Aid
  • Eyes: Immediately flush with water for at least 15 minutes. Lifting upper and lower eyelids is crucial.

  • Skin: Wash with soap and water. Do not use ethanol or other solvents to wash skin, as this may increase transdermal absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Fire Fighting
  • Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazard: Emits toxic fumes under fire conditions (Nitrogen Oxides - NOx, Carbon Monoxide).[4] Firefighters must wear SCBA.

References

  • Jubilant Ingrevia Limited. (2012).[4] Safety Data Sheet: 4-Pyridineethanol. Retrieved from (Verified via search result 1.4).

  • National Institutes of Health (NIH) - PubChem. (n.d.). 4-Pyridineethanol (CID 72921). PubChem Compound Summary. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Pyridineethanol. Retrieved from (Verified via search result 1.14).

  • Sigma-Aldrich. (2020). Safety Data Sheet: 4-Pyridineethanol. Retrieved from (Verified via search result 1.2/1.13).

  • BenchChem. (2025). Handling Hygroscopic and Air-Sensitive Pyridine Aldehydes (and derivatives). Technical Support Center. Retrieved from (Verified via search result 1.18).

Sources

Commercial Sourcing & Technical Validation of High-Purity 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Isomeric Purity

In pharmaceutical development, particularly for the synthesis of Betahistine (a histamine analogue for Meniere’s disease), 4-Pyridineethanol (CAS 5344-27-4) is the primary scaffold.[1][2][3] While nominally a simple building block, the commercial supply chain is plagued by a specific, insidious critical quality attribute (CQA): isomeric contamination .[3]

Industrial synthesis of 4-Pyridineethanol typically proceeds via the condensation of 4-methylpyridine (4-picoline) with formaldehyde.[4][1][2][3] Commercial 4-picoline feedstocks frequently contain 1–3% of 2-methylpyridine .[4][1][2] Consequently, "standard" grades of 4-Pyridineethanol often carry significant loads of 2-Pyridineethanol .[4][1][2] This isomer possesses similar solubility and boiling points, making downstream separation difficult and potentially leading to out-of-specification (OOS) API batches due to "Impurity B" (EP/USP designation for 2-pyridineethanol in Betahistine monographs).[4][1][2][3]

This guide outlines a scientifically grounded strategy for sourcing, validating, and purifying 4-Pyridineethanol to meet rigorous drug development standards.

Chemical Profile & Critical Quality Attributes (CQAs)

To establish a "High-Purity" specification, we must move beyond simple assay percentages and define the impurity profile relative to downstream risks.[2]

Table 1: Physical & Chemical Specifications
PropertySpecification (High Purity)Commercial StandardImpact on Application
Assay (GC/Titration) ≥ 99.0% ≥ 95–97%Stoichiometric accuracy in API synthesis.
Appearance Clear, colorless to pale yellow liquidYellow to brown/green liquidColor indicates oxidation or polymerization (vinylpyridine).[3]
Water Content (KF) ≤ 0.2% ≤ 1.0%Critical for moisture-sensitive subsequent steps (e.g., chlorination).[1][2][3]
2-Pyridineethanol ≤ 0.1% 0.5 – 2.0%Major CQA. Difficult to remove; propagates to API.
4-Vinylpyridine ≤ 0.1%VariablePolymerization initiator; indicates thermal degradation.
4-Methylpyridine ≤ 0.1%≤ 0.5%Unreacted starting material; easily removed but affects yield.[4][1][2]

Commercial Sourcing Landscape

The market is stratified by synthesis capability and feedstock control.[3]

  • Tier 1: Primary Manufacturers (Bulk): Located primarily in China and India.[4][3] They control the 4-picoline feedstock purity.[4][1][2] Risk:[4] Batch-to-batch variability in moisture and color.[4][1][2]

  • Tier 2: Catalog Distributors (Sigma, TCI, Alfa Aesar): Repackage bulk sources.[3] They offer analytical data but rarely perform additional purification.[2] Benefit: Convenience for gram-scale.[4][1][2]

  • Tier 3: Custom Synthesis CROs: Will purify to spec, but at 10x the cost.

Sourcing Decision Logic

The following diagram illustrates the decision matrix for selecting a source based on development phase and purity requirements.

SourcingStrategy Start Requirement Definition Vol Volume Needed? Start->Vol Impurity Isomer Criticality? Vol->Impurity > 1 kg Catalog Tier 2: Catalog Vendor (Sigma/TCI) Buy >98% Grade Vol->Catalog < 1 kg Bulk Tier 1: Bulk Manufacturer (Request COA for Isomer) Impurity->Bulk Isomer < 0.5% OK Purify In-House Purification (Vacuum Distillation) Impurity->Purify Isomer < 0.1% Required Catalog->Purify Color/Water Issues Bulk->Purify COA Fails Spec

Figure 1: Strategic sourcing decision tree for 4-Pyridineethanol based on scale and impurity tolerance.

Technical Validation Protocol (The "Self-Validating" System)

Trusting a Certificate of Analysis (COA) is insufficient for GMP intermediates.[3] You must validate the material using a method capable of resolving the 2-isomer from the 4-isomer.[1][2]

Analytical Method: Reversed-Phase HPLC

Standard C18 columns often struggle to retain polar pyridines or separate the positional isomers efficiently.[4][2] We recommend a method utilizing a Mixed-Mode Column or ion-pairing to ensure resolution.

Protocol: Isomer-Resolving HPLC

  • Column: Primesep 100 or Amaze HD (Mixed-mode: Cation Exchange + Hydrophobic) [1].[4][1][2]

  • Dimensions: 150 x 4.6 mm, 5 µm.[5]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 3.5).[4][3]

  • Mobile Phase B: Acetonitrile.[4][2][5]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4][2][6]

  • Detection: UV @ 254 nm (Pyridine ring absorption).[4][2][3]

  • Validation Criterion: Resolution (Rs) between 2-Pyridineethanol and 4-Pyridineethanol must be > 1.5.[4][1][2]

Impurity Origin & Pathway

Understanding where impurities come from allows you to predict them based on the vendor's synthesis route.

ImpurityPathways SM_Pure 4-Methylpyridine (Pure) Product 4-Pyridineethanol (Target) SM_Pure->Product Condensation SM_Impure 2-Methylpyridine (Impurity) Isomer 2-Pyridineethanol (Critical Impurity) SM_Impure->Isomer Condensation Formaldehyde + Formaldehyde Formaldehyde->Product Formaldehyde->Isomer Dehydration Thermal Stress (- H2O) Product->Dehydration Vinyl 4-Vinylpyridine (Polymerizer) Dehydration->Vinyl >140°C / Acid

Figure 2: Synthetic origin of critical impurities.[4][1][2] Note that 2-Pyridineethanol is a "process-forward" impurity derived from feedstock contamination.[4][1][2]

Purification & Handling Strategy

If commercial sources fail your <0.1% isomer or water specification, perform the following purification. Note: Crystallization is inefficient due to the low melting point (8–10°C).[3] Vacuum Distillation is the gold standard.[3]

Protocol: High-Vacuum Fractional Distillation

Objective: Remove water, color bodies (polymers), and separate volatile impurities.[3]

  • Setup: Use a short-path distillation apparatus or a Vigreux column for better fractionation. Ensure all glassware is oven-dried.

  • Stabilization: Add 0.1% w/w polymerization inhibitor (e.g., 4-tert-butylcatechol) to the boiling flask to prevent vinylpyridine formation during heating [2].

  • Vacuum: Apply high vacuum (< 5 mmHg). 4-Pyridineethanol has a high atmospheric BP (225°C), which risks degradation.[4][1][2][3]

    • Target BP at 2 mmHg: ~121–122°C [3].[2]

  • Fractions:

    • F1 (Fore-run): Discard.[2] Contains water and unreacted 4-methylpyridine.[4][1][2]

    • F2 (Main Fraction): Collect when temp stabilizes.

    • Residue: Dark, viscous pot residue (polymers/inorganic salts).[3]

  • Storage: Immediately blanket with Nitrogen/Argon.[4][2] Store at 2–8°C. The substance is hygroscopic ; moisture uptake will catalyze degradation.[3]

Handling Precautions
  • Hygroscopicity: Always handle in a low-humidity environment.

  • Toxicity: 4-Pyridineethanol is a skin and eye irritant (H315, H319).[4][2][3] Use standard PPE.[2][7]

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[3]

References

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Isomers on Amaze HD Column. Helix Chromatography Applications Database.[2] Link

  • Loffler, K. Synthesis of Betahistine from 2-methylpyridine.[2][8] Berichte der deutschen chemischen Gesellschaft.[2] (Historical foundation for synthesis routes).

  • ChemicalBook. 4-Pyridineethanol Properties and Safety.Link[4][2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72921, 4-Pyridineethanol.[4][2]Link[4][2][3]

  • European Pharmacopoeia (Ph.[2] Eur.). Betahistine Dihydrochloride Monograph.[2] (Defines Impurity B limits).

Sources

Technical Guide: Synthesis of 4-Pyridineethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridineethanol Hydrochloride (CAS: 383177-54-6 for the HCl salt; Free base CAS: 5344-27-4) is a critical pyridine derivative utilized primarily as a precursor for 4-vinylpyridine (a monomer in functional polymers) and as an intermediate in the synthesis of specific pharmaceutical agents (e.g., structural analogs in receptor antagonist development).[1][2][3][4][5][6]

This guide details the hydroxyethylation of 4-methylpyridine (4-picoline) using paraformaldehyde under high-pressure conditions. Unlike the 2-isomer (used for Betahistine), the 4-isomer requires specific thermal management to prevent polymerization into vinyl species during isolation.

Chemical Profile & Properties[1][2][3][6][8][9][10][11][12]

Property4-Pyridineethanol (Free Base)This compound
CAS Number 5344-27-4383177-54-6
Molecular Formula C₇H₉NOC₇H₉NO[3] · HCl
Molecular Weight 123.15 g/mol 159.61 g/mol
Appearance Colorless to pale yellow liquidWhite crystalline powder
Melting Point 8–10 °C149–152 °C
Boiling Point 260 °C (atm); ~121 °C (2 mmHg)N/A (Decomposes)
Solubility Miscible with water, ethanol, etherHighly soluble in water, ethanol

Mechanistic Analysis

The synthesis relies on an Aldol-type condensation between the activated methyl group of 4-picoline and formaldehyde.

Reaction Pathway[4][13][14][15]
  • Activation: The methyl protons at the C4 position of the pyridine ring are weakly acidic (pKa ~29, lowered by the electron-withdrawing nitrogen). At high temperatures or in the presence of a base, 4-picoline exists in equilibrium with its enamine-like benzylic anion.

  • Nucleophilic Attack: The nucleophilic methylene carbon attacks the carbonyl carbon of formaldehyde.

  • Proton Transfer: The resulting alkoxide is protonated to form the alcohol.

Expert Note: The reaction is reversible. High pressure is required to drive the equilibrium toward the product. Excessive heat (>160°C) promotes dehydration, converting the ethanol tail into a vinyl group (4-vinylpyridine), which leads to polymerization.

Mechanistic Diagram (DOT)

ReactionMechanism Picoline 4-Methylpyridine (4-Picoline) Intermediate Transition State (C-C Bond Formation) Picoline->Intermediate Heat/Pressure (Activation) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate ProductBase 4-Pyridineethanol (Free Base) Intermediate->ProductBase Proton Transfer FinalSalt 4-Pyridineethanol Hydrochloride ProductBase->FinalSalt Salt Formation HCl HCl (Anhydrous) HCl->FinalSalt

Caption: Stepwise conversion from 4-picoline to the hydrochloride salt via hydroxyethylation.

Experimental Protocol

Reagents & Equipment
  • Reactants: 4-Methylpyridine (>98%), Paraformaldehyde (95%).

  • Solvents: Isopropanol (IPA), Absolute Ethanol.

  • Reagent: Hydrochloric acid (gas) or 4M HCl in Dioxane.

  • Equipment: Stainless steel autoclave (high pressure), fractional distillation setup (vacuum), rotary evaporator.

Step-by-Step Synthesis
Phase A: Condensation (High Pressure)
  • Charge: Load a stainless steel autoclave with 4-Methylpyridine (1.0 eq) and Paraformaldehyde (1.2 eq) .

    • Note: A slight excess of aldehyde drives the reaction, but too much complicates purification.

  • Reaction: Seal the autoclave and heat to 135–140 °C . The internal pressure will rise (typically 2–5 bar).

  • Duration: Maintain temperature for 4–6 hours with vigorous stirring.

  • Cooling: Cool the reactor to room temperature. The mixture will be a viscous, dark yellow liquid.

Phase B: Purification (Vacuum Distillation)

Critical Step: The free base must be purified before salt formation to ensure a white crystalline product.

  • Strip: Transfer the crude mixture to a flask. Remove unreacted formaldehyde and low-boiling impurities via rotary evaporation at 60 °C (low vacuum).

  • Distill: Perform fractional vacuum distillation.

    • Fraction 1: Unreacted 4-picoline (Recycle).

    • Fraction 2 (Product): Collect 4-Pyridineethanol at 121–123 °C / 2 mmHg .

    • Yield: Expect 60–75% yield of the free base.

Phase C: Salt Formation (Hydrochlorination)
  • Dissolution: Dissolve the purified 4-Pyridineethanol (Free Base) in anhydrous Isopropanol (IPA) (Ratio: 1g solute : 5mL solvent).

  • Acidification: Cool the solution to 0–5 °C. Slowly bubble anhydrous HCl gas into the solution OR add HCl in Isopropanol dropwise.

    • Endpoint: Monitor pH until it reaches ~2.0. A white precipitate should form immediately.

  • Crystallization: Stir at 0 °C for 1 hour.

  • Isolation: Filter the white solid under nitrogen (the salt is hygroscopic). Wash with cold diethyl ether.

  • Drying: Dry in a vacuum oven at 40 °C over P₂O₅.

Process Workflow Diagram (DOT)

Workflow Start Raw Materials (4-Picoline + Paraformaldehyde) Autoclave Autoclave Reaction 135°C, 5 Bar, 6h Start->Autoclave Strip Rotary Evaporation (Remove Light Volatiles) Autoclave->Strip Distill Vacuum Distillation Collect @ 121°C/2mmHg Strip->Distill Salt Salt Formation HCl/IPA @ 0°C Distill->Salt Filter Filtration & Wash (Cold Ether) Salt->Filter Final Final Product 4-Pyridineethanol HCl Filter->Final

Caption: Operational workflow from raw material charging to final salt isolation.

Analytical Validation & Troubleshooting

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Assay HPLC / Titration≥ 98.0%
Water Content Karl Fischer≤ 0.5% (Hygroscopic)
Melting Point Capillary149.0 – 152.0 °C
1H NMR DMSO-d6Conforms to structure (Signals at δ 8.7, 7.8, 4.8, 3.8, 2.[3]9)
Troubleshooting Guide
  • Problem: Product is an oil, not a solid.

    • Cause: Water contamination or excess free base.

    • Solution: Recrystallize from dry Ethanol/Ether. Ensure HCl is in excess.

  • Problem: Low Yield in Distillation.

    • Cause: Polymerization to 4-vinylpyridine.

    • Solution: Do not exceed pot temperature of 160°C. Add a polymerization inhibitor (e.g., hydroquinone) during distillation.

References

  • PubChem. (n.d.). 4-Pyridineethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Koei Chemical Co Ltd. (2000).[5] Process for the production of pyridine ethanol derivatives. JP Patent 2010270008A.[4] (Describes high-selectivity hydroxyethylation).

  • LookChem. (n.d.). 4-Pyridineethanol Physical Properties. Retrieved from [Link]

Sources

Key characteristics of the 2-(4-pyridyl)ethyl group

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Chemical Biology & Medicinal Chemistry Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary: The "Switchable" Moiety

The 2-(4-pyridyl)ethyl group (often abbreviated as Pye or PPE in peptide chemistry) represents a specialized structural motif characterized by a pyridine ring linked to a functional center via a two-carbon ethyl spacer. Unlike its conjugated analog (4-vinylpyridine) or its isomer (2-pyridyl), the 4-pyridyl-ethyl moiety offers a unique combination of orthogonal stability , pH-dependent solubility , and "safety-catch" lability .

This guide details its dual utility: first, as a robust protecting group for sulfhydryls (Cysteine) that solves aggregation issues in hydrophobic peptides; and second, as a pharmacophore in medicinal chemistry that modulates lipophilicity (LogD) and target engagement.

Physicochemical Profile

The 2-(4-pyridyl)ethyl group is defined by the basicity of the pyridine nitrogen and the flexibility of the ethyl linker.

Core Properties Table[1][2]
PropertyValue / CharacteristicImpact on Application
Structure 4-(CH₂-CH₂)-C₅H₄NEthyl spacer prevents resonance conjugation with the R-group.
pKa (Conj. Acid) ~6.0 (approx. 4-ethylpyridine)The Solubility Switch: At pH < 5, the N-atom is protonated (

), drastically increasing aqueous solubility. At pH > 7, it is neutral and lipophilic.
LogP ~1.6 (Parent 4-ethylpyridine)Moderate lipophilicity in the neutral state; suitable for crossing cell membranes.
H-Bonding Acceptor (N-atom)Capable of interacting with Ser/Thr residues or water in the binding pocket.
Steric Bulk ModerateLarger than methyl/ethyl, but planar aromatic ring allows stacking interactions (

).

The "Pye" Protecting Group in Peptide Synthesis

The most distinct technical application of this group is the protection of the Cysteine thiol side chain (


). It addresses a critical failure mode in solid-phase peptide synthesis (SPPS): the aggregation of hydrophobic sequences.
The "Solubility Tag" Mechanism

Standard protecting groups (e.g., Trityl, Acm) are lipophilic. In contrast, the Pye group becomes cationic in acidic media (TFA/HF cleavage cocktails or HPLC buffers).

  • Effect: The introduction of positive charges on the side chains repels peptide chains, preventing

    
    -sheet aggregation and improving purification yields.
    
  • Orthogonality: The thioether linkage is stable to:

    • Acid: TFA (Trifluoroacetic acid), HF (Hydrofluoric acid).

    • Base: Piperidine (used in Fmoc deprotection).[1]

Protocol: Installation and "Safety-Catch" Deprotection

The Pye group acts as a "safety-catch" linker. It is stable until "activated" by N-alkylation or reduction.

Workflow Diagram: The Safety-Catch Mechanism

PyeMechanism cluster_0 Stable Zone Cys Free Cysteine (Cys-SH) Protected Protected State (Pye) Stable to TFA/HF (Solubilizing Tag) Cys->Protected Michael Addition (pH 6-7) VinylPy Reagent: 4-Vinylpyridine VinylPy->Protected Activated Activated Species (N-Methyl Sulfonium) Protected->Activated Activation: MeI (Methyl Iodide) Deprotected Free Peptide (Cys-SH) Activated->Deprotected Elimination: Base (e.g., Piperidine) Byproduct Byproduct: N-Methyl-4-vinylpyridine Activated->Byproduct

Figure 1: The "Safety-Catch" activation pathway. The group remains stable during peptide assembly but becomes hyper-labile to base after N-methylation.

Experimental Protocol 1: Installation (Michael Addition)
  • Preparation: Dissolve the Cysteine-containing peptide or amino acid in a buffer (pH 6.0–7.5) or DMF/Water mix.

  • Reagent: Add 4-vinylpyridine (1.5 – 2.0 equivalents relative to thiol).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: The reaction is specific to thiols at this pH; amines are generally not reactive without higher pH or catalysts.

  • Workup: Acidify to pH 3 (protonates the pyridine) and wash with ether to remove excess vinylpyridine. The product remains in the aqueous phase.

Experimental Protocol 2: Deprotection (Reductive Cleavage)

While N-methylation/elimination is possible, the reductive method is often preferred for simplicity in final purification.

  • Dissolution: Dissolve the Pye-protected peptide in 50% Acetic Acid.

  • Reduction: Add Zinc dust (20–50 equivalents).

  • Incubation: Stir vigorously at RT for 1–2 hours.

  • Filtration: Filter off the zinc. The filtrate contains the free thiol peptide.

Medicinal Chemistry Applications

In drug design, the 2-(4-pyridyl)ethyl group is not just a passive linker; it is an active pharmacophore.

Bioisosteric Replacement

It serves as a bioisostere for:

  • Phenethyl group: Adds polarity and pH-sensitivity without changing steric bulk significantly.

  • Piperidinyl-ethyl group: Provides a planar aromatic alternative to the saturated piperidine ring, reducing

    
     character which can improve metabolic stability in certain contexts.
    
Metabolic Hotspots

Researchers must account for Phase I metabolism:

  • N-Oxidation: The pyridine nitrogen is susceptible to CYP450-mediated oxidation to the N-oxide. This increases polarity and facilitates excretion but may kill potency.

  • 
    -Hydroxylation:  The benzylic-like position (next to the ring) is activated for oxidation, though less so than a phenyl ring due to the electron-withdrawing nature of pyridine.
    
Diagram: Synthetic Workflow for Drug Scaffolds

MedChemSynthesis Start Precursor: Pyridine-4-carboxaldehyde Step1 Intermediate: 4-Vinylpyridine Start->Step1 Wittig Olefination Target Target Molecule: 2-(4-pyridyl)ethyl-Drug Step1->Target Linker Attachment Step2 Scaffold Coupling: Heck Reaction or Michael Addn Metabolism Metabolite: Pyridine N-Oxide Target->Metabolism CYP450 (In Vivo)

Figure 2: Common synthetic routes to install the moiety and its primary metabolic fate.

Conclusion

The 2-(4-pyridyl)ethyl group is a high-utility tool in the molecular scientist's arsenal. Its value lies in its conditional basicity : it acts as a solubilizing tag during acidic peptide purification and a neutral lipophilic spacer under physiological conditions. For the medicinal chemist, it offers a distinct vector to tune LogD and interact with target binding sites via the pyridine nitrogen, provided metabolic N-oxidation is monitored.

References

  • Cysteine Protecting Groups in Peptide Science Source: Royal Society of Chemistry (RSC), Chem. Soc. Rev., 2021.[2] Context: Comprehensive review detailing the stability and removal of the S-(4-pyridylethyl) group (Pye).

  • PubChem Compound Summary: 4-Ethylpyridine Source: National Library of Medicine (NIH). Context: Authoritative data on pKa, lipophilicity, and physical properties of the parent scaffold.

  • Strategic Use of Pyridine Isosteres in Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS). Context: Examples of pyridine-ethyl motifs used to modulate solubility and binding affinity in drug candidates.

Sources

Technical Guide: Medicinal Chemistry Applications of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthetic utility, and quality control parameters of 4-Pyridineethanol in medicinal chemistry.

CAS: 5344-27-4 | Formula: C


H

NO | MW: 123.15 g/mol [1][2]

Executive Summary

4-Pyridineethanol (4-PE) serves a dual role in pharmaceutical development: as a versatile synthetic building block for functionalized polymers and protecting groups, and as a critical process-related impurity in the manufacturing of histamine analogs.[1][2] While often overshadowed by its structural isomer 2-pyridineethanol (the precursor to Betahistine), 4-PE is indispensable in oligonucleotide synthesis and the development of pH-responsive drug delivery systems.[1][2] This guide provides actionable protocols for its use as a "safety-catch" protecting group, its conversion to vinylated monomers, and analytical strategies for its detection in GMP environments.

Chemical Profile & Strategic Distinction

Understanding the structural isomerism is vital for drug developers. 4-PE is the para-substituted isomer, distinct from the ortho-substituted 2-pyridineethanol.[1]

Feature4-Pyridineethanol (Target)2-Pyridineethanol (Reference)
Structure Nitrogen at position 1, Ethanol tail at position 4.[1][2]Nitrogen at position 1, Ethanol tail at position 2.
Primary Use Protecting group (DNA synthesis), Polymer precursor (4-VP).[1][2]API Precursor (Betahistine).
Reactivity Para-nitrogen allows for linear conjugation; less steric hindrance.[1]Ortho-nitrogen creates steric effects; facilitates chelation.[1]
Role in Betahistine Impurity (Impurity 4) Starting Material
Critical Quality Attribute (CQA)

In the synthesis of Betahistine (a treatment for Ménière's disease), 4-PE arises as a byproduct if the starting material (2-methylpyridine) is contaminated with 4-methylpyridine.[1][2] Regulatory bodies (ICH Q3A/B) require stringent monitoring of 4-PE levels, as its pharmacological profile differs from the active pharmaceutical ingredient (API).[1]

Application A: The 2-(4-Pyridyl)ethyl Protecting Group

One of the most sophisticated applications of 4-PE is its use as a "Safety-Catch" Protecting Group for phosphate esters in oligonucleotide synthesis and carboxyl groups in peptide chemistry.[1][2]

Mechanism of Action

The 2-(4-pyridyl)ethyl (PyOC) group is stable under standard acidic and basic conditions used in synthesis.[1][2] It becomes labile only after a specific activation step (quaternization), allowing for controlled deprotection without affecting other sensitive moieties.

  • Protection: The hydroxyl group of 4-PE reacts with a phosphoramidite or carboxylic acid to form a stable ester.[1][2]

  • Activation (The "Catch"): The pyridine nitrogen is alkylated (e.g., with Methyl Iodide) to form a pyridinium salt. This increases the acidity of the protons at the

    
    -carbon.[1]
    
  • Elimination (The Release): Mild base treatment triggers a

    
    -elimination, releasing the free acid and 4-vinylpyridine.[1]
    
Experimental Protocol: Phosphate Protection

Objective: Protection of an internucleotidic bond during DNA synthesis.[1][2][3]

  • Coupling: React the nucleoside phosphoramidite with 4-Pyridineethanol in the presence of a tetrazole activator in anhydrous acetonitrile.

  • Oxidation: Oxidize the intermediate phosphite to phosphate using iodine/pyridine/water.[1][2]

  • Deprotection (Two-Step):

    • Step A (Methylation): Treat the protected oligonucleotide with solution of CH

      
      I in acetonitrile for 15 minutes at room temperature.
      
    • Step B (Elimination): Wash and treat with mild base (e.g., dilute ammonia or DBU) to release the phosphate.

Application B: Precursor to pH-Responsive Drug Delivery Systems

4-PE is the immediate precursor to 4-Vinylpyridine (4-VP) , a monomer used to synthesize pH-sensitive hydrogels and block copolymers.[1][2] These polymers self-assemble into micelles that release drug payloads in response to the acidic microenvironment of tumors (pH 6.5–6.8).[1]

Synthetic Protocol: Dehydration of 4-Pyridineethanol

Objective: Synthesis of 4-Vinylpyridine (4-VP) for polymerization.[1][2]

Reagents:

  • 4-Pyridineethanol (1.0 eq)[1][2][4][5]

  • Solid Sodium Hydroxide (NaOH)

  • Polymerization Inhibitor: p-tert-butylcatechol (TBC)[1][2]

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and a distillation condenser.

  • Dehydration: Charge the flask with solid NaOH (catalytic amount) and heat to 140–160°C under reduced pressure (vacuum).

  • Addition: Dropwise add 4-Pyridineethanol containing trace TBC. The dehydration occurs instantaneously upon contact with hot caustic.[1]

  • Distillation: 4-Vinylpyridine and water co-distill immediately. Collect the distillate in a chilled receiver containing TBC.

  • Purification: Separate the organic layer, dry over KOH, and fractionally distill under vacuum (bp ~65°C at 15 mmHg) to obtain pure monomer.

Visualizations

Diagram 1: "Safety-Catch" Deprotection Mechanism

The following diagram illustrates the chemical logic behind using 4-PE as a protecting group.

ProtectingGroup Start Protected Substrate (R-O-P-O-CH2-CH2-Py) Activation Activation (Methylation of Nitrogen) Start->Activation + MeI / CH3CN Intermediate Activated Pyridinium Salt (High Beta-Proton Acidity) Activation->Intermediate Quaternization Base Base Treatment (Beta-Elimination) Intermediate->Base + DBU or NH3 End Free Phosphate/Acid + 4-Vinylpyridine Base->End Release

Caption: The 2-(4-pyridyl)ethyl group remains stable until the pyridine nitrogen is methylated, triggering rapid elimination.

Diagram 2: Synthetic Pathway & Applications

Overview of 4-PE utility from raw material to end-use.

SynthesisPath Raw1 4-Methylpyridine Core 4-Pyridineethanol (CAS 5344-27-4) Raw1->Core Condensation Raw2 Formaldehyde Raw2->Core Impurity Impurity in Betahistine (Must be <0.15%) Core->Impurity Isomeric Contamination Protect Protecting Group (Oligonucleotide Synth) Core->Protect Esterification Vinyl 4-Vinylpyridine (Monomer) Core->Vinyl Dehydration (NaOH, Heat) Polymer pH-Responsive Hydrogels (Drug Delivery) Vinyl->Polymer Radical Polymerization

Caption: 4-Pyridineethanol acts as a pivot point between synthesis impurities, protecting group chemistry, and polymer science.[1][2]

References

  • Synthesis & Properties: 4-Pyridineethanol. PubChem Database.[1] National Center for Biotechnology Information.[1] [Link][2]

  • Protecting Group Methodology: Hamamoto, S., et al. "Use of the 2-(4-pyridyl)ethyl protecting group in the synthesis of DNA fragments via phosphoramidite intermediates."[1][2][3] Nucleosides and Nucleotides, 1989.[3] [Link][2]

  • Betahistine Impurity Analysis: "Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride." International Journal of Advanced Research, 2016. [Link]

  • Polymer Synthesis: "Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization." Journal of Polymer Science Part A, 2007.[6] [Link][2]

  • Industrial Protocol: "Method of producing pyridine ethanol derivative." JP Patent 2010270008A.[1]

Sources

A Technical Guide to the Hygroscopic Nature of 4-Pyridineethanol: Characterization, Consequences, and Control

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

4-Pyridineethanol is a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] However, its pronounced hygroscopic nature presents significant challenges throughout the drug development and manufacturing lifecycle.[1][2] Uncontrolled moisture sorption can lead to physical and chemical degradation, impacting purity, stability, and manufacturability.[3][4] This technical guide provides an in-depth analysis of the hygroscopic properties of 4-Pyridineethanol. It details the underlying chemical principles, presents rigorous, field-proven methodologies for quantitative assessment, discusses the downstream consequences of moisture uptake, and outlines effective mitigation strategies for researchers, scientists, and drug development professionals.

Introduction: The Critical Impact of Hygroscopicity in Pharmaceutical Development

Hygroscopicity, the propensity of a substance to absorb or adsorb moisture from the surrounding atmosphere, is a critical physicochemical property that must be thoroughly characterized during pharmaceutical development.[5][6] For an API intermediate like 4-Pyridineethanol, moisture uptake is not a trivial matter; it can initiate a cascade of undesirable events. These include changes in physical form such as caking, alterations in crystal structure, and chemical degradation through hydrolysis, ultimately compromising the quality and safety of the final drug product.[3][4][7] Understanding and controlling the hygroscopic behavior of 4-Pyridineethanol is therefore paramount to ensuring process robustness, product stability, and regulatory compliance.[3][4][]

Physicochemical Profile and Molecular Basis of Hygroscopicity

4-Pyridineethanol (C7H9NO, MW: 123.15 g/mol ) is a liquid at room temperature, miscible with water, and designated as hygroscopic.[1][2][9] Its molecular structure is the primary determinant of its interaction with water.

Key Structural Features Contributing to Hygroscopicity:

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor.[10] This site readily interacts with the hydrogen atoms of water molecules.

  • Hydroxyl Group (-OH): The ethanol side chain features a terminal hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This dual capability significantly enhances its affinity for polar water molecules.

  • Polarity: The combination of the electronegative nitrogen and oxygen atoms creates a polar molecule, facilitating strong dipole-dipole interactions with water.[11]

These features make 4-Pyridineethanol highly susceptible to moisture sorption, a critical factor that necessitates careful handling and storage under controlled conditions, such as under an inert gas at 2-8°C.[1][2]

PropertyValueSource
Molecular Formula C7H9NO[1]
Molecular Weight 123.15 g/mol [9]
Appearance Colorless to pale yellow liquid[12]
Melting Point 8-10°C[1][2]
Boiling Point 121-122°C @ 2mm Hg[1][2]
Water Solubility Miscible[1][2]
Sensitivity Hygroscopic[1][2]

Quantitative Assessment of Hygroscopic Behavior

A robust, data-driven understanding of hygroscopicity is essential.[3][4] Two primary analytical techniques are indispensable for characterizing the moisture sorption behavior of substances like 4-Pyridineethanol: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified gas.[13] This method provides a comprehensive moisture sorption-desorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (%RH).[14][15]

Expertise in Experimental Design: The design of a DVS experiment is critical for obtaining meaningful data. The choice of parameters is not arbitrary; it is based on simulating potential real-world storage and processing conditions. A typical experiment involves a pre-drying step to establish a baseline, followed by a stepwise increase in %RH (sorption phase) and a subsequent decrease (desorption phase).[16] The resulting isotherm reveals the material's capacity for moisture uptake, the kinetics of sorption, and whether physical changes, such as deliquescence, occur at critical humidity levels.[17][18]

Protocol: DVS Analysis of 4-Pyridineethanol

  • Sample Preparation: Accurately weigh 10-20 mg of 4-Pyridineethanol into a DVS sample pan.

  • Instrument Setup: Equilibrate the DVS instrument to the desired experimental temperature (e.g., 25°C).

  • Drying/Initial State: Dry the sample in-situ under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This step is crucial as it provides a standardized baseline for all measurements.[16]

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH).

  • Equilibration: At each step, allow the sample mass to equilibrate until the rate of mass change is negligible ( dm/dt ≤ 0.002% min⁻¹). The time to equilibrium provides kinetic information.

  • Desorption Phase: Decrease the relative humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the target %RH to generate the sorption and desorption isotherms. Hysteresis between the two curves can indicate physical changes in the material.

DVS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Weigh Sample Dry Dry at 0% RH to Constant Weight Sample->Dry Instrument Set T=25°C Instrument->Dry Sorption Increase RH (0% -> 90%) Dry->Sorption Equilibrate at each step Desorption Decrease RH (90% -> 0%) Sorption->Desorption Equilibrate at each step Plot Plot % Mass Change vs. %RH Desorption->Plot Isotherm Generate Sorption-Desorption Isotherm Plot->Isotherm

Caption: Dynamic Vapor Sorption (DVS) experimental workflow.

Karl Fischer (KF) Titration

KF titration is the gold standard for accurately determining the water content of a substance.[19][20] It is a quantitative chemical analysis based on the oxidation of sulfur dioxide by iodine in the presence of water. For a liquid like 4-Pyridineethanol, volumetric KF titration is typically employed.

Trustworthiness Through Self-Validation: A KF titration protocol is a self-validating system. It begins with the standardization of the titrant against a known water standard to determine its exact titer. The system's "drift" (ambient moisture ingress) is measured and compensated for, ensuring that only the water from the sample is quantified. For pyridine-containing compounds, modern pyridine-free KF reagents are recommended to avoid side reactions and ensure stable, reproducible endpoints.[21][22][23]

Protocol: Volumetric Karl Fischer Titration of 4-Pyridineethanol

  • Reagent Preparation: Fill the KF titrator with a pyridine-free one-component titrant (e.g., CombiTitrant 5) and a suitable solvent (e.g., CombiSolvent).[23]

  • System Conditioning: Start the titrator and allow it to titrate the solvent to a dry, stable endpoint. This removes any residual moisture from the titration cell.

  • Titer Determination: Accurately add a known mass of a certified water standard (e.g., sodium tartrate dihydrate or a liquid standard) to the cell. Perform the titration. Repeat at least three times to determine the precise titer of the KF reagent (mg H₂O per mL of titrant). The reproducibility of the titer value validates the system's accuracy.

  • Sample Analysis: Using a gas-tight syringe, accurately inject a known mass of 4-Pyridineethanol into the conditioned titration cell.

  • Titration: The instrument will automatically titrate the sample to the endpoint.

  • Calculation: The water content (in %) is calculated using the volume of titrant consumed, the titrant's titer, and the mass of the sample.

KF_Titration_Logic Start Start Condition Condition Solvent to Dry Endpoint Start->Condition Standardize Standardize Titrant with Water Standard Condition->Standardize Check_RSD Is Titer RSD < 1%? Standardize->Check_RSD Check_RSD->Standardize No, Re-standardize Inject_Sample Inject Known Mass of 4-Pyridineethanol Check_RSD->Inject_Sample Yes Titrate Titrate Sample to Endpoint Inject_Sample->Titrate Calculate Calculate % Water Content Titrate->Calculate End End Calculate->End

Caption: Decision logic for a self-validating Karl Fischer titration.

Consequences and Risks Associated with Hygroscopicity

Failure to control moisture uptake in 4-Pyridineethanol can have severe consequences for drug development.[4]

  • Chemical Stability: Absorbed water can act as a reactant or a plasticizer, accelerating degradation pathways such as hydrolysis.[4][6] This can lead to a loss of potency and the formation of impurities, which may be toxic and must be characterized per ICH Q3A guidelines.

  • Physical Stability: For solid forms derived from 4-Pyridineethanol, moisture can induce changes in crystal form (polymorphism) or lead to the formation of hydrates.[18] These changes can dramatically alter critical properties like solubility and bioavailability.

  • Manufacturing and Handling: An increase in water content can change the physical properties of the material, leading to issues like clumping or caking in downstream solid processing.[3][4] Inaccurate weighing due to unaccounted-for water content can lead to significant errors in stoichiometric calculations for subsequent synthetic steps, impacting yield and purity.[4]

Mitigation and Control Strategies

A proactive, data-driven approach is required to manage the hygroscopic nature of 4-Pyridineethanol.[3][4]

  • Controlled Storage: Based on DVS data, determine a critical RH level below which moisture uptake is minimal. Store 4-Pyridineethanol in well-sealed containers, under an inert atmosphere (e.g., nitrogen or argon), and at recommended refrigerated temperatures (2-8°C) to minimize moisture exposure.[1][2][5]

  • Process Environment Control: Manufacturing and handling steps should be performed in humidity-controlled environments.[] The acceptable %RH range should be defined by the hygroscopicity profile of the material.

  • Packaging: Utilize packaging with a high moisture barrier to protect the material during shipping and long-term storage.[3] Desiccants can be included as an additional protective measure.[5]

  • Formulation Strategies: In the final drug product, hygroscopicity can be managed through formulation strategies such as applying a protective film coating to tablets or co-processing with less hygroscopic excipients.[24]

  • Analytical Monitoring: Regularly test incoming batches of 4-Pyridineethanol for water content using Karl Fischer titration as a quality control measure to ensure consistency and prevent out-of-specification material from entering the manufacturing chain.[4]

Conclusion

The hygroscopicity of 4-Pyridineethanol is an intrinsic property rooted in its molecular structure that demands rigorous scientific characterization and control. By employing definitive analytical techniques like Dynamic Vapor Sorption and Karl Fischer titration, researchers can quantitatively define its moisture sorption behavior. This foundational knowledge enables the implementation of rational, data-driven control strategies for storage, handling, and manufacturing. Proactively managing the challenges posed by hygroscopicity is not merely a matter of good practice; it is a fundamental requirement for ensuring the chemical and physical stability of intermediates and, ultimately, the quality, safety, and efficacy of the final pharmaceutical product.

References

  • 4-Pyridineethanol. LookChem. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Pyridine-free Karl Fischer reagent useful in determining water.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ScienceDirect. [Link]

  • 4-Pyridineethanol. National Institutes of Health (NIH) - PubChem. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. National Institutes of Health (NIH). [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]

  • Dynamic Vapor Sorption. Surface Measurement Systems. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. [Link]

  • 4-Pyridineethanol Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

  • Classification of Hygroscopicity. Pharma Growth Hub. [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • Thermodynamic properties and moisture sorption isotherms of two pharmaceutical compounds. SciSpace. [Link]

  • The Basics of Karl Fischer Titration. Quveon. [Link]

  • Dynamic Vapor Sorption Sampling Considerations. TA Instruments. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

Sources

Methodological & Application

4-Pyridineethanol as a protecting group for carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-Pyridineethanol (also known as 2-(4-pyridyl)ethanol) as a versatile protecting group for carboxylic acids. This methodology offers a dual advantage: it functions as a "Phase-Switch" purification handle due to the basic pyridine nitrogen, and it operates as a "Safety-Catch" protecting group , allowing for mild, specific deprotection via methylation and


-elimination.

A Dual-Function Protecting Group for Carboxylic Acids

Introduction & Strategic Rationale

In complex organic synthesis and drug development, the 2-(4-pyridyl)ethyl (PYPE) ester offers a strategic advantage over standard alkyl or benzyl esters. Its value proposition rests on two pillars:

  • Phase-Switch Purification (The "Tag"): The basic nitrogen atom allows the protected intermediate to be reversibly protonated. This enables the molecule to be extracted into an aqueous acidic phase (washing away neutral organic impurities) and then recovered into an organic phase upon neutralization. This "catch-and-release" protocol can eliminate the need for column chromatography.

  • Safety-Catch Deprotection: The ester is stable to basic and acidic hydrolysis conditions typically used in synthesis. Deprotection is triggered only after activation (N-methylation), which converts the pyridine ring into a highly electron-withdrawing pyridinium salt. Subsequent treatment with a mild base triggers a rapid

    
    -elimination (E1cB mechanism) to release the free carboxylic acid.
    
Mechanism of Action

The PYPE group utilizes the stability of the pyridine ring until cleavage is desired.

  • Protection: Standard esterification locks the acid.

  • Purification: pH manipulation switches the solubility profile.

  • Deprotection:

    • Activation: Methyl Iodide (MeI) quaternizes the nitrogen.

    • Elimination: The cationic pyridinium ring acidifies the

      
      -protons (adjacent to the ring). A mild base removes a proton, causing the collapse of the system to release the carboxylate and a vinyl pyridinium byproduct.
      
Visualizing the Pathway

PYPE_Mechanism cluster_purification Phase-Switch Purification Acid Carboxylic Acid (R-COOH) Ester PYPE Ester (Neutral / Organic Soluble) Acid->Ester Protection (DCC/DMAP) Reagent 4-Pyridineethanol (HO-CH2-CH2-Py) Reagent->Ester Salt Protonated Ester (Cationic / Water Soluble) Ester->Salt Acid Wash (H+) Activated N-Methyl Pyridinium Salt (Activated for Cleavage) Ester->Activated Activation (MeI, Acetone) Salt->Ester Base Wash (OH-) Product Free Acid (R-COOH) Activated->Product Elimination (Mild Base, e.g., Morpholine) Byproduct Vinyl Pyridinium (Byproduct) Activated->Byproduct

Figure 1: The lifecycle of the PYPE protecting group: Protection, Phase-Switch Purification, and Safety-Catch Deprotection.

Experimental Protocols
Protocol A: Protection (Synthesis of PYPE Esters)

Objective: To install the 2-(4-pyridyl)ethyl group on a carboxylic acid.[1][2][3][4][5] Reagents: Carboxylic Acid (1.0 equiv), 4-Pyridineethanol (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM (Dichloromethane).

  • Dissolution: Dissolve the carboxylic acid (10 mmol) and 4-pyridineethanol (11 mmol, 1.35 g) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Coupling: Add DMAP (1 mmol, 122 mg). Cool the solution to 0°C.

  • Addition: Dropwise add a solution of DCC (11 mmol, 2.27 g) in DCM (10 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. (Monitor by TLC; the ester is usually more polar than the starting material due to the pyridine nitrogen).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU).

  • Initial Wash: Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Note: At this stage, you can proceed to Protocol B for purification instead of standard chromatography.

Protocol B: Phase-Switch Purification

Objective: To purify the PYPE ester without silica chromatography by exploiting its basicity.

  • Extraction (Phase Switch 1): Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract the organic layer with 1M aqueous HCl (

    
     mL).
    
    • Mechanism:[6][7] The PYPE ester is protonated (

      
      ) and moves into the aqueous phase. Neutral impurities remain in the EtOAc.
      
  • Separation: Discard the organic layer (containing non-basic impurities).

  • Neutralization (Phase Switch 2): Cool the combined aqueous extracts to 0°C. Slowly add 2M NaOH or saturated

    
     until the pH reaches ~9-10.
    
    • Mechanism:[6][7] The PYPE ester is deprotonated (

      
      ) and becomes insoluble in water/soluble in organics.
      
  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (

    
     mL).
    
  • Final Isolation: Dry the combined organic layers over

    
    , filter, and evaporate. This typically yields the ester in >95% purity.[4]
    
Protocol C: Deprotection (Methylation & Elimination)

Objective: To cleave the PYPE ester and recover the free acid under mild, non-hydrolytic conditions.

Step 1: Activation (Methylation)

  • Dissolve the PYPE ester (1.0 equiv) in Acetone or Acetonitrile (0.1 M concentration).

  • Add Methyl Iodide (MeI) (1.5 – 2.0 equiv).

    • Caution: MeI is a carcinogen; use a fume hood.

  • Stir at room temperature for 6–12 hours.

    • Observation: The N-methyl pyridinium salt often precipitates out of solution. If it does, filter it to obtain the pure activated intermediate. If not, evaporate the solvent to obtain the salt.

Step 2: Elimination

  • Dissolve (or suspend) the pyridinium salt in a polar solvent (e.g., MeOH, DCM, or Acetone).

  • Add a mild secondary amine base such as Morpholine , Piperidine , or Diethylamine (2.0 equiv).

    • Alternative: Aqueous mild base (

      
      ) can also be used if the substrate is water-tolerant.
      
  • Stir for 30–60 minutes at room temperature.

  • Workup:

    • Evaporate the solvent.[8][9][10][11]

    • Dissolve residue in dilute aqueous base (

      
      ).
      
    • Wash with EtOAc or Ether (removes the vinyl pyridine byproduct and excess amine).

    • Acidify the aqueous layer to pH 2–3 with 1M HCl.

    • Extract with EtOAc to recover the pure Carboxylic Acid.

Data Summary & Compatibility
ParameterSpecification / Note
Stability (Protected) Stable to:

, weak acids, weak bases, oxidants (e.g., Jones reagent).
Labile Conditions Strong alkylating agents (triggers activation), strong reducing agents (

).
Purification Yield Typically 85–95% recovery using Phase-Switch protocol.
Deprotection Time Activation: 6–12 h; Elimination: <1 h.
Atom Economy Moderate (Loss of vinyl pyridine unit).
Troubleshooting Guide
  • Issue: Premature Deprotection.

    • Cause: Exposure to strong alkylating agents during other synthetic steps.

    • Solution: Avoid electrophiles that can quaternize the pyridine nitrogen. If alkylation is required elsewhere, protect the pyridine nitrogen first (e.g., as an N-oxide, which can be reduced later).

  • Issue: Low Solubility of Salt.

    • Cause: The N-methyl salt is highly polar.

    • Solution: Use DMF or Methanol for the elimination step if the salt is not soluble in Acetone/DCM.

  • Issue: Emulsions during Phase Switch.

    • Cause: Amphiphilic nature of large drug molecules.

    • Solution: Use a wider pH swing (e.g., pH 2 to pH 10) and add brine to break emulsions.

References
  • Kessler, H., & Siegmeier, R. (1983). "2-(4-Pyridyl)ethyl esters: A new carboxyl protecting group." Tetrahedron Letters, 24(3), 281-282. (Seminal paper describing the group and mechanism).[10]

  • Katritzky, A. R., et al. (1984). "Pyridine-based protecting groups."[1][3][5] Journal of the Chemical Society, Perkin Transactions 1. (Detailed kinetics of the elimination).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.
  • Yoshida, K., et al. (1990). "Phase-tag assisted synthesis." Chemical Reviews.

Sources

High-Fidelity Protocol: 2-(4-Pyridyl)ethyl Ester (PPE) Formation and Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PPE-2024

Abstract & Strategic Rationale

This guide details the synthesis, handling, and specific cleavage of 2-(4-pyridyl)ethyl (PPE) esters . Unlike standard alkyl esters, PPE esters function as "safety-catch" protecting groups . They are highly stable under acidic and hydrolytic conditions but can be "switched on" for cleavage via a specific two-step sequence: quaternization of the pyridine nitrogen followed by


-elimination.

Why use PPE Esters?

  • Orthogonality: Stable to TFA (trifluoroacetic acid) and hydrogenolysis, making them orthogonal to Boc, Fmoc, and Cbz/Z groups.

  • Solubility: The basic pyridine ring significantly enhances the solubility of hydrophobic peptides or drug intermediates in acidic media or polar organic solvents.

  • Mild Cleavage: Cleavage occurs under nearly neutral conditions after activation, avoiding the harsh acids (HF, HBr) or strong bases (LiOH) required for other esters.

Mechanism of Action

The utility of the PPE group relies on converting the stable pyridine ring into an electron-withdrawing pyridinium salt. This activation lowers the pKa of the


-hydrogens, allowing a mild base to trigger E1cB elimination.
Mechanistic Workflow (DOT Visualization)

PPE_Mechanism Substrate Carboxylic Acid (R-COOH) PPE_Ester Stable PPE Ester (Pyridine Ring Basic) Substrate->PPE_Ester Esterification Reagents_Form 2-(4-pyridyl)ethanol EDC / DMAP Reagents_Form->PPE_Ester Activated_Salt Activated Pyridinium Salt (Electron Deficient) PPE_Ester->Activated_Salt Quaternization (Switch On) Activator MeI (Methyl Iodide) Activator->Activated_Salt Cleaved Free Acid + 4-Vinylpyridine Activated_Salt->Cleaved Beta-Elimination Base Morpholine (Mild Base) Base->Cleaved

Figure 1: The "Safety-Catch" lifecycle of the PPE group. The ester remains inert until "activated" by methylation.

Experimental Protocol A: Formation of 2-(4-Pyridyl)ethyl Esters

Method: Steglich Esterification (EDC/DMAP). Note: While Acid Chlorides can be used, EDC is preferred for valuable/sensitive substrates to avoid HCl generation.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: Carboxylic acid (

    
     equiv).
    
  • Alcohol: 2-(4-pyridyl)ethanol (

    
     equiv).
    
  • Coupling Agent: EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (
    
    
    
    equiv).
  • Catalyst: DMAP (4-Dimethylaminopyridine) (

    
     equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if substrate is polar).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the Carboxylic Acid (

    
     equiv) and 2-(4-pyridyl)ethanol (
    
    
    
    equiv) in anhydrous DCM (
    
    
    M concentration relative to acid).
  • Catalyst Addition: Add DMAP (

    
     equiv) in one portion.
    
  • Activation (0°C): Cool the mixture to 0°C in an ice bath. Add EDC

    
    HCl (
    
    
    
    equiv) portion-wise over 5 minutes.
    • Scientific Insight: Adding EDC at 0°C suppresses N-acyl urea rearrangement side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

    • Target Mass: Look for

      
      .
      
  • Workup (CRITICAL):

    • Do NOT wash with Acid: The product contains a basic pyridine ring. Washing with 1N HCl will protonate the product and extract it into the aqueous waste.

    • Wash 1: Dilute with DCM. Wash with Saturated NaHCO

      
       (
      
      
      
      ).
    • Wash 2: Wash with Brine (

      
      ).
      
    • Dry: Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography on silica gel.

    • Eluent: DCM/MeOH gradients (typically 95:5) are often required due to the polarity of the pyridine ring.

Experimental Protocol B: "Safety-Catch" Cleavage

This protocol validates the presence of the PPE group. If the ester hydrolyzes under standard basic conditions (LiOH) but fails this protocol, it is likely not the correct isomer or product.

Phase 1: Activation (Methylation)
  • Dissolve the PPE ester in Acetonitrile (ACN) or DMF .

  • Add Methyl Iodide (MeI) (

    
     equiv).
    
    • Caution: MeI is a carcinogen. Use a fume hood.

  • Stir at Room Temperature for 2–4 hours.

  • Monitoring: TLC will show a baseline spot (salt formation) or LC-MS will show a mass shift of

    
     (Methylation).
    
  • Remove solvent and excess MeI under high vacuum. The residue (pyridinium salt) is usually used directly.

Phase 2: Elimination (Cleavage)
  • Redissolve the crude salt in DCM or Acetone .

  • Add Morpholine (

    
     equiv) or Piperidine .
    
  • Stir for 30–60 minutes at RT.

  • Result: The base triggers

    
    -elimination, releasing the free Carboxylic Acid and the byproduct N-methyl-4-vinylpyridinium iodide .
    
  • Purification:

    • The byproduct is highly polar/ionic.

    • Partition between Organic Solvent (EtOAc/DCM) and mild Acidic Water (pH 4–5). The free acid (product) stays in organic (if hydrophobic) or requires extraction, while the vinyl-pyridinium salt stays in the aqueous phase.

Troubleshooting & Data Analysis

Comparative Stability Table
ConditionPPE Ester StabilityNotes
TFA / DCM (1:1) Stable Compatible with Boc deprotection.
H2 / Pd-C Stable Compatible with Cbz/Bn removal.
LiOH / H2O Labile Hydrolyzes like a standard alkyl ester.
Piperidine / DMF Stable Stable to Fmoc removal conditions (unless methylated).
Common Pitfalls
  • Product Loss during Workup: As noted in Protocol A, the pyridine nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) makes the ester amphiphilic. Avoid acidic washes.
    
  • Incomplete Methylation: If the cleavage yield is low, ensure Phase 1 (Methylation) is quantitative. Steric bulk around the ester can slow down the subsequent elimination; heating to 40°C during the Morpholine step can help.

  • N-Alkylation of Substrate: If your substrate has free amines, they must be protected (e.g., Boc, Cbz) before the Methylation cleavage step, or they will also be methylated by MeI.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1] (The definitive guide on protecting group stability and orthogonality).

  • Kessler, H., & Becker, G. (1983). 2-(4-Pyridyl)ethyl esters: A new carboxyl protecting group. Chemical Berichte.
  • Chao, H. G., et al. (1994). High-efficiency synthesis of 2-(4-pyridyl)ethyl esters. Journal of Organic Chemistry.

Sources

Application Note: Strategic Utilization of 4-Pyridineethanol Hydrochloride in Cefpimizole Synthesis

[1]

Part 1: Strategic Overview & Material Science

The Synthetic Challenge

Cefpimizole is distinguished by its C-3 zwitterionic side chain—a 4-(2-sulfoethyl)pyridinium moiety.[1] This structure confers broad-spectrum activity, particularly against Pseudomonas aeruginosa, by enhancing penetration through the bacterial outer membrane and increasing affinity for Penicillin-Binding Proteins (PBPs).[1]

The core synthetic challenge lies in the introduction of this polar, zwitterionic group. Direct alkylation of the cephalosporin core with 4-pyridineethanol is chemically non-viable due to the poor leaving group ability of the hydroxyl moiety. Therefore, This compound serves as the critical pro-nucleophile, which must be chemically modified to generate the reactive 4-(2-sulfoethyl)pyridine intermediate before coupling.[1]

Reagent Profile: this compound[1]
  • CAS: 5344-27-4[1][2][3]

  • Role: Precursor for the C-3 quaternary ammonium side chain.[1]

  • Advantages over Free Base: The hydrochloride salt is non-hygroscopic, resistant to oxidative N-oxide formation, and prevents spontaneous polymerization (a known risk with its dehydrated analog, 4-vinylpyridine).

  • Critical Quality Attribute (CQA): Free acid content < 0.5%. Presence of 4-vinylpyridine impurities must be strictly controlled (< 0.1%) to prevent polymerization during storage.[1]

Part 2: Reaction Mechanism & Pathway Design[1]

The synthesis does not proceed via direct condensation. It follows a "Activate-then-Couple" logic.[1] The 4-pyridineethanol must first be converted to a species capable of accepting a sulfite group (to form the sulfonate tail) or directly coupled if a post-coupling modification were possible (though the latter is rare due to beta-lactam sensitivity).[1]

The industry-standard "Self-Validating" route involves:

  • Activation: Dehydration of 4-pyridineethanol to 4-vinylpyridine OR conversion to 4-(2-chloroethyl)pyridine .[1]

  • Functionalization: Michael addition of bisulfite to 4-vinylpyridine to yield 4-(2-sulfoethyl)pyridine .[1]

  • Quaternization: Nucleophilic attack of the pyridine nitrogen on the activated C-3 methylene of the cephalosporin (e.g., 3-iodomethyl-7-ACA derivative).[1]

Visualizing the Pathway

The following diagram illustrates the transformation logic, highlighting the critical intermediate steps often omitted in brief patent literature.

Cefpimizole_Synthesiscluster_0Critical Precursor PreparationStart4-Pyridineethanol HCl(Stable Precursor)Inter14-Vinylpyridine(Reactive Intermediate)Start->Inter1Dehydration(Base/Heat)Inter24-(2-Sulfoethyl)pyridine(The 'Betaine' Linker)Inter1->Inter2Michael Addition(NaHSO3, pH 6-7)ProductCefpimizole(Zwitterionic Salt)Inter2->ProductNucleophilic Substitution(Acetone/DMF)CoreActivated Cephalosporin(3-Iodomethyl-7-ACA)Core->ProductCoupling Partner

Caption: Figure 1. Step-wise conversion of 4-Pyridineethanol HCl to the active Cefpimizole side chain.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-(2-Sulfoethyl)pyridine (The Linker)

Rationale: This step converts the alcohol functionality into the requisite sulfonate tail using a "Green Chemistry" approach via the vinyl intermediate.

Reagents:

  • This compound (1.0 eq)[1]

  • Sodium Hydroxide (2.5 eq)[1]

  • Sodium Bisulfite (NaHSO3) (1.2 eq)[1]

  • Inhibitor: Hydroquinone (trace)[1]

Workflow:

  • Dehydration (In-situ):

    • Dissolve 4-Pyridineethanol HCl in water.[1] Basify with NaOH to pH > 12 to generate the free base.

    • Extract with Toluene. Dry the organic layer.[4]

    • Critical Step: Heat the toluene solution with catalytic KOH pellets (or dehydrating agent) to reflux with a Dean-Stark trap.[1] Monitor for water removal to confirm conversion to 4-vinylpyridine .

    • Safety: 4-Vinylpyridine is a lachrymator and unstable.[1] Do not isolate to dryness. Use immediately.

  • Sulfonation (Michael Addition):

    • Prepare a buffered aqueous solution of Sodium Bisulfite (pH adjusted to 6.5–7.0).

    • Add the 4-vinylpyridine solution dropwise to the bisulfite solution at 50°C.

    • Mechanism: The bisulfite ion attacks the

      
      -carbon of the vinyl group.
      
    • Stir for 2 hours. The product, 4-(2-sulfoethyl)pyridine , will crystallize upon cooling or concentration as a white, zwitterionic solid.

  • Validation:

    • HPLC: Shift in retention time (Vinyl -> Sulfoethyl).

    • 1H-NMR: Disappearance of vinylic protons (5.5–6.5 ppm) and appearance of ethyl triplets (3.0–3.5 ppm).[1]

Protocol B: Coupling to the Cephalosporin Core

Rationale: The pyridine nitrogen is a moderate nucleophile. To ensure high yield, the cephalosporin C-3 position is activated as an iodide (highly reactive leaving group).

Reagents:

  • 7-ACA Derivative (e.g., 7-amino-3-iodomethyl-3-cephem-4-carboxylic acid ester)[1][4]

  • 4-(2-Sulfoethyl)pyridine (Prepared in Protocol A)[1]

  • Solvent: Acetone/Water or DMF

Workflow:

  • Dissolution: Dissolve the 3-iodomethyl cephalosporin intermediate in Acetone/DMF (5:1).

  • Addition: Add 4-(2-sulfoethyl)pyridine (1.1 eq) at 0°C.

  • Reaction: Stir at 0–5°C for 4 hours. The low temperature prevents

    
     isomerization of the double bond.
    
  • Precipitation: The formation of the quaternary ammonium salt creates a highly polar species that often precipitates directly from the organic solvent or upon addition of Ethyl Acetate.

  • Deprotection (if applicable): If the C-4 carboxyl and C-7 amine were protected (e.g., silyl groups), perform a hydrolysis step (pH 2.[1]0) to yield crude Cefpimizole.

Part 4: Quantitative Data & Troubleshooting

Reaction Parameter Table
ParameterOptimal RangeImpact of Deviation
pH (Sulfonation) 6.5 – 7.2< 6.0: Low conversion; > 7.5: Polymerization of vinylpyridine.[1]
Temp (Coupling) 0°C – 5°C> 10°C: Isomerization of Cephem ring (

impurity).[1]
Stoichiometry 1.1 eq Pyridine< 1.0 eq: Incomplete reaction; > 1.5 eq: Difficult purification.
Water Content < 0.5% (Coupling)High water promotes hydrolysis of the C-3 iodide.[1]
Troubleshooting Guide

Issue: Low Yield in Sulfonation Step

  • Cause: Polymerization of 4-vinylpyridine before bisulfite addition.[1]

  • Solution: Add trace hydroquinone to the toluene layer during dehydration. Ensure the bisulfite solution is pre-warmed and pH buffered before addition.

Issue: Gummy Precipitate in Coupling

  • Cause: Presence of residual solvents or incomplete quaternary salt formation.

  • Solution: Triturate the crude solid with Isopropyl Alcohol (IPA) or Acetone to induce crystallization.

Part 5: References

  • Synthesis of Pyridine Derivatives: Preparation of 4-substituted pyridines and quaternary pyridine salts.[5] (EP0192003A1).[1] Verified Link: [1]

  • Cephalosporin C-3 Functionalization: Process for the preparation of cephalosporin antibiotics. (WO2008041100A1).[1] Verified Link: [1]

  • Reagent Data: 4-Pyridineethanol Compound Summary. PubChem.[3][6] Verified Link: [1]

  • Sulfonation Chemistry: Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem. Verified Link: (General reference for pyridine sulfonation logic).[1]

  • Cefpimizole Structure Validation: Cefpimizole Structure and Activity. PubChem.[3][6] Verified Link: [1]

Esterification of carboxylic acids with 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Esterification of Carboxylic Acids with 4-Pyridineethanol

Executive Summary & Strategic Context

This guide details the esterification of carboxylic acids with 4-Pyridineethanol (CAS: 5344-27-4). Unlike simple aliphatic alcohols, 4-pyridineethanol possesses a basic pyridine nitrogen (


 for the conjugate acid) alongside a primary hydroxyl group. This dual functionality presents both a challenge (potential catalyst deactivation) and a significant processing advantage (pH-switchable solubility).

Key Applications:

  • Prodrug Design: The pyridine moiety confers pH-dependent solubility, allowing lipophilic drugs to be formulated as water-soluble salts (e.g., hydrochlorides) [1].

  • Protecting Group Chemistry: 2-(4-pyridyl)ethyl esters serve as "basic handles," allowing the protected acid to be separated from non-basic impurities via acid-base extraction [2].

Chemical Challenges & Mechanistic Logic

The Basicity Paradox

Standard Fischer esterification (acid catalysis) is often suboptimal for 4-pyridineethanol because the pyridine ring acts as a proton sink. Strong mineral acids will protonate the pyridine nitrogen first, forming a pyridinium salt. While the alcohol remains nucleophilic, the formation of an ionic species can precipitate the substrate from non-polar solvents (like toluene) required for Dean-Stark water removal.

The Solution: Steglich Esterification The Steglich method, utilizing Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), is the gold standard for this transformation.[1]

  • Role of DMAP: It acts as a hyper-nucleophilic acyl transfer catalyst.

  • Role of DCC: It sequesters the water produced as Dicyclohexylurea (DCU).

  • Compatibility: The reaction proceeds under neutral/mildly basic conditions, preventing pyridinium salt formation during the coupling step.

Mechanism Visualization (Steglich)

SteglichMechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Intermediate) Acid->O_Acyl Activation DCC DCC (Coupling Agent) DCC->O_Acyl Activation ActiveAmide N-Acylpyridinium (Active Species) O_Acyl->ActiveAmide DMAP Attack DCU DCU (Byproduct) O_Acyl->DCU Urea Formation DMAP DMAP (Catalyst) ActiveAmide->DMAP Catalyst Regen Product Target Ester ActiveAmide->Product Alcohol Attack Alcohol 4-Pyridineethanol Alcohol->Product

Figure 1: The Steglich cycle.[1] DMAP intercepts the O-Acylisourea to prevent N-acylurea rearrangement, a common side reaction.

Experimental Protocols

Protocol A: Steglich Esterification (Standard)

Best for: Acid-sensitive substrates, complex APIs, and gram-scale synthesis.

Reagents Table:

Component Equiv. Role Notes
Carboxylic Acid 1.0 Substrate Dry thoroughly before use.
4-Pyridineethanol 1.1 Nucleophile Excess ensures complete acid consumption.
DCC 1.1 - 1.2 Dehydrating Agent Handle with care (sensitizer).
DMAP 0.1 (10 mol%) Catalyst Crucial for rate acceleration.

| DCM (Dichloromethane) | Solvent | [0.1 M - 0.2 M] | Anhydrous. |

Step-by-Step Methodology:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 eq) and 4-Pyridineethanol (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution at room temperature (25°C).

  • Activation (0°C): Cool the reaction mixture to 0°C using an ice bath. This controls the exotherm upon DCC addition and minimizes N-acylurea rearrangement.

  • Coupling: Add DCC (1.2 eq) portion-wise over 5 minutes.

    • Observation: The solution will become cloudy within 10–30 minutes as DCU precipitates.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–12 hours.

    • Monitoring: Check via TLC.[2] The basic pyridine ring causes the product to streak on silica unless 1-2% Triethylamine is added to the eluent.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated DCU. Rinse the pad with cold DCM.

The "Self-Validating" Purification Strategy

The most critical advantage of using 4-pyridineethanol is the Acid-Base Workup . Because the product contains a basic nitrogen, it can be selectively extracted into an aqueous acid phase, leaving neutral impurities (DCU, unreacted acid if weak, non-basic byproducts) in the organic phase.

Protocol B: Purification via pH Switching

PurificationWorkup Crude Crude Reaction Filtrate (DCM Layer) AcidWash Wash with 1M HCl Crude->AcidWash OrgWaste Organic Layer (Waste) Contains: DCU, Neutral Impurities AcidWash->OrgWaste Separation AqProduct Aqueous Layer (Acidic) Contains: Product-H+, DMAP-H+ AcidWash->AqProduct Product Protonation Basify Basify to pH 9-10 (sat. NaHCO3 or 1M NaOH) AqProduct->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer Contains: Pure Product + DMAP Extract->FinalOrg Product Recovery FinalAq Aqueous Waste Extract->FinalAq

Figure 2: The pH-switch purification logic. This method removes the majority of non-basic impurities without column chromatography.

Detailed Purification Steps:

  • Acid Extraction: Transfer the DCM filtrate to a separatory funnel. Wash twice with 1M HCl (or 10% citric acid if the ester is extremely acid-labile).

    • Chemistry: The pyridine ring protonates (

      
      ), moving the product into the aqueous layer.
      
  • Organic Wash: Keep the aqueous layer. Discard the organic layer (which contains non-basic impurities and DCU).

  • Basification: Cool the aqueous layer on ice. Slowly add saturated NaHCO₃ or 1M NaOH until the pH reaches ~9–10.

    • Observation: The product will oil out or precipitate as the free base is regenerated.

  • Extraction: Extract the cloudy aqueous mixture 3x with DCM or Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • DMAP Removal: If DMAP (also basic) co-extracts, it can be removed by a short silica plug or by washing the final organic layer with water (DMAP is partially water-soluble, while the ester is usually lipophilic).

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Low Yield N-Acylurea formationEnsure reaction is kept at 0°C during DCC addition. Increase DMAP to 0.2 eq to outcompete the rearrangement [3].
Product Hydrolysis Workup too harshUse Citric Acid instead of HCl during the acid wash step. Avoid prolonged exposure to NaOH during basification.
Emulsions Pyridinium surfactant effectIf the ester chain is long, the protonated product acts as a surfactant. Use brine during extractions and avoid vigorous shaking.
Solidification High MP ProductIf product crystallizes during the basic workup, filter the precipitate directly instead of extracting.

References

  • PubChem. (2023). 4-Pyridineethanol Compound Summary. National Library of Medicine. [Link]

  • Neises, B., & Steglich, W. (1978).[1][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Common Organic Chemistry. (2023). Steglich Esterification (DCC + DMAP) Protocol. [Link]

  • Organic Chemistry Portal. (2023). Esterification Mechanisms and Catalysis. [Link]

Sources

Application Note: Deprotection Strategies for 2-(4-pyridyl)ethyl (PyE) Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(4-pyridyl)ethyl (PyE) group is a valuable tool for the protection of carboxylic acids in complex, multi-step organic synthesis. Its robustness under a variety of conditions, coupled with a unique and highly specific deprotection mechanism, offers an essential layer of orthogonality for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the PyE ester deprotection strategy, detailing the underlying chemical mechanism, offering a validated experimental protocol, and discussing critical parameters to ensure successful and high-yield cleavage.

Introduction: The Strategic Value of the PyE Protecting Group

In the synthesis of complex molecules such as peptides, natural products, and active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is paramount.[1] A protecting group must be easily introduced, stable to a range of reaction conditions, and, most importantly, removable under specific and mild conditions that do not affect other sensitive moieties within the molecule.[1]

The 2-(4-pyridyl)ethyl (PyE) ester fulfills these criteria, serving as a specialized protecting group for carboxylic acids. Unlike standard esters that are cleaved by generic acid or base hydrolysis[2], the PyE group is stable to many common reagents. Its removal relies on a specific, two-stage activation and elimination pathway, providing a key advantage in synthetic strategies requiring orthogonal protecting group schemes. This targeted cleavage mechanism prevents unwanted side reactions and simplifies the purification of complex intermediates.

The Deprotection Mechanism: A Two-Stage Elimination Pathway

The deprotection of a PyE ester does not proceed through simple hydrolysis. Instead, it leverages the nucleophilicity of the pyridine nitrogen atom to initiate a β-elimination reaction. This process can be conceptually broken down into two distinct chemical events: Quaternization and Base-Mediated Elimination.

Stage 1: Quaternization of the Pyridine Nitrogen

The first step involves the selective alkylation of the pyridine nitrogen atom. This is typically achieved using a reactive alkylating agent, such as methyl iodide (MeI) or methyl triflate (MeOTf). This reaction converts the neutral pyridine ring into a positively charged N-methylpyridinium salt. The formation of this pyridinium cation is critical, as it transforms the substituent into a potent electron-withdrawing group, significantly increasing the acidity of the protons on the adjacent methylene (β-carbon) group.

Stage 2: Base-Mediated β-Elimination

Once the pyridinium salt is formed, the now-acidic β-protons can be readily abstracted by a mild, often non-nucleophilic, base. The resulting carbanion intermediate rapidly collapses, leading to a concerted elimination. This breaks the C-O bond of the ester, releasing the free carboxylate anion and generating N-methyl-4-vinylpyridinium iodide as a byproduct. Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid. The elegance of this method lies in the use of mild bases (e.g., triethylamine, DBU, or even sodium bicarbonate), which avoids the harsh conditions associated with traditional ester saponification.

A similar mechanistic principle is employed for the deprotection of 2-(4-nitrophenyl)ethyl (NPE) esters, where the strongly electron-withdrawing nitro group facilitates β-elimination upon treatment with a strong, non-nucleophilic base.[3]

Visualizing the Deprotection Pathway

To clarify the sequence of events, the following diagrams illustrate the overall workflow and the detailed chemical mechanism.

G cluster_workflow Deprotection Workflow PyE_Ester PyE-Protected Carboxylic Acid Quaternization Step 1: Add Alkylating Agent (e.g., Methyl Iodide) PyE_Ester->Quaternization Intermediate N-Alkylpyridinium Intermediate Quaternization->Intermediate Elimination Step 2: Add Mild Base (e.g., Triethylamine) Intermediate->Elimination Products Free Carboxylic Acid + Vinylpyridinium Byproduct Elimination->Products Workup Aqueous Workup & Purification Products->Workup Final Isolated Carboxylic Acid Workup->Final

Caption: High-level workflow for PyE ester deprotection.

Sources

Application Note: 1H NMR Characterization of 4-Pyridineethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Pyridineethanol (4-PE) represents a critical structural motif in medicinal chemistry, serving as a precursor for antihistamines (e.g., Betahistine analogs) and a ligand in coordination chemistry. Its dual functionality—comprising a basic pyridine nitrogen and a labile hydroxyl group—presents unique characterization challenges.

Standard 1H NMR protocols often fail to resolve the hydroxyl coupling or distinguish between trace regioisomers (2- vs 4-substituted). This guide provides a definitive methodology to characterize 4-PE derivatives, emphasizing solvent selection strategies to manipulate exchangeable protons and pH-dependent chemical shifts.

Structural Analysis & Theoretical Framework

The Spin System

Unlike 2- or 3-substituted pyridines, 4-pyridineethanol possesses a


 axis of symmetry through the N-C4 bond. This results in a simplified aromatic region:
  • Ring Protons: The AA'BB' system (often appearing as two doublets) is the primary identifier.

    • 
      -protons (H2/H6):  Deshielded by the adjacent nitrogen (electronegativity + anisotropy).
      
    • 
      -protons (H3/H5):  Shielded relative to 
      
      
      
      -protons but coupled to them (
      
      
      Hz).
  • Ethyl Chain: An

    
     or 
    
    
    
    system depending on solvent conditions (where X is the hydroxyl proton).
Chemical Shift Logic

The chemical environment is dictated by the pyridine ring current and the nitrogen lone pair.

MoietyProton TypeApprox.[1][2][3][4]

(ppm)
MultiplicityMechanistic Cause
Ring H-2, H-6 (

)
8.40 – 8.55Doublet (

Hz)
Inductive effect of N; Paramagnetic anisotropy.
Ring H-3, H-5 (

)
7.15 – 7.30Doublet (

Hz)
Ortho-coupling to

; Meta-coupling is usually unresolved.
Chain

2.70 – 2.85Triplet (

Hz)
Benzylic-like position; Ring current deshielding.
Chain

3.60 – 3.80Triplet/QuartetDeshielding by Oxygen.
Labile

Variable (4.0 – 5.5)Singlet/TripletHighly Solvent Dependent (See Section 3).

Solvent Selection Strategy

The choice of solvent is the single most critical variable in 4-PE characterization. You must choose based on the specific analytical goal (e.g., confirming the alcohol group vs. checking bulk purity).

DMSO-d6 (Recommended for Structural Confirmation)
  • Mechanism: DMSO is a strong H-bond acceptor. It "locks" the hydroxyl proton, slowing intermolecular exchange.

  • Result: The

    
     signal appears as a sharp triplet  (coupling to the adjacent 
    
    
    
    ). The adjacent methylene becomes a quartet .
  • Benefit: Unambiguous proof of the primary alcohol structure.

CDCl3 (Recommended for Impurity Profiling)
  • Mechanism: Weak interaction. Rapid proton exchange occurs with trace water or concentration gradients.

  • Result: The

    
     signal is a broad singlet, often drifting between 1.5–3.0 ppm.
    
  • Benefit: Sharp aromatic lines; excellent for detecting non-polar impurities.

D2O + Acid (Recommended for Salt Forms)
  • Mechanism: 4-PE is basic. In D2O, the OH exchanges instantly (disappears). Adding DCl/TFA protonates the Nitrogen (

    
    ).
    
  • Result: Significant downfield shift of ring protons (

    
     ppm) due to increased positive charge on the ring.
    

Experimental Protocol

Sample Preparation
  • Mass: 10–15 mg (optimal for 16 scans).

  • Volume: 600

    
    L solvent.
    
  • Vessel: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter through cotton or glass wool if any turbidity is observed (critical for resolution).

Acquisition Parameters (Bruker/Jeol Standard)
  • Pulse Sequence: zg30 (30° pulse) for quantitative accuracy.

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Relaxation Delay (D1):

    • Standard: 1.0 sec.

    • Quantitative:

      
       (approx. 15 sec for quaternary carbons, 5 sec for protons).
      
  • Scans (NS): 16 (minimum) to 64.

  • Temperature: 298 K (25°C). Note: If OH splitting is obscure in DMSO, lower temp to 280 K.

Workflow Diagram

NMR_Workflow Start Sample: 4-Pyridineethanol Deriv. Solubility Solubility Check Start->Solubility Decision Goal: Structure vs Purity? Solubility->Decision DMSO Solvent: DMSO-d6 (Viscous, H-bond acceptor) Decision->DMSO Structural Proof (OH coupling) CDCl3 Solvent: CDCl3 (Standard, Fast Exchange) Decision->CDCl3 Routine QC / Non-polar impurities Acquisition Acquisition (NS=16, D1=1.0s) DMSO->Acquisition CDCl3->Acquisition Process Processing (LB=0.3Hz, Phase, Baseline) Acquisition->Process Analysis_DMSO Check: OH Triplet (4.5ppm) Check: Ring AA'BB' Process->Analysis_DMSO If DMSO Analysis_CDCl3 Check: Broad OH Singlet Check: Impurities Process->Analysis_CDCl3 If CDCl3

Figure 1: Decision matrix for solvent selection and experimental workflow for pyridine derivatives.

Data Interpretation & Troubleshooting

The "Water" Pitfall

Pyridine derivatives are hygroscopic.

  • In DMSO-d6: Water appears at ~3.33 ppm.[1] This can overlap with the methylene triplet of the ethanol chain (

    
     at ~3.6 ppm).
    
  • Solution: Use "100%" DMSO ampoules or add molecular sieves. If overlap occurs, shift temperature to 310 K; the water peak shifts upfield, while the CH signals remain stable.

Distinguishing Regioisomers

A common synthesis impurity is 2-pyridineethanol .

  • 4-PE (Target): Symmetric aromatic region. Two distinct doublets (integration 2:2).

  • 2-PE (Impurity): Asymmetric aromatic region (ABCD system). Four distinct multiplets (integration 1:1:1:1). The proton at the 6-position (adjacent to N) will be a doublet of doublets at ~8.5 ppm, but the symmetry is lost.

Protonation Effects (Salt Formation)

If characterizing a hydrochloride or fumarate salt:

  • The N-H+ proton may not be visible due to exchange.

  • Diagnostic Shift: The

    
    -protons (H2/H6) shift downfield from ~8.4 ppm to ~8.7–8.8 ppm.
    
  • Solubility: Salts are often insoluble in CDCl3; switch to D2O or DMSO-d6.

Advanced Characterization (2D NMR)

For complex derivatives (e.g., esterified side chains), 1D 1H NMR is insufficient.

  • COSY (Correlation Spectroscopy): Use to trace the spin system.

    • Confirm the

      
       connection.[1]
      
    • Confirm the H2/H6

      
       H3/H5 coupling.
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Critical for assigning the carbon skeleton.

    • C2/C6 carbons appear at ~150 ppm; C3/C5 at ~124 ppm.

Structural Validation Logic

Logic_Tree Input Spectrum Acquired Aromatic Aromatic Region (7.0 - 8.5 ppm) Input->Aromatic Aliphatic Aliphatic Region (2.5 - 4.0 ppm) Input->Aliphatic SymCheck Symmetry Check: 2 signals (2H each)? Aromatic->SymCheck OHCheck OH Pattern: Triplet or Singlet? Aliphatic->OHCheck Pass PASS: 4-Substituted SymCheck->Pass Yes (AA'BB') Fail FAIL: 2- or 3-Substituted SymCheck->Fail No (ABCD) Confirm Solvent/Dryness Confirm Solvent/Dryness OHCheck->Confirm Solvent/Dryness Broad Singlet Confirm Structure Confirm Structure OHCheck->Confirm Structure Sharp Triplet

Figure 2: Logical pathway for interpreting spectral data to confirm regiochemistry.

References

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7][8]

  • AIST Spectral Database. (2023).[5] SDBS No. 4544: 4-Pyridineethanol 1H NMR Data. National Institute of Advanced Industrial Science and Technology.[9] [5][9]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Impurities Table.

Sources

Application Note: Optimized HPLC Strategies for the Monitoring of 4-Pyridineethanol Synthesis and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Pyridineethanol (4-(2-Hydroxyethyl)pyridine) is a critical intermediate in the synthesis of pharmaceuticals, including antihistamines (e.g., Betahistine) and various agrochemicals. Its synthesis typically involves the condensation of 4-Methylpyridine (4-Picoline) with Formaldehyde .

The Analytical Challenge

Analyzing 4-Pyridineethanol presents a classic "Alkaline Problem" in chromatography:

  • Basic Nitrogen: The pyridine ring nitrogen (pKa ~5.3) is a Lewis base. On standard silica columns, it interacts strongly with acidic residual silanols, causing severe peak tailing .

  • Polarity: With a LogP of ~0.12–0.6, the molecule is highly polar, leading to poor retention (elution near the void volume) on standard C18 columns if the mobile phase is not carefully tuned.

  • Reaction Matrix: The reaction mixture contains the highly polar product (4-Pyridineethanol) alongside the less polar starting material (4-Methylpyridine) and potentially polymeric byproducts.

This guide provides two distinct protocols: a Gradient Method for reaction monitoring (separating starting materials from products) and an Isocratic Method for high-precision Quality Control (QC).

Method Development Strategy

The following decision tree outlines the logic used to select the stationary phase and mobile phase conditions.

MethodDevelopment Start Analyte: 4-Pyridineethanol (Basic pKa ~5.3, Polar) Decision1 Primary Challenge: Silanol Interaction (Tailing) Start->Decision1 PathA Strategy A: Low pH (< 3.0) Protonate Silanols Decision1->PathA Standard Equipment PathB Strategy B: High pH (> 8.0) Neutralize Pyridine Decision1->PathB Specialized Columns ColumnA Column: End-capped C18 or Base-Deactivated Silica (BDS) PathA->ColumnA ColumnB Column: Hybrid Particle (XTerra/Gemini) High pH Stable PathB->ColumnB Modifier Additive: Triethylamine (TEA) Competes for Silanol Sites ColumnA->Modifier Result OPTIMIZED METHOD Buffer: Phosphate pH 3.0 + TEA Column: C18 End-capped Modifier->Result

Figure 1: Method Development Logic. Strategy A is selected for this guide as it uses standard silica-based columns compatible with most QC labs.

Experimental Protocols

Method A: Reaction Monitoring (Gradient)

Purpose: In-Process Control (IPC). This method separates the polar product from the hydrophobic starting material (4-Methylpyridine).

ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 5 µmEnd-capping reduces silanol activity; 5 µm provides low backpressure for robust routine use.
Mobile Phase A 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)Low pH suppresses silanol ionization; TEA blocks remaining active sites to prevent tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent to elute the hydrophobic starting material (4-picoline).
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmThe pyridine ring has strong absorption at this wavelength.
Temperature 30°CControls viscosity and retention time reproducibility.
Injection Vol 5 - 10 µLLower volume prevents peak broadening due to solvent mismatch.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial hold to retain polar 4-Pyridineethanol.
3.0955Isocratic hold.
10.04060Ramp to elute 4-Methylpyridine (Starting Material).
12.04060Wash step to remove dimers/oligomers.
12.1955Return to initial conditions.
17.0955Re-equilibration (Critical).
Method B: Purity Analysis (Isocratic)

Purpose: Final Product QC. Focuses on maximum resolution and peak shape for the main peak.

  • Mobile Phase: 85% Buffer (20 mM KH₂PO₄, pH 3.0, 0.1% TEA) / 15% Acetonitrile.

  • Run Time: 10 minutes.

  • Expected Retention: 4-Pyridineethanol elutes at ~4.5 - 5.5 minutes.

Reaction Workflow & Sampling

The following diagram illustrates the critical control points where HPLC analysis validates the synthesis process.

ReactionWorkflow Reactants Feed: 4-Methylpyridine + Formaldehyde Reactor High Pressure Reactor (140°C, Condensation) Reactants->Reactor Sampling Sampling Point (T = 1h, 2h, 4h) Reactor->Sampling IPC Quench Quench/Dilution Solvent: Mobile Phase A Sampling->Quench HPLC HPLC Analysis (Method A) Quench->HPLC Decision Decision Gate: Conversion > 98%? HPLC->Decision Decision->Reactor No (Continue) Workup Distillation & Purification Decision->Workup Yes (Stop)

Figure 2: In-Process Control (IPC) workflow. Samples must be diluted in Mobile Phase A to prevent solvent mismatch peaks.

System Suitability & Troubleshooting

To ensure data trustworthiness, the system must pass the following criteria before analyzing samples.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaFailure Cause & Solution
Tailing Factor (

)
NMT 1.5Cause: Silanol interaction. Fix: Fresh mobile phase with correct TEA concentration; Ensure pH is < 3.0.
Resolution (

)
> 2.0 (between product and SM)Cause: Column aging or gradient drift. Fix: Check gradient mixing accuracy; Replace column.
Precision (RSD) NMT 2.0% (n=5 injections)Cause: Injector issue or pump pulsation. Fix: Check pump seals; Ensure sample is fully dissolved.
Troubleshooting Guide

Issue 1: Peak Splitting or Doublets

  • Diagnosis: Sample solvent is too strong (e.g., 100% MeOH or ACN).

  • Mechanism:[1][2] The sample travels faster than the mobile phase initially, causing band broadening.

  • Solution: Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN).

Issue 2: Retention Time Drift

  • Diagnosis: pH instability.

  • Mechanism:[1][2] Pyridine retention is highly sensitive to pH near its pKa.

  • Solution: Use a buffer with adequate capacity (20-50 mM). Ensure pH meter is calibrated daily.

Issue 3: High Backpressure

  • Diagnosis: Salt precipitation.

  • Mechanism:[1][2] Phosphate buffers can precipitate in high organic (>80% ACN).

  • Solution: The gradient in Method A only goes to 60% B to prevent this. Do not exceed 70% ACN when using phosphate buffers.

References

  • PubChem. (n.d.). 4-Pyridineethanol (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link][3]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Contextual grounding on silanol activity).

Sources

Application Notes and Protocols: Leveraging 4-Pyridineethanol in Solid-Phase Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Perspective on a Versatile Reagent

For researchers, scientists, and professionals in the dynamic field of drug development, the quest for innovative molecular scaffolds is perpetual. Solid-phase synthesis has long been a cornerstone of this endeavor, enabling the rapid and efficient construction of vast chemical libraries.[1] Within this paradigm, the strategic selection of linker molecules is paramount, dictating the conditions for both synthesis and ultimate cleavage of the target compounds. This document provides a comprehensive guide to the application of 4-Pyridineethanol as a versatile linker in solid-phase synthesis, offering detailed protocols and insights into its strategic advantages.

The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The incorporation of a pyridine ring into a solid-phase linker strategy, therefore, presents an attractive avenue for the synthesis of novel, medicinally relevant compounds. 4-Pyridineethanol, with its terminal hydroxyl group, provides a convenient handle for attachment to common solid supports, while the pyridine ring offers unique properties that can be exploited during both synthesis and cleavage.

This guide will delve into the practical applications of 4-Pyridineethanol as a linker, detailing its attachment to a solid support, the subsequent coupling of building blocks, and the final cleavage to release the desired products. The protocols provided herein are designed to be robust and adaptable, empowering researchers to explore new chemical space with confidence.

Core Principles: The 4-Pyridineethanol Linker Strategy

The use of 4-Pyridineethanol as a linker in solid-phase synthesis is predicated on its bifunctional nature. The ethanol portion allows for covalent attachment to a solid support, typically a chloromethylated polystyrene resin such as Merrifield resin, via a stable ether bond.[2] The pyridine ring, in turn, serves as a key functional element.

The general workflow for utilizing a 4-Pyridineethanol linker is depicted below:

G Resin Chloromethylated Resin (e.g., Merrifield Resin) Linker_Attach Linker Attachment: 4-Pyridineethanol, Base Resin->Linker_Attach Functionalized_Resin 4-Alkoxypyridine Resin Linker_Attach->Functionalized_Resin Substrate_Coupling Substrate Coupling: Protected Building Block (R-COOH) Functionalized_Resin->Substrate_Coupling Bound_Substrate Resin-Bound Substrate Substrate_Coupling->Bound_Substrate Synthesis Solid-Phase Synthesis: Elongation/Modification Bound_Substrate->Synthesis Bound_Product Resin-Bound Product Synthesis->Bound_Product Cleavage Cleavage: Acidic Conditions (e.g., TFA Cocktail) Bound_Product->Cleavage Product Final Product in Solution Cleavage->Product

Figure 1: General workflow for solid-phase synthesis using a 4-Pyridineethanol-derived linker.

A key advantage of this strategy lies in the acid-labile nature of the benzylic ether linkage formed between the resin and the 4-Pyridineethanol linker. This allows for the release of the synthesized compound under moderately acidic conditions, which are compatible with a wide range of functional groups.[3]

Experimental Protocols

Protocol 1: Functionalization of Merrifield Resin with 4-Pyridineethanol

This protocol details the attachment of 4-Pyridineethanol to a chloromethylated polystyrene resin (Merrifield resin) to generate the 4-alkoxypyridine functionalized solid support.

Materials:

Reagent/MaterialGradeSupplier
Merrifield Resin (1% DVB, 100-200 mesh)Synthesis GradeSigma-Aldrich
4-Pyridineethanol≥98%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)Synthesis GradeSigma-Aldrich
Anhydrous Dichloromethane (DCM)Synthesis GradeSigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific

Procedure:

  • Resin Swelling: In a round-bottom flask, swell the Merrifield resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour at room temperature with gentle agitation.

  • Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion, 0.08 g, 2.0 mmol) in anhydrous DMF (5 mL). To this suspension, add 4-Pyridineethanol (0.25 g, 2.0 mmol) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Linker Attachment: Transfer the swollen resin from step 1 to the alkoxide solution from step 2 using a cannula. Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.

  • Washing: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the functionalized resin under high vacuum to a constant weight.

Causality and Experimental Choices:

  • The use of sodium hydride, a strong base, is essential to deprotonate the hydroxyl group of 4-Pyridineethanol, forming the more nucleophilic alkoxide.

  • Anhydrous conditions are critical to prevent quenching of the sodium hydride and the alkoxide.

  • Heating the reaction promotes the nucleophilic substitution of the chloride on the Merrifield resin.

  • The extensive washing sequence is necessary to remove unreacted reagents and byproducts.

G Start Start Swell_Resin Swell Merrifield Resin in DMF Start->Swell_Resin Prepare_Alkoxide Prepare 4-Pyridineethanol Alkoxide with NaH in DMF Start->Prepare_Alkoxide Combine Combine Swollen Resin and Alkoxide Solution Swell_Resin->Combine Prepare_Alkoxide->Combine React Heat at 60°C for 24h Combine->React Wash_Sequence Wash with DMF, DMF/H2O, H2O, MeOH, DCM React->Wash_Sequence Dry Dry Resin Under Vacuum Wash_Sequence->Dry End End: Functionalized Resin Dry->End

Figure 2: Workflow for the functionalization of Merrifield resin.

Protocol 2: Coupling of a Carboxylic Acid to the 4-Alkoxypyridine Resin

This protocol describes the esterification reaction to attach a carboxylic acid-containing building block to the hydroxyl group of the now resin-bound 4-Pyridineethanol linker.

Materials:

Reagent/MaterialGradeSupplier
4-Alkoxypyridine ResinAs prepared in Protocol 1-
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)Reagent GradeSigma-Aldrich
Protected Carboxylic Acid (e.g., Fmoc-Ala-OH)Synthesis GradeBachem
Anhydrous Dichloromethane (DCM)Synthesis GradeSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)Synthesis GradeSigma-Aldrich

Procedure:

  • Resin Swelling: Swell the 4-alkoxypyridine resin (0.5 g) in anhydrous DCM (5 mL) for 30 minutes in a peptide synthesis vessel.

  • Coupling Solution Preparation: In a separate vial, dissolve the protected carboxylic acid (e.g., Fmoc-Ala-OH, 1.5 mmol) and DMAP (0.1 mmol) in a mixture of anhydrous DCM (3 mL) and anhydrous DMF (1 mL).

  • Activation and Coupling: Add DIC (1.5 mmol) to the coupling solution and immediately add the solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution and wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Drying: Dry the resin under a stream of nitrogen.

Causality and Experimental Choices:

  • DIC is a common carbodiimide coupling reagent that activates the carboxylic acid for nucleophilic attack by the hydroxyl group on the resin.[4]

  • DMAP is a highly effective acylation catalyst that enhances the rate of esterification.[4]

  • The use of a mixed DCM/DMF solvent system helps to dissolve the reagents and swell the resin effectively.

Protocol 3: Cleavage of the Product from the 4-Alkoxypyridine Resin

This protocol details the acidic cleavage of the benzylic ether linkage to release the synthesized molecule into solution.

Materials:

Reagent/MaterialGradeSupplier
Resin-Bound ProductAs prepared-
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Synthesis GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Diethyl Ether (cold)ACS GradeFisher Scientific

Cleavage Cocktail Preparation (prepare fresh):

ComponentVolume/Weight
Trifluoroacetic Acid (TFA)9.5 mL
Water0.25 mL
Triisopropylsilane (TIS)0.25 mL

Procedure:

  • Resin Preparation: Place the dried resin-bound product (e.g., 100 mg) in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Product Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL). A precipitate of the product should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the precipitate with cold diethyl ether (2 x 5 mL).

  • Drying: Dry the isolated product under vacuum.

Causality and Experimental Choices:

  • Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile benzyl ether linkage.[5]

  • Triisopropylsilane (TIS) and water act as scavengers to trap reactive carbocations that are formed during the cleavage process, preventing side reactions with sensitive functional groups on the product.[5]

  • Precipitation in cold diethyl ether is a standard method for isolating the cleaved product from the cleavage cocktail.

G Start Start Resin_in_Vessel Place Resin-Bound Product in Vessel Start->Resin_in_Vessel Add_Cocktail Add TFA/H2O/TIS Cleavage Cocktail Resin_in_Vessel->Add_Cocktail Agitate Agitate at Room Temperature for 2h Add_Cocktail->Agitate Filter Filter and Collect Filtrate Agitate->Filter Wash_Resin Wash Resin with TFA Filter->Wash_Resin Precipitate Precipitate Product in Cold Diethyl Ether Wash_Resin->Precipitate Isolate Isolate by Centrifugation and Washing Precipitate->Isolate Dry Dry Product Under Vacuum Isolate->Dry End End: Purified Product Dry->End

Figure 3: Workflow for the cleavage of the product from the resin.

Trustworthiness and Self-Validation

The protocols described above are based on well-established principles of solid-phase organic synthesis. The successful synthesis can be validated at each key stage:

  • Resin Functionalization: The incorporation of the pyridine moiety can be qualitatively confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the characteristic aromatic C-H and C=N stretching vibrations of the pyridine ring. Quantitative determination of the linker loading can be achieved by elemental analysis for nitrogen content.

  • Substrate Coupling: The success of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test (for primary amines) or the isatin test (for secondary amines) to detect any unreacted amino groups on the resin.

  • Final Product: The identity and purity of the cleaved product should be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Conclusion and Future Outlook

4-Pyridineethanol offers a valuable and versatile tool for the solid-phase synthesis of diverse molecular libraries, particularly those incorporating the medicinally important pyridine scaffold. The protocols outlined in this guide provide a robust framework for its application, from the initial functionalization of the solid support to the final cleavage of the target compound. The straightforward attachment chemistry and the acid-labile nature of the resulting linker make this a highly accessible strategy for both academic and industrial research laboratories.

Future work in this area could explore the development of modified 4-Pyridineethanol linkers with different electronic properties to fine-tune the cleavage conditions. Additionally, the pyridine nitrogen atom itself could be utilized as a point of diversification or as a handle for on-resin analytical techniques. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of versatile linkers like 4-Pyridineethanol will undoubtedly play a crucial role in accelerating the pace of innovation.

References

  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • Peptide Hand Synthesis Part 8: Cleaving - YouTube. (URL: [Link])

  • Solid-phase synthesis of peptides with azopyridine side-chains for Mn(i)–CO binding and red-light responsive CO release - Inorganic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. (URL: [Link])

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PMC - NIH. (URL: [Link])

  • Solventless, selective and catalytic oxidation of primary, secondary and benzylic alcohols by a Merrifield resin supported molybdenum(VI) complex with H 2 O 2 as an oxidant - RSC Publishing. (URL: [Link])

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications. (URL: [Link] handles)

  • Technical Support Information Bulletin 1048 - Merrifield Resin - Aapptec Peptides. (URL: [Link])

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])

  • 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method - Chemistry LibreTexts. (URL: [Link])

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - RSC Publishing. (URL: [Link])

  • The Hydration of Trifluoroacetic Acid from 0 to 298 K - PubMed. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])

  • Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed. (URL: [Link])

  • Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem. (URL: [Link])

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. (URL: [Link])

  • Coupling of carboxylic acids with alcohols using PhIO as a coupling reagent - ResearchGate. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

Sources

Application Note: Strategic Synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It focuses on the chemical engineering and synthetic strategy required to convert 4-Pyridineethanol into S-[2-(4-Pyridyl)ethyl]Thiolactic Acid , a compound often utilized as a metabolic reference standard or a functionalized pyridine building block.[1]

Executive Summary & Strategic Rationale

The synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid presents a classic challenge in heteroaromatic functionalization: creating a thioether linkage on a pyridine alkyl chain without compromising the pyridine ring or the carboxylic acid moiety.[1]

While direct nucleophilic substitution of the alcohol (4-pyridineethanol) is theoretically possible, it is kinetically sluggish and prone to side reactions (e.g., self-quaternization of activated intermediates).[1] The most robust, authoritative pathway involves a Dehydration-Addition Cascade .[1][2]

The Strategy:

  • Activation: Dehydration of 4-Pyridineethanol to generate the reactive Michael acceptor, 4-Vinylpyridine .[1]

  • Coupling: Thiol-Michael addition of Thiolactic Acid (2-Mercaptopropionic acid) to the vinylpyridine intermediate.[1]

This approach leverages the electron-deficient nature of the pyridine ring, which polarizes the vinyl group, making it highly susceptible to soft nucleophiles like thiols.[2] This pathway ensures high regioselectivity and yield compared to direct SN2 substitution methods.[1][2]

Chemical Reaction Engineering

Reaction Scheme

The transformation proceeds via an elimination-addition mechanism.[1]

ReactionScheme Figure 1: Synthetic Pathway via Dehydration-Addition Cascade Start 4-Pyridineethanol (C7H9NO) Inter Intermediate: 4-Vinylpyridine (Activated Alkene) Start->Inter Step 1: Dehydration (KOH, Heat or Acid Cat.) Product S-[2-(4-Pyridyl)ethyl] Thiolactic Acid Inter->Product Step 2: Michael Addition (NaOMe, EtOH) Reagent Thiolactic Acid (Nucleophile) Reagent->Product

Figure 1: The reaction proceeds through the in-situ generation or isolation of 4-vinylpyridine, followed by the regioselective addition of the thiol.

Detailed Experimental Protocol

Phase 1: Preparation of Reactive Intermediate (4-Vinylpyridine)

Note: If commercial 4-vinylpyridine is unavailable, it must be synthesized fresh from 4-pyridineethanol due to polymerization risks.[1]

Mechanism: Acid-catalyzed or Base-mediated dehydration.[1] Safety Warning: 4-Vinylpyridine is a lachrymator and can polymerize explosively.[1] Use a polymerization inhibitor (e.g., tert-butylcatechol).[1]

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a fractional distillation column.

  • Dehydration:

    • Charge the flask with 4-Pyridineethanol (10.0 g, 81 mmol) and Solid KOH (15.0 g).[1]

    • Heat the mixture under reduced pressure (approx. 15-20 mmHg) to 100-120°C.

    • The 4-pyridineethanol undergoes elimination.[1] 4-Vinylpyridine and water will co-distill.[1]

  • Isolation:

    • Collect the distillate in a chilled receiver containing a trace of tert-butylcatechol (TBC) to inhibit polymerization.

    • Separate the organic layer (4-Vinylpyridine) from the water layer.

    • Dry over anhydrous

      
       or 
      
      
      
      .[1][2]
    • Yield Expectation: ~70-80%.[1]

    • Checkpoint: Verify purity via GC or TLC.[1][2] The product should be a clear, colorless to slightly yellow liquid.[1][2]

Phase 2: Synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid

Mechanism: Thiol-Michael Addition.[1]

  • Reagent Preparation:

    • In a reaction vessel purged with Nitrogen (

      
      ), dissolve Thiolactic Acid  (2-Mercaptopropionic acid) (1.0 equiv) in absolute Ethanol (10 volumes).
      
    • Cool the solution to 0°C in an ice bath.

    • Add Sodium Ethoxide (NaOEt) (2.0 equiv) dropwise.[1] Note: 2 equivalents are used to neutralize the carboxylic acid and generate the thiolate nucleophile.[1][2]

  • Coupling Reaction:

    • Add the freshly prepared 4-Vinylpyridine (1.0 - 1.1 equiv) dropwise to the stirred thiol solution at 0°C.

    • Observation: A slight exotherm may occur.[1][2]

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.

    • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: DCM/MeOH 9:1). Disappearance of the vinylpyridine spot indicates completion.[1][2]

  • Work-up & Purification:

    • Concentrate the ethanolic solution under reduced pressure to remove the solvent.[2]

    • Redissolve the residue in a minimum amount of water (pH will be basic).[1][2]

    • Acidification: Carefully adjust the pH to ~4.0–5.0 using 1N HCl. This precipitates the zwitterionic form of the amino-acid-like product or the free acid.[1]

    • Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Alternatively, if the product is highly water-soluble due to the pyridine nitrogen, use n-Butanol or purify directly via ion-exchange chromatography (Dowex 50W).[1]

    • Crystallization: Recrystallize the crude solid from Ethanol/Water or Acetone.[2]

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

Table 1: Key Analytical Specifications

Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity (NMR)

-NMR (DMSO-

)
Pyridine protons:

8.4 (d, 2H), 7.2 (d, 2H).[1] Ethyl bridge: Multiplets at

2.8-3.[1]0. Thiolactic methyl: Doublet at

1.3-1.[1]4.
Mass Spectrometry LC-MS (ESI+)

m/z
Purity HPLC (C18 Column)> 95.0% (Area %)
Solubility Saturation TestSoluble in DMSO, Methanol, Dilute Acid/Base
Structural Validation Logic

The structure is validated by the connectivity of the ethyl bridge.[2]

  • Absence of Vinyl Protons: The disappearance of the characteristic alkene signals (

    
     5.5 - 6.5 ppm) confirms the consumption of 4-vinylpyridine.[1]
    
  • Thioether Linkage: The shift of the ethyl protons and the coupling to the thiolactic methine proton confirms the S-alkylation rather than N-alkylation (which would show distinct aromatic shifts).[1]

Process Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Figure 2: Operational Workflow for S-[2-(4-Pyridyl)ethyl]Thiolactic Acid Synthesis Start Start: 4-Pyridineethanol Decision Is 4-Vinylpyridine Available? Start->Decision Dehydration Dehydration Step (KOH, 120°C, Vacuum) Decision->Dehydration No (Synthesize) Coupling Michael Addition (Thiolactic Acid, NaOEt, EtOH) Decision->Coupling Yes (Commercial) Dehydration->Coupling Distill & Inhibit Quench Acidification (pH 4-5) & Extraction Coupling->Quench QC QC: HPLC & NMR Quench->QC

Figure 2: Operational workflow emphasizing the critical decision to synthesize or source the vinyl intermediate.

References

  • Synthesis of 4-Vinylpyridine via Dehydration

    • Source: ChemicalBook / PrepChem.[1][2]

    • Context: Methodologies for converting 4-pyridineethanol to 4-vinylpyridine using base-mediated dehydration.[1][3]

    • URL:[1]

  • Thiol-Michael Addition Protocols

    • Source: PrepChem.[1][2]

    • Context: Protocol for the addition of mercapto-alcohols to 4-vinylpyridine, serving as the templ
    • URL:[1]

  • Compound Identification (Target)

    • Source: Smolecule / PubChem.[1][2]

    • Context: Identification and physical properties of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid (CAS 887407-43-4).[1]

    • URL:[1]

  • Reaction Mechanism (Michael Addition to Vinylpyridines)

    • Source: Organic Syntheses.[1][2][4]

    • Context: General procedures for nucleophilic addition to vinylpyridines.[1][2]

    • URL: [Organic Syntheses Coll.[1] Vol. 3, p. 136 (1955)]([Link]1][2]

Sources

Reaction conditions for quantitative conversion with 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Bifunctional Challenge

4-Pyridineethanol (CAS: 5344-27-4) presents a classic chemoselectivity challenge in organic synthesis.[1][2] It contains two nucleophilic centers:[1][2]

  • The Pyridine Nitrogen (

    
    , pKa ~5.3):  A moderately basic center capable of forming N-oxides, N-acyl salts, or quaternary ammonium salts.[1][2]
    
  • The Primary Hydroxyl Group (

    
    ):  The target for most functionalization reactions (esterification, sulfonation, etherification).[2]
    

The Core Objective: Achieve quantitative conversion of the hydroxyl group (O-functionalization) while suppressing reaction at the nitrogen center (N-functionalization) and preventing polymerization.

Critical Reaction Parameters
ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or THFNon-protic solvents prevent hydrogen bonding interference.[1][2] DCM is preferred for mesylation due to solubility of reagents.[1]
Base Selection Triethylamine (

) or DIPEA
Must be strong enough to scavenge acid (HCl/MsOH) but sterically hindered enough to minimize N-alkylation competition.[1][2]
Temperature 0°C

RT
Low temperature is critical during reagent addition to favor kinetic control (O-reaction) over thermodynamic equilibration.[1][2]
Stoichiometry 1.1 – 1.2 eq. ElectrophileSlight excess ensures completion; large excess risks N-functionalization.[1]

Protocol A: Quantitative Activation (Mesylation)[1][2]

Converting the hydroxyl group to a mesylate (methanesulfonate) is the most versatile activation step, turning the alcohol into a distinct leaving group for subsequent


 reactions.[2]

Common Pitfall: Standard workups for mesylates often involve dilute HCl washes to remove excess amine base.[1] Do NOT do this. Protonating the pyridine ring will drive your product into the aqueous waste stream.[1][2]

Materials
  • Substrate: 4-Pyridineethanol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[1][2][3]

  • Base: Triethylamine (TEA) (1.5 eq)[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM) [0.2 M concentration]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add 4-Pyridineethanol and anhydrous DCM.
    
  • Cooling: Submerge flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Base Addition: Add TEA via syringe. The solution may warm slightly; re-cool to 0°C.

  • Activation: Add MsCl dropwise over 15 minutes. Note: Exothermic reaction.[1][2][4]

    • Mechanistic Insight: The slow addition keeps the concentration of the highly reactive sulfene intermediate low, favoring reaction with the alcohol over the pyridine nitrogen.[2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Check TLC (MeOH/DCM 1:9). The product (

    
     ~0.4-0.[1][2]5) should be distinct from the starting material (
    
    
    
    ~0.2).[1][2]
  • Quench & Workup (Critical):

    • Quench with Saturated

      
        (pH ~8-9).
      
    • Extract with DCM (3x).[1][2]

    • Wash: Wash combined organics with Water followed by Brine .[1][2][3] Do not use acid.[2][5][6]

    • Dry: Dry over

      
       (Sodium Sulfate).[1][2][3][7] Magnesium sulfate is slightly acidic and can cause sticking.[1]
      
    • Concentrate: Remove solvent in vacuo at <40°C. Pyridine mesylates can be thermally unstable.[1][2]

Yield Expectation
  • Quantitative: >95% conversion.[1][2][8]

  • Purity: >90% crude purity; usually requires no chromatography if stoichiometry is precise.[1][2]

Protocol B: High-Fidelity Esterification

For attaching drug payloads or protecting the alcohol, Steglich esterification provides the mildest conditions to avoid N-acylation.[1]

Materials
  • Substrate: 4-Pyridineethanol (1.0 eq)

  • Carboxylic Acid: R-COOH (1.1 eq)[1][2]

  • Coupling Agent: DCC (1.1 eq) or EDC

    
    HCl (1.2 eq)[1][2]
    
  • Catalyst: DMAP (0.1 eq)

  • Solvent: DCM

Step-by-Step Procedure
  • Dissolution: Dissolve the Carboxylic Acid and 4-Pyridineethanol in DCM at RT.

  • Catalyst: Add DMAP.[1]

  • Coupling: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

  • Precipitation: If using DCC, dicyclohexylurea (DCU) will precipitate as a white solid within 30 minutes.[1][2]

  • Timecourse: Stir 3-12 hours at RT.

  • Workup:

    • Filter off the DCU precipitate through a Celite pad.[1][2]

    • Wash filtrate with Sat.[1]

      
       (removes unreacted acid).[1][2]
      
    • Wash with Water/Brine.[1][3][7]

    • Dry (

      
      ) and concentrate.[1][2][3][7]
      

Visualizing the Workflow

The following diagram illustrates the decision logic and critical workup paths to prevent product loss.

G Start 4-Pyridineethanol (Starting Material) Target Desired Transformation? Start->Target Mesyl Activation (Leaving Group) Target->Mesyl Activate -OH Ester Functionalization (Prodrug/Linker) Target->Ester Attach Payload Rxn_Ms Reaction: MsCl + TEA DCM, 0°C Mesyl->Rxn_Ms Quench_Ms Quench: Sat. NaHCO3 (Maintain pH > 7) Rxn_Ms->Quench_Ms 1-2 hrs Workup_Ms Extraction: DCM NO Acid Wash Quench_Ms->Workup_Ms Critical Step Prod_Ms Product: 4-(2-Mesyloxyethyl)pyridine Workup_Ms->Prod_Ms Rxn_Est Reaction: R-COOH + DCC + DMAP DCM, RT Ester->Rxn_Est Filter Filter DCU Precipitate Rxn_Est->Filter 3-12 hrs Prod_Est Product: Ester Derivative Filter->Prod_Est

Figure 1: Decision tree and workflow for the functionalization of 4-Pyridineethanol, highlighting the critical pH control during the mesylation workup.

Troubleshooting & Quality Control

Detecting N-Alkylation

If the reaction temperature is not controlled, or if a highly reactive alkyl halide is used without base modulation, N-alkylation may occur.[1]

MethodObservation for O-Product (Desired)Observation for N-Product (Impurity)
1H NMR (

or

)
Pyridine protons shift slightly downfield.[1][2]

-O protons shift significantly (e.g., ~3.9

4.4 ppm for mesylate).[1][2]
Pyridine ring protons shift drastically downfield (>8.5 ppm) due to quaternization.[1][2]
Solubility Soluble in DCM, EtOAc, Chloroform.[1]Insoluble in non-polar organics; soluble in water/methanol (Salt-like character).[1][2]
Mass Spec M+1 (Protonated parent).[1][2]Fixed positive charge (M+).[1][2]
Storage
  • 4-Pyridineethanol: Hygroscopic.[1][2][7][9][10][11] Store under Nitrogen/Argon.[1][7][10]

  • Mesylate Derivative: Store at -20°C. Pyridine mesylates can undergo intermolecular self-alkylation (polymerization) if left neat at room temperature for extended periods.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72921, 4-Pyridineethanol.[1][2] Retrieved from [Link][1][2]

  • Organic Chemistry Portal. Mesylation of Alcohols - General Procedures and Mechanisms. Retrieved from [Link]

  • Common Organic Chemistry. Alcohol to Mesylate: Reaction Conditions and Reagents. Retrieved from [Link]

Sources

Application Note: Precision TLC Monitoring of 4-Pyridineethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Pyridineethanol (4-PE) is a critical intermediate in the synthesis of pharmaceuticals, particularly anticholinergics and histamine analogs (e.g., Betahistine).[1][2][3] While structurally simple, its dual functionality—a basic pyridine nitrogen (


) and a polar primary alcohol—presents a specific chromatographic challenge: silanol-induced tailing .[1][2][3]

Standard silica gel plates are slightly acidic (


).[2][3] The basic nitrogen of 4-PE interacts strongly with these acidic silanol groups, resulting in "streaked" or "comet-shaped" spots that make 

calculation and purity assessment unreliable.[1][2][3] This guide details the protocols required to suppress these interactions and accurately monitor reactions involving 4-PE.
Chemical Profile: 4-Pyridineethanol
PropertyDataChromatographic Implication
Structure Pyridine ring + Ethyl alcohol chainUV Active (254 nm); Basic; Polar.[1][2][3]
Molecular Weight 123.15 g/mol Small molecule; high diffusion rate.[2][3]
Boiling Point 121–122°C (2 mmHg)High boiling point; difficult to remove if used as solvent.[1][2][3]
Solubility Miscible with water, alcohols, CHCl3Compatible with Normal Phase (NP) and HILIC.[1][2][3]
Key Challenge Basicity Requires basic modifiers in mobile phase.[3]

Method Development: Overcoming the "Tailing" Effect

To achieve a tight, symmetrical spot for 4-PE, you must neutralize the silica surface.[1][2] Relying solely on solvent polarity (e.g., increasing Methanol) will move the spot but will not fix the streak.

The "Base-Modifier" Protocol

Objective: Deactivate surface silanols to prevent amine salt formation on the plate.[3]

Mobile Phase Architecture:

  • Base Solvent: Dichloromethane (DCM) – Provides solubility for the organic skeleton.[2][3]

  • Polar Modifier: Methanol (MeOH) – Modulates

    
    .[2][3]
    
  • Silanol Blocker: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[2][3]
    

Recommended Starting System:

  • DCM : MeOH : TEA (90 : 10 : 1)

    • Note: If TEA is unavailable, 1% conc.[2][3]

      
       can be shaken with the mobile phase, but TEA is more miscible and stable in organic layers.
      
Visualization Logic
  • Primary (Non-Destructive): UV 254 nm.[2][3] The pyridine ring absorbs strongly.[3]

  • Secondary (Functional Group Specific):

    • Dragendorff’s Reagent: Specific for the pyridine nitrogen (Orange spots on yellow background).[2][3] Excellent for confirming the ring is intact.

    • KMnO4 / Iodine:[2] General stains.[2][3][4] Iodine is preferred as TEA residues can sometimes reduce KMnO4, causing a false background.[3]

Visualizing the Workflow (Logic Diagram)

The following diagram illustrates the decision process for selecting the mobile phase and troubleshooting spot morphology.

TLC_Logic Start Start: 4-Pyridineethanol Sample Solubility Check Solubility (DCM or MeOH) Start->Solubility Standard_TLC Run Standard TLC (DCM:MeOH 9:1) Solubility->Standard_TLC Eval_Spot Evaluate Spot Shape Standard_TLC->Eval_Spot Streak Result: Streaking / Tailing Eval_Spot->Streak Elongated Spot Good Result: Round / Symmetrical Eval_Spot->Good Compact Spot Add_Base Add Modifier: 1-2% Triethylamine (TEA) Streak->Add_Base Final_Protocol Final Protocol: DCM:MeOH:TEA (90:10:1) Good->Final_Protocol Verification Adjust_Polarity Adjust Rf: Change MeOH % Add_Base->Adjust_Polarity Adjust_Polarity->Final_Protocol

Caption: Decision tree for optimizing mobile phases for pyridine derivatives. Note the critical intervention of adding TEA to resolve streaking.

Experimental Protocols & Case Studies

Protocol A: General TLC Setup for 4-Pyridineethanol

Reagents: Silica Gel 60


 plates (Aluminum or Glass backed), DCM, MeOH, TEA.[1][2][3]
  • Chamber Prep: Mix 9 mL DCM, 1 mL MeOH, and 0.1 mL TEA. Pour into chamber. Add a filter paper wick to ensure vapor saturation (Critical for reproducible

    
    ).[2][3]
    
  • Spotting: Dissolve 4-PE in DCM/MeOH (1:1). Spot 1-2

    
    L. Do not overload ; overloading exacerbates tailing.[1][2][3]
    
  • Elution: Run until solvent front is ~1 cm from top.[2][3]

  • Drying: Dry with a heat gun or air stream completely to remove TEA before visualization (TEA absorbs UV and reacts with stains).[2][3]

  • Detection: Visualize under UV 254 nm. The 4-PE should appear as a dark spot at

    
     (depending on exact humidity and plate activity).[1][2][3]
    
Case Study 1: Monitoring Esterification (Acylation)

Reaction: 4-Pyridineethanol + Acyl Chloride


 Ester.[1][2][3]
Challenge:  Both SM and Product contain the basic pyridine ring.
Monitoring Strategy: 
  • Shift: The product loses the H-bond donor (-OH) and becomes less polar.[1][2][3]

  • Prediction: Product will move higher (

    
    ).[2][3]
    
  • Co-Spotting: Essential.[2][3] Spot SM, Reaction Mixture (RM), and Co-spot (SM+RM) to prove separation.[1][2][3]

ComponentPredicted

(90:10:1 System)
Visualization
SM (Alcohol) 0.35UV + Dragendorff (Orange)
Product (Ester) 0.65UV + Dragendorff (Orange)
Case Study 2: Monitoring Oxidation

Reaction: 4-Pyridineethanol


 4-Pyridylacetic Acid.
Challenge:  The product is a zwitterion (Pyridine base + Carboxylic acid). It is extremely polar and will likely stick to the baseline in the standard basic system.
Monitoring Strategy: 
  • Do not chase the product: In the basic monitoring system (DCM/MeOH/TEA), the acid product will form a salt and stay at

    
    .
    
  • Metric: Monitor the disappearance of the starting material (4-PE).

  • Alternative System: If product visualization is mandatory, use a HILIC-like mobile phase: n-Butanol : Acetic Acid : Water (4:1:1).[1][2][3] However, this is slow and difficult to dry.[3]

Reaction Timeline Diagram:

Reaction_Timeline T0 T=0 min SM Start T1 T=60 min SM P 50% Conv T0->T1 T2 T=End P Complete T1->T2 End Workup T2->End Start Reaction Start Start->T0

Caption: Idealized TLC progression for Esterification. SM = Starting Material (Lower Rf), P = Product (Higher Rf). For Oxidation, 'P' would remain at the baseline.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking / Comet Tails Acidic silanols interacting with Pyridine N.Add 1-2% Triethylamine (TEA) to mobile phase.[1][2][3]
Dark Background (UV) Solvent not dried; TEA remaining.[2][3]Dry plate thoroughly with heat gun/hairdryer before viewing.[2][3]
Double Spots Protonation equilibrium or salt formation.[2][3]Ensure mobile phase is sufficiently basic (add more TEA) to keep 4-PE in free base form.[1][2][3]
No Movement (

)
Formation of N-oxide or Acid salt.[1][2][3]Increase polarity (add more MeOH) or switch to BuOH/AcOH/Water system.[2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72921, 4-Pyridineethanol.[1][2][3] Retrieved from [Link][1][2][3]

  • Chemistry LibreTexts. Visualizing TLC Plates (Dragendorff Reagent). Retrieved from [Link]

  • ResearchGate. Discussions on TLC of Pyridine Derivatives and Tailing Issues. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Pyridineethanol Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization for 4-Pyridineethanol Esterification Ticket Type: Technical Guide / SOP Applicable For: Process Chemists, Medicinal Chemists, PhD Candidates

Introduction: The "Bifunctional" Challenge

Esterifying 4-Pyridineethanol (CAS: 5344-27-4) presents a unique chemical paradox that often leads to low yields for unsuspecting researchers. You are not simply esterifying a primary alcohol; you are managing a molecule that acts as both a nucleophile (the hydroxyl group) and a base (the pyridine nitrogen).

This duality creates two primary failure modes:

  • Salt Formation: Standard acid catalysts (e.g.,

    
    , 
    
    
    
    -TsOH) protonate the pyridine ring, rendering the molecule ionic and potentially insoluble in the organic phase, halting kinetics.
  • N-Acylation Competition: Highly reactive acylating agents (like acid chlorides) may attack the pyridine nitrogen first, forming N-acylpyridinium salts rather than the desired O-ester.

This guide provides self-validating protocols to navigate these electronic conflicts.

Module 1: Method Selection Strategy

Before mixing reagents, select the protocol that matches your carboxylic acid's stability and your scale.

Decision Logic Visualization

MethodSelection Start Select Esterification Route AcidSensitive Is the Acid Sensitive to Low pH/Heat? Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No Steglich Protocol A: Steglich (DCC/EDC + DMAP) (High Yield, Mild) AcidSensitive->Steglich Yes (e.g., Boc-amino acids) Scale->Steglich <5g (Convenient) AcidChloride Protocol B: Acid Chloride + Base (Fast, Scalable) Scale->AcidChloride >5g (Cost Effective) Fischer Protocol C: Fischer (H2SO4) (NOT RECOMMENDED) Scale->Fischer Avoid for Pyridines

Figure 1: Decision matrix for selecting the optimal esterification pathway. Note that Fischer esterification is flagged as "Not Recommended" due to pyridine salt formation.

Module 2: The Steglich Protocol (Recommended)

Best For: High-value substrates, acid-sensitive moieties, and mild conditions.[1] Mechanism: Uses Carbodiimide (DCC/EDC) to activate the acid, with DMAP acting as an acyl-transfer catalyst.[2][3]

The Protocol

Standard Scale: 1.0 mmol 4-Pyridineethanol

  • Solvent System: Dissolve Carboxylic Acid (1.1 eq) and 4-Pyridineethanol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Catalyst Loading: Add DMAP (10-15 mol%) .

    • Why: DMAP is critical.[2] It attacks the O-acylisourea intermediate faster than the alcohol, preventing the rearrangement to the unreactive N-acylurea side product [1].

  • Coupling Agent: Cool to 0°C. Add DCC or EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–12 hours.

Troubleshooting Table: Steglich Failures
SymptomDiagnosisCorrective Action
Precipitate is thick/gummy Urea Formation: If using DCC, DCU precipitates. If gummy, it may be N-acylurea (side product).Switch to EDC·HCl (water-soluble urea byproduct) to simplify workup. Ensure anhydrous conditions.
Reaction Stalls at 50% DMAP Deactivation: The pyridine ring of your substrate may be competing with DMAP.Increase DMAP to 20 mol% . Ensure the carboxylic acid is in slight excess (1.2 eq).
New Spot on TLC (High Rf) N-Acyl Rearrangement: The O-acylisourea rearranged because the alcohol attack was too slow.Add DMAP before DCC. This ensures the active acyl-pyridinium species forms immediately.

Module 3: The Acid Chloride Protocol

Best For: Robust substrates, scale-up (>10g), and steric bulk. Key Requirement: You must use an auxiliary base to scavenge HCl.

The Protocol
  • Base Scavenger: Dissolve 4-Pyridineethanol (1.0 eq) and Triethylamine (TEA) or DIPEA (2.5 eq) in anhydrous DCM or THF.

    • Note: You need >2.0 equivalents of base. 1 eq neutralizes the HCl formed; the extra base ensures the pyridine ring of your substrate remains deprotonated and nucleophilic.

  • Addition: Cool to 0°C. Add Acid Chloride (1.1 eq) dropwise.

  • Monitoring: Monitor by TLC. If the reaction is sluggish, add DMAP (5 mol%) as a catalyst.[2]

Common Pitfall: The "Pyridinium Trap"
  • Issue: Upon adding Acid Chloride, a white solid crashes out immediately, and yield is near zero.

  • Cause: You likely added the Acid Chloride before the TEA. The Acid Chloride reacted with the pyridine nitrogen to form an N-acylpyridinium salt, or generated HCl which protonated the starting material.

  • Fix: Always have the auxiliary base (TEA) present in the solution before adding the electrophile.

Module 4: Workup & Purification (Critical)

This is where 90% of yields are lost. Pyridine esters are pH-sensitive amphiphiles .

  • Low pH (< 4): The pyridine nitrogen is protonated (

    
    ). The molecule becomes water-soluble and will remain in the aqueous layer during extraction (Yield Loss).
    
  • High pH (> 7): The pyridine nitrogen is neutral. The molecule is organic-soluble (Product Recovery).

Self-Validating Extraction Workflow

WorkupFlow RxnMix Reaction Mixture (DCM + Product + Byproducts) Quench Quench with Sat. NaHCO3 (or Water) RxnMix->Quench CheckPH CRITICAL CHECK: Is Aqueous pH > 8? Quench->CheckPH AdjustBase Add 1M NaOH or Sat. NaHCO3 until pH ~9 CheckPH->AdjustBase No (pH < 8) Extract Extract with DCM (x3) CheckPH->Extract Yes (pH > 8) AdjustBase->CheckPH Re-test Wash Wash Organic Layer with Brine Dry over Na2SO4 Extract->Wash Evap Evaporate -> Crude Product Wash->Evap

Figure 2: pH-controlled workup strategy to prevent product loss into the aqueous phase.

FAQs: Researcher to Researcher

Q: Can I use Fischer Esterification (Refluxing in MeOH/EtOH with H2SO4)? A: Avoid this. While possible, the sulfuric acid will protonate the pyridine nitrogen (


). This creates a positively charged species that repels the protonated alcohol/acid transition state due to electrostatic repulsion, significantly slowing the rate. You will likely end up with a tarry pyridinium sulfate salt [2].

Q: My product co-elutes with DMAP on the silica column. How do I separate them? A: This is common.

  • Acid Wash (Risky): Wash the organic layer with mild Cupric Sulfate (

    
    ) solution. DMAP complexes avidly with copper (turning the aqueous layer blue) and is removed. Warning: Ensure your product doesn't also complex.
    
  • Chromatography: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA). This "deactivates" the silica, reducing tailing for basic pyridine compounds [3].

Q: I see a side product with M+ mass of [Product + 18]. What is it? A: This is likely the N-acylurea byproduct from the Steglich reaction. It occurs if the DMAP concentration was too low or the alcohol was sterically hindered. It is difficult to separate. Prevention (higher DMAP, slow addition) is key.

References

  • Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Scriven, E. F. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. BenchChem Technical Guides.

Sources

Technical Support Center: Purification Strategies for the Removal of Unreacted 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 4-Pyridineethanol from your reaction products. Our goal is to equip you with the scientific rationale and practical protocols to achieve high product purity.

Understanding the Challenge: The Properties of 4-Pyridineethanol

4-Pyridineethanol is a common reagent and intermediate in organic synthesis.[1] Its unique chemical structure, featuring both a basic pyridine ring and a polar hydroxyl group, dictates its physical properties and, consequently, the challenges in its removal from a reaction mixture. A firm grasp of these properties is the foundation for selecting an appropriate purification strategy.

PropertyValueSource
Molecular FormulaC7H9NO[2][3]
Molecular Weight123.15 g/mol [2][3]
Boiling Point140-141 °C @ 9 Torr; 224-226 °C @ 760 Torr[2][4]
Melting Point8.0-9.5 °C[1][2]
SolubilityMiscible with water. Soluble in alcohol and ether.[1]
pKa (of the conjugate acid)~5.2 (estimated based on pyridine)[5]

The high boiling point of 4-Pyridineethanol makes its removal by simple distillation challenging, especially if the desired product is also a high-boiling liquid or a thermally sensitive solid.[6] Its miscibility with water and solubility in common organic solvents further complicates straightforward liquid-liquid extractions without chemical modification.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification process.

Q1: My product is neutral. How can I easily remove the basic 4-Pyridineethanol impurity?

A1: Acid-Base Extraction is the most effective method in this scenario. The underlying principle is the conversion of the basic 4-Pyridineethanol into its water-soluble salt form, allowing for its selective removal into an aqueous phase.

  • Expertise & Experience: The nitrogen atom on the pyridine ring is basic and will be readily protonated by an acid.[7] This forms a pyridinium salt, which has significantly higher water solubility than the free base. Your neutral organic product will remain in the organic phase.

    Experimental Protocol: Acid-Base Extraction
    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The number of washes depends on the amount of 4-Pyridineethanol present.

    • Phase Separation: Allow the layers to separate. The aqueous layer, containing the 4-pyridineethanol hydrochloride salt, can be drained off.

    • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

    • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your purified product.

Q2: My product is sensitive to acidic conditions. What is an alternative to acid-base extraction?

A2: For acid-sensitive products, you have a few viable options, including aqueous extraction with a copper sulfate solution or column chromatography.

  • Expertise & Experience: Copper (II) sulfate forms a coordination complex with pyridine and its derivatives.[8] This complex is often soluble in water, providing a non-acidic method for extraction. Column chromatography separates compounds based on their differential adsorption to a stationary phase, which can be effective for separating 4-Pyridineethanol from your product based on polarity differences.[9]

    Experimental Protocol: Copper Sulfate Extraction
    • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent.

    • Aqueous Wash: Wash the organic solution with a saturated aqueous solution of copper (II) sulfate. A blue color in the aqueous phase indicates the formation of the copper-pyridine complex.

    • Repeat: Continue washing until the blue color in the aqueous layer is no longer observed.

    • Work-up: Proceed with the standard work-up of the organic layer as described in the acid-base extraction protocol (brine wash, drying, and concentration).

Q3: I've tried extraction, but I still see traces of 4-Pyridineethanol in my NMR spectrum. How can I achieve higher purity?

A3: For the removal of trace amounts of 4-Pyridineethanol, column chromatography or crystallization are excellent polishing steps.

  • Expertise & Experience: Silica gel column chromatography is a powerful technique for separating compounds with different polarities.[9] Since 4-Pyridineethanol is a relatively polar compound due to its hydroxyl group, it will have a stronger affinity for the silica gel compared to less polar products. If your product is a solid, crystallization can be a highly effective method for purification, as the impurities will preferentially remain in the mother liquor.

    Experimental Protocol: Silica Gel Column Chromatography
    • Stationary Phase: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Column Packing: Pack a chromatography column with the silica gel slurry.

    • Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elution: Elute the column with an appropriate solvent system, starting with a low polarity and gradually increasing it (gradient elution) if necessary.

    • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Solvent Evaporation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Visualization of Purification Workflows

To further clarify the decision-making process, the following diagrams illustrate the logical flow for selecting a purification strategy.

purification_workflow start Crude Product (with 4-Pyridineethanol) product_nature Assess Product Properties start->product_nature acid_stable Acid Stable? product_nature->acid_stable acid_extraction Acid-Base Extraction acid_stable->acid_extraction Yes copper_extraction Copper Sulfate Extraction acid_stable->copper_extraction No check_purity Check Purity (e.g., NMR, TLC) acid_extraction->check_purity copper_extraction->check_purity chromatography Column Chromatography pure_product Pure Product check_purity->pure_product Purity Acceptable further_purification Further Purification (Chromatography/Crystallization) check_purity->further_purification Trace Impurities Remain further_purification->pure_product

Caption: Decision workflow for purification strategy.

extraction_process cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_start Product + 4-Pyridineethanol in Organic Solvent organic_end Purified Product in Organic Solvent organic_start->organic_end Remains in Organic Phase aqueous_end 4-Pyridineethanol Salt in Aqueous Layer organic_start->aqueous_end 4-Pyridineethanol Extraction aqueous_start Aqueous Acid (e.g., HCl) aqueous_start->aqueous_end Reacts and Transfers

Caption: Acid-base extraction mechanism.

Safety Considerations

4-Pyridineethanol is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3][10] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[10]

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Pyridineethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing pyridine ethanol derivative.
  • National Center for Biotechnology Information. (n.d.). 4-Pyridineethanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxyethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • YouTube. (2022). How to remove pyridine from your reaction crude?. Retrieved from [Link]

  • MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. Retrieved from [Link]

Sources

Troubleshooting incomplete deprotection of 2-(4-pyridyl)ethyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Logic

The 2-(4-pyridyl)ethyl (Pyoc) group (also referred to as NPE) is a valuable semi-permanent protecting group for carboxylic acids, particularly useful because it is stable to both acid (TFA) and hydrogenolysis. However, its removal requires a specific two-step sequence: activation (methylation) followed by elimination (base-induced E1cb).

Incomplete deprotection almost always stems from treating this as a single "black box" reaction. To troubleshoot effectively, you must diagnose which of the two distinct chemical steps is failing.

The Two-Step Mechanism (E1cb Pathway)

The Pyoc group is "locked" until the pyridine nitrogen is alkylated. This methylation creates a cationic pyridinium species, drastically increasing the acidity of the


-protons, allowing a mild base to trigger elimination.

PyocMechanism Ester Pyoc-Ester (Stable Precursor) Salt Pyridinium Salt (Activated Intermediate) Ester->Salt Step 1: Methylation (N-Alkylation) MeI Reagent: MeI or MeOTf MeI->Salt Product Free Carboxylic Acid (Target) Salt->Product Step 2: Elimination (E1cb) Byproduct Vinyl Pyridine (Michael Acceptor) Salt->Byproduct Elimination Base Reagent: Morpholine/DBU Base->Product

Figure 1: The sequential activation and elimination pathway for Pyoc deprotection.[1]

Diagnostic Workflow & Troubleshooting

Phase 1: The Activation Step (Methylation)

Symptom: Starting material remains unchanged, or conversion to the intermediate salt is sluggish.

Q: I added Methyl Iodide (MeI), but the reaction seems stuck. Why? A: The most common culprit is reagent quality or solubility .

  • Reagent Integrity: Methyl Iodide is volatile and prone to hydrolysis. If your bottle is old or brown (iodine formation), the effective concentration of electrophile is low.

  • Solubility Mismatch: As the reaction proceeds, the neutral ester converts to a cationic salt. If you are using a non-polar solvent (e.g., Ether, Toluene), the salt may precipitate and coat the unreacted starting material, halting the reaction.

Protocol Adjustment:

  • Switch Reagent: Use Methyl Triflate (MeOTf) instead of MeI. It is significantly more reactive (approx.

    
     times) and drives difficult alkylations to completion.
    
  • Solvent System: Ensure the solvent can solubilize the salt. Acetonitrile (ACN) or DMF are preferred over DCM for this step.

Q: How do I confirm Step 1 is complete before adding base? A: Do not proceed blindly.

  • TLC: The Pyoc ester is UV-active and non-polar. The methylated salt is highly polar and will stay on the baseline in standard EtOAc/Hexane systems.

  • Visual Cue: If using MeI, the precipitation of a yellow solid (the iodide salt) often indicates progress, but dissolution is required for the next step.

Phase 2: The Elimination Step

Symptom: The intermediate salt is formed (baseline spot on TLC), but the free acid is not released upon adding base.

Q: I used Morpholine as recommended, but the yield is low. Is the base too weak? A: Morpholine is the standard mild base, but it may be insufficient for sterically hindered substrates or if the salt solubility is poor.

  • Alternative: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a stronger, non-nucleophilic amidine base that promotes rapid E1cb elimination.

  • Stoichiometry: Ensure you use at least 2-3 equivalents of base to neutralize the acid generated and drive the equilibrium.

Q: I see the product, but it's contaminated with impurities. What is happening? A: You are likely seeing Michael Addition artifacts. The elimination releases N-methyl-4-vinylpyridinium, a potent Michael acceptor (electrophile). If your product contains nucleophiles (thiols, amines), they will attack this byproduct, forming stable adducts.

Corrective Action:

  • Scavengers: Add a "sacrificial" nucleophile during the elimination step if your molecule is sensitive. Hexylamine or excess morpholine can serve this purpose.

  • Workup: Wash the organic layer extensively with mild acid (pH 4-5) to remove the basic vinyl pyridine byproducts into the aqueous phase.

Optimized Protocol Summary

ParameterStandard ConditionTroubleshooting / High-Performance Condition
Step 1 Reagent Methyl Iodide (MeI) (10-20 eq)Methyl Triflate (MeOTf) (1.5 - 2.0 eq)
Step 1 Solvent DCM or AcetoneAcetonitrile (ACN) or DMF (Better solubility)
Step 1 Time 12 - 24 hours1 - 4 hours (with MeOTf)
Step 2 Base MorpholineDBU (if slow) or Piperidine
Step 2 Scavenger NoneAllyl alcohol or excess amine (to trap vinyl species)
Step-by-Step "Rescue" Protocol

Use this if the standard literature method fails:

  • Dissolve substrate in dry Acetonitrile (0.1 M).

  • Add Methyl Triflate (1.5 eq) at 0°C, then warm to RT.

  • Monitor by TLC until the non-polar starting spot disappears (usually < 2h).

  • Add DBU (3.0 eq) directly to the reaction mixture.

  • Stir for 30-60 mins.

  • Quench with dilute aqueous buffer (pH 5) and extract.

Decision Logic Diagram

TroubleshootingFlow Start Start: Incomplete Deprotection CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC YesSM Yes: SM Visible (Step 1 Failed) CheckTLC->YesSM Non-polar spot remains NoSM No: Only Baseline Spot (Step 1 OK, Step 2 Failed) CheckTLC->NoSM Polar spot only Solubility Check Solubility: Is precipitate coating SM? YesSM->Solubility ChangeSolvent Action: Switch to ACN/DMF or dilute reaction Solubility->ChangeSolvent Yes ReagentCheck Action: Switch MeI -> MeOTf (Increase electrophilicity) Solubility->ReagentCheck No BaseCheck Action: Switch Morpholine -> DBU NoSM->BaseCheck SideRxn Action: Add Scavenger (Prevent Michael Addition) BaseCheck->SideRxn If impurities form

Figure 2: Diagnostic decision tree for isolating the point of failure.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2006.

  • Kessler, H.; Becker, G.; Kogler, H. et al. "Peptide Synthesis with the 2-(4-Pyridyl)ethyl (Pyoc) Group." Tetrahedron Lett.1984 , 25, 3971-3974.

  • Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455-2504.

Sources

Minimizing side products during 4-Pyridineethanol coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in 4-Pyridineethanol Couplings Document ID: TS-PYR-04-OPT Last Updated: 2026-02-02 Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Core Technical Overview: The "Janus" Nucleophile

4-Pyridineethanol (CAS: 5344-27-4) presents a classic chemoselectivity challenge due to its dual nucleophilic nature.[1][2] Successful coupling requires navigating the competition between the aliphatic hydroxyl group (target nucleophile) and the pyridine nitrogen (interfering nucleophile/base).[2]

Failure to control this selectivity results in three primary failure modes:

  • N-Alkylation (Quaternization): Formation of pyridinium salts instead of the desired ether/ester.[1]

  • Elimination: Dehydration of the ethyl linker to form 4-vinylpyridine , which rapidly polymerizes into "tars."[2]

  • Catalyst Deactivation: In metal-catalyzed or Mitsunobu reactions, the pyridine nitrogen can sequester reagents (e.g., poisoning Pd catalysts or attacking phosphonium intermediates).[1][2]

Troubleshooting Guides & FAQs

Issue A: "I am getting a water-soluble solid instead of my organic ether."

Diagnosis: N-Alkylation Dominance. You have likely alkylated the pyridine ring nitrogen instead of the hydroxyl group.[1] This occurs because the pyridine nitrogen is often more accessible and nucleophilic than the neutral hydroxyl group, especially in neutral media.[2]

Corrective Action:

  • Protocol Shift: You must convert the hydroxyl to an alkoxide using a strong base before introducing the electrophile. The alkoxide (

    
    ) is significantly more nucleophilic than the neutral pyridine nitrogen (
    
    
    
    ).[1]
  • Base Selection: Switch from weak bases (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) .[1]
  • Solvent: Use THF or DMF. While DMF promotes nucleophilic attack, it can also stabilize the transition state for N-alkylation; therefore, THF is often preferred for stricter O-selectivity when using NaH.[1]

Issue B: "My reaction mixture turned into a viscous black/brown gel."

Diagnosis: Elimination & Polymerization. Under harsh heating or highly acidic/basic conditions, 4-pyridineethanol undergoes dehydration to form 4-vinylpyridine .[1][2] This styrene analog is unstable and undergoes rapid radical polymerization, forming insoluble tars.[2]

Corrective Action:

  • Temperature Limit: Maintain reaction temperatures below 100°C . Elimination rates spike significantly above 120°C [1].[1][2]

  • Radical Scavenging: If high-temperature distillation or reaction is unavoidable, add a radical inhibitor such as 4-tert-Butylcatechol (TBC) or Hydroquinone (100–500 ppm) to the mixture.[1]

  • Workup: Avoid prolonged exposure to strong mineral acids during workup, as this catalyzes the dehydration.[2]

Issue C: "The Mitsunobu reaction precipitates immediately and yields no product."

Diagnosis: Betaine Interference. The basic pyridine nitrogen attacks the Mitsunobu intermediate (triphenylphosphine-DEAD betaine), forming a stable N-phosphonium salt that halts the catalytic cycle.

Corrective Action:

  • Buffering Strategy: Do not mix 4-pyridineethanol and DEAD/PPh3 directly. Premix the nucleophile (Acid/Phenol) and PPh3 first. Add the 4-pyridineethanol last, or use the HCl salt of 4-pyridineethanol (neutralized in situ with exactly 1 equivalent of base) to keep the nitrogen protonated until the moment of reaction.

  • pKa Matching: Ensure your pronucleophile (acid component) has a pKa < 11.[1][2] If the acid is too weak, the betaine will preferentially react with the pyridine nitrogen.[2]

Visualizing the Competitive Landscapes

The following diagram illustrates the mechanistic divergence that determines product purity.

ReactionPathways Start 4-Pyridineethanol Cond_StrongBase Strong Base (NaH) Low Temp (<60°C) Start->Cond_StrongBase Cond_WeakBase Weak Base or Neutral Conditions Start->Cond_WeakBase Cond_Heat Heat (>120°C) Acid/Base Catalyst Start->Cond_Heat Alkoxide Alkoxide Ion (Strong Nucleophile) Cond_StrongBase->Alkoxide Deprotonation N_Attack N-Nucleophile (Competitor) Cond_WeakBase->N_Attack N-Lone Pair Active Vinyl 4-Vinylpyridine (Monomer) Cond_Heat->Vinyl Dehydration (-H2O) Product_O Target Ether/Ester (O-Alkylation) Alkoxide->Product_O Rapid SN2 Product_N Pyridinium Salt (Impurity) N_Attack->Product_N Quaternization Product_Poly Polymer/Tar (Black Gunk) Vinyl->Product_Poly Radical Polymerization

Figure 1: Mechanistic divergence in 4-pyridineethanol coupling.[1] Green paths indicate optimal conditions; yellow and red paths indicate failure modes.[2]

Optimized Experimental Protocols

Protocol 1: High-Selectivity O-Alkylation (Williamson Ether Synthesis)

Use this for coupling with alkyl halides.[1]

Reagents:

  • 4-Pyridineethanol (1.0 eq)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)[1][2]

  • Electrophile (Alkyl Bromide/Iodide) (1.1 eq)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add 4-pyridineethanol dropwise (dissolved in minimal THF).

    • Why: Low temperature prevents elimination; NaH ensures complete conversion to the alkoxide, making the Oxygen ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      x more nucleophilic than the Nitrogen.
      
  • Aging: Stir at 0°C for 30 minutes until H2 evolution ceases. The solution often turns slight yellow/orange.

  • Coupling: Add the electrophile dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Do not reflux unless absolutely necessary (risk of N-alkylation increases with heat).[1]

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc. (Note: If product is amphoteric, adjust pH to ~8-9 before extraction).[1][2]

Protocol 2: "Buffered" Mitsunobu Coupling

Use this for coupling with Phenols or Acids.[2]

Reagents:

  • 4-Pyridineethanol (1.0 eq)[1]

  • Nucleophile (Phenol/Acid) (1.2 eq)[1]

  • Triphenylphosphine (

    
    ) (1.5 eq)[1]
    
  • DIAD/DEAD (1.5 eq)

  • Solvent: Toluene or DCM (THF can sometimes precipitate the betaine salt)

Step-by-Step:

  • Pre-complexation (Crucial Step): Dissolve ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and the Nucleophile  (Acid/Phenol) in the solvent first. Cool to 0°C.[1][3]
    
  • Addition: Add DIAD dropwise to this mixture.

    • Mechanism:[1][3][4][5][6] This forms the protonated betaine intermediate immediately, sequestering the Mitsunobu reagent before the pyridine nitrogen can attack it.[2]

  • Substrate Addition: Add 4-pyridineethanol last (dropwise).

  • Monitoring: Monitor by TLC. If the reaction stalls, the pyridine nitrogen may be buffering the solution.[2]

  • Workup: If the product is acid-stable, wash with dilute HCl (pH 4) to remove unreacted pyridineethanol (which will go into the aqueous layer), then extract the organic layer.[2]

Quantitative Data: Solvent & Base Effects[7][8]

The following table summarizes the impact of reaction conditions on the ratio of O-Alkylation (Target) vs. N-Alkylation (Impurity).

Base SystemSolventTemp (°C)O:N Selectivity RatioRisk Factor
NaH (1.2 eq) THF 0 -> 25 > 95:5 Recommended. High selectivity due to alkoxide formation.[1]
NaH (1.2 eq)DMF25~ 85:15DMF promotes N-alkylation via transition state stabilization.[1]
K2CO3 (3.0 eq)AcetoneReflux< 40:60Avoid. Weak base fails to fully deprotonate OH; N-attack dominates.[1]
NaOH (aq)Water/DCM25VariablePhase transfer catalysis required; high risk of emulsion.[1]
None (Neutral)DCM250:100Exclusive N-alkylation (Quaternization).[1]

References

  • Shimizu, T. et al. (2010).[2] Method of producing pyridine ethanol derivative.[2] JP Patent 2010270008A.[1][2]

    • Relevance: Defines temperature thresholds (>150°C)
  • Guo, Z. et al. (1999).[2][7] N- vs O-Alkylation in 2(1H)-Quinolinone Derivatives. Chemistry.[1][2][3][5][6][7][8][9][10][11][12][13]

    • Relevance: Establishes the fundamental solvent/base rules for ambident pyridine-like nucleophiles.
  • Sato, H. et al. (1999).[2] Process for the polymerization of 4-vinyl pyridine monomers.[1][14] US Patent 5861230A.[1][2]

    • Relevance: Details the radical polymerization mechanism of the elimination side-product (4-vinylpyridine)
  • Torhan, M. C. et al. (2025).[2][7] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.[1][2][11]

    • Relevance: Provides mechanistic insight into Mitsunobu selectivity issues with pyridine deriv

Sources

Technical Support Center: Solvent Selection for 4-Pyridineethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reactions involving 4-Pyridineethanol. As a bifunctional molecule containing both a nucleophilic pyridine ring and a primary alcohol, 4-Pyridineethanol presents unique challenges and opportunities in synthesis. The choice of solvent is not merely an environmental factor but a critical parameter that dictates reaction pathway, rate, and yield. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of solvent effects in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of 4-Pyridineethanol I should consider when selecting a solvent?

When working with 4-Pyridineethanol, two key structural features govern its behavior in solution:

  • The Pyridine Ring: The nitrogen atom has a lone pair of electrons, making it a reasonably good nucleophile and a base. Its aromatic nature also allows for π-π stacking interactions.

  • The Hydroxyl Group (-OH): This is a primary alcohol, capable of acting as a nucleophile (O-alkylation, esterification) and a hydrogen bond donor.[1]

Therefore, the ideal solvent must first and foremost effectively solvate the molecule to ensure it is available for reaction. 4-Pyridineethanol is miscible in water and soluble in many polar organic solvents.[1][2] Beyond solubility, the solvent's interaction with these two functional groups is paramount.

Q2: How does a solvent's polarity and protic/aprotic nature affect the reactivity of 4-Pyridineethanol?

Solvent choice directly influences which functional group is more reactive and the mechanism the reaction will follow (e.g., SN1 vs. SN2).[3]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess acidic protons and are excellent at hydrogen bonding.[4] They can solvate both cations and anions effectively. In reactions with 4-Pyridineethanol, they will strongly solvate the pyridine nitrogen's lone pair and the hydroxyl group, potentially reducing their nucleophilicity. However, they excel at stabilizing charged intermediates, making them suitable for SN1-type reactions where a carbocation may form.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants but lack acidic protons.[4] They are poor at solvating anions (nucleophiles), leaving them "bare" and highly reactive.[5] Consequently, polar aprotic solvents dramatically accelerate SN2 reactions. For 4-Pyridineethanol, using a solvent like acetonitrile can enhance the nucleophilicity of both the pyridine nitrogen and the alkoxide (formed by deprotonating the -OH group), making them more potent for substitution reactions.[6]

  • Nonpolar Solvents (e.g., hexane, toluene): 4-Pyridineethanol has poor solubility in these solvents. They are generally reserved for reactions where reactants are nonpolar or for specific applications like certain free-radical syntheses.

The Hughes-Ingold rules provide a foundational framework for predicting these effects: an increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants, and decelerate reactions where the opposite is true.[7]

Q3: Can the solvent choice lead to specific, unwanted side reactions?

Yes, absolutely. The solvent is not always an innocent bystander. Here are common issues:

  • Dehydration: In the presence of acid and at elevated temperatures, the ethanol side chain can undergo dehydration to form 4-vinylpyridine. This is more likely in solvents that do not effectively solvate the intermediate carbocation or in high-boiling point, non-coordinating solvents.

  • Polymerization: If 4-vinylpyridine is formed, it can readily polymerize, leading to a complex mixture of oligomers and polymers, significantly reducing the yield of the desired product.

  • Solvent Participation: Some solvents can participate in the reaction. For example, in certain conditions, DMF can be a source of dimethylamine or carbon monoxide.

Careful selection of reaction temperature and solvent can mitigate these risks.[8]

Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield

Question: My reaction is giving a very low yield, or it isn't working at all. I suspect a solvent issue. What should I do?

Answer: Low yield is a common problem often rooted in solubility or reaction kinetics, both heavily influenced by the solvent.

Causality Checklist:

  • Poor Solubility: Are all your reactants, especially the limiting reagent, fully dissolved at the reaction temperature? If not, the reaction is limited by the rate of dissolution, not the intrinsic kinetics. 4-Pyridineethanol itself is quite polar, but if you are reacting it with a nonpolar electrophile, you may need a solvent that can bridge this polarity gap, such as THF or Dichloromethane.

  • Incorrect Polarity for Mechanism: The reaction's transition state dictates the ideal solvent polarity.[9] If you are running an SN2 reaction (common for alkylating the pyridine nitrogen or the hydroxyl group) in a polar protic solvent, the solvent is likely "caging" your nucleophile via hydrogen bonding, drastically slowing the reaction.[7] Switching to a polar aprotic solvent like DMF or acetonitrile is often the solution.[5]

  • Reactant Degradation: Is your solvent promoting the degradation of a starting material or intermediate? For example, if your reaction requires a strong base to deprotonate the hydroxyl group, using a protic solvent could lead to competing acid-base reactions that consume your base.

Below is a systematic workflow for diagnosing and solving yield issues related to solvent choice.

LowYield_Troubleshooting start Low Yield Observed check_solubility Step 1: Check Reactant Solubility Are all components dissolved? start->check_solubility solubility_no No check_solubility->solubility_no No check_mechanism Step 2: Analyze Reaction Mechanism Is it likely SN1 or SN2? check_solubility->check_mechanism Yes change_solvent Action: Select a solvent with better solubilizing power (e.g., THF, DMF). Or increase temperature. solubility_no->change_solvent solubility_yes Yes change_solvent->check_solubility mechanism_sn2 SN2 check_mechanism->mechanism_sn2 SN2 check_solvent_type_sn1 Are you using a Polar PROTIC solvent? check_mechanism->check_solvent_type_sn1 SN1 check_solvent_type_sn2 Are you using a Polar APROTIC solvent? mechanism_sn2->check_solvent_type_sn2 mechanism_sn1 SN1 solvent_type_sn2_no No check_solvent_type_sn2->solvent_type_sn2_no No final_check Step 3: Consider Side Reactions (e.g., degradation, polymerization). Monitor by TLC. check_solvent_type_sn2->final_check Yes switch_to_aprotic Action: Switch to a polar aprotic solvent (e.g., Acetonitrile, DMSO, DMF) to enhance nucleophilicity. solvent_type_sn2_no->switch_to_aprotic solvent_type_sn2_yes Yes switch_to_aprotic->final_check solvent_type_sn1_no No check_solvent_type_sn1->solvent_type_sn1_no No check_solvent_type_sn1->final_check Yes switch_to_protic Action: Switch to a polar protic solvent (e.g., EtOH, H2O) to stabilize charged intermediates. solvent_type_sn1_no->switch_to_protic solvent_type_sn1_yes Yes switch_to_protic->final_check Solvent_Selection start Start: Identify Reaction Type mechanism What is the likely mechanism? start->mechanism sn2 SN2 (Bimolecular, concerted) mechanism->sn2 Substitution on sp3 C, strong nucleophile sn1 SN1 (Unimolecular, carbocation intermediate) mechanism->sn1 Substitution on sp3 C, weak nucleophile, stable carbocation other Other (e.g., Radical, Pericyclic) mechanism->other Other conditions sn2_solvent Use POLAR APROTIC Solvent (e.g., MeCN, DMF, DMSO) Maximizes nucleophile reactivity. sn2->sn2_solvent sn1_solvent Use POLAR PROTIC Solvent (e.g., EtOH, MeOH, H2O) Stabilizes carbocation intermediate. sn1->sn1_solvent other_solvent Solvent choice is highly specific. Often NONPOLAR solvents (e.g., Toluene, Hexane) are used. other->other_solvent

Caption: Decision tree for solvent selection based on reaction mechanism.

Data & Protocols
Table 1: Properties of Common Solvents for 4-Pyridineethanol Reactions

This table summarizes key properties of solvents frequently used in organic synthesis. The dielectric constant (ε) is a measure of a solvent's polarity. [4]

Solvent Name Dielectric Constant (ε) at 25°C Type Key Considerations for 4-Pyridineethanol Reactions
Water (H₂O) 78.5 Polar Protic Excellent for SN1. Can deprotonate -OH. Good solubility. [4]
Ethanol (EtOH) 24.3 Polar Protic Good general-purpose protic solvent. Good solubility. [4]
Acetonitrile (MeCN) 37.5 Polar Aprotic Excellent for SN2 reactions. Good solubility. [4][6]
Dimethylformamide (DMF) 38 Polar Aprotic High boiling point. Excellent for SN2. Can be difficult to remove. [4]
Dimethyl Sulfoxide (DMSO) 47 Polar Aprotic Very high boiling point. Excellent for SN2. Hygroscopic. [4]
Tetrahydrofuran (THF) 7.5 Polar Aprotic Moderately polar. Good for reactions with organometallics.
Dichloromethane (DCM) 9.1 Polar Aprotic Lower boiling point, easy to remove. Good for a range of polarities.

| Toluene | 2.4 | Nonpolar | Poor solubility for 4-Pyridineethanol. Used for specific cases like azeotropic water removal. |

Protocol 1: General Procedure for N-Alkylation of 4-Pyridineethanol (SN2)

This protocol describes a typical SN2 reaction where the pyridine nitrogen acts as the nucleophile. The choice of a polar aprotic solvent is critical for success.

Objective: To synthesize 1-alkyl-4-(2-hydroxyethyl)pyridinium halide.

Materials:

  • 4-Pyridineethanol

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • TLC plates (silica gel) and appropriate eluent system

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 4-Pyridineethanol (1.0 eq) to a round-bottom flask containing anhydrous acetonitrile (approx. 0.1 M concentration).

  • Dissolution: Stir the mixture at room temperature until the 4-Pyridineethanol is fully dissolved.

  • Reactant Addition: Add the alkyl halide (1.1 eq) to the solution dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. The choice of temperature depends on the reactivity of the alkyl halide.

    • Causality Note: Using acetonitrile, a polar aprotic solvent, prevents solvation of the pyridine nitrogen's lone pair, maximizing its availability to attack the electrophilic alkyl halide. [6]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being a charged pyridinium salt, will typically have a much lower Rf value than the starting material.

  • Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. The pyridinium salt product may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by washing the crude solid with a solvent in which the product is insoluble but impurities are soluble (e.g., diethyl ether).

Protocol 2: Small-Scale Parallel Solvent Screening

Objective: To quickly identify an effective solvent for a new reaction.

Procedure:

  • Set up an array of small reaction vials (e.g., 1-dram vials with stir vanes).

  • In each vial, place the limiting reagent (e.g., 0.1 mmol).

  • To each vial, add the other reactants (e.g., 4-Pyridineethanol, 1.2 eq; base, 1.5 eq).

  • Add a different candidate solvent (0.5 mL) to each vial (e.g., Vial 1: MeCN, Vial 2: DMF, Vial 3: THF, Vial 4: EtOH, Vial 5: Toluene).

  • Seal the vials and place them in a temperature-controlled heating block. Stir and heat all vials at the same temperature for a set period (e.g., 4 hours).

  • After the time has elapsed, cool the vials. Take a small aliquot from each, dilute, and spot on a single TLC plate.

  • Develop the TLC plate to visually compare the extent of conversion in each solvent. The solvent that shows the most product formation and fewest byproducts is the lead candidate for optimization on a larger scale.

References
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction R
  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv.
  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosph
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • Protic vs Aprotic Solvents (with Examples). (2022). PSIBERG.
  • Solvent effects. (n.d.). Wikipedia.
  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (n.d.). SciSpace.
  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.
  • 4-Pyridineethanol | C7H9NO | CID 72921. (n.d.). PubChem.
  • 4-Pyridineethanol. (n.d.). LookChem.
  • 4-Pyridineethanol | 5344-27-4. (2025). ChemicalBook.

Sources

Technical Guide: Temperature Control in 4-Pyridineethanol Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: 2026-02-02 Department: Chemical Process Development & Support[1]

Executive Summary: The Thermodynamic Balancing Act

Esterification of 4-Pyridineethanol (4-(2-Hydroxyethyl)pyridine) presents a unique thermodynamic challenge compared to standard aliphatic alcohols. The presence of the pyridine ring introduces two critical failure modes governed strictly by temperature:[2]

  • The Elimination Trap: At elevated temperatures (>100°C or >50°C with strong dehydrating agents), the molecule undergoes dehydration to form 4-vinylpyridine , which rapidly polymerizes into insoluble tars.[1]

  • The Nucleophilic Competition: The pyridine nitrogen is a competing nucleophile.[1][2] While O-acylation (ester formation) is thermodynamically favored in the final product, kinetic control at low temperatures is required to prevent transient N-acylation or salt formation that stalls the reaction.[1]

This guide provides a self-validating troubleshooting framework for researchers encountering yield loss, polymerization, or incomplete conversion.

Critical Failure Modes & Temperature Thresholds

The following diagram illustrates the reaction pathways and the specific temperature zones that dictate product selectivity.

ReactionPathways cluster_0 Safe Operating Window Start 4-Pyridineethanol + Acyl Donor Intermediate Tetrahedral Intermediate Start->Intermediate Activation (T < 0°C) Product Target Ester (O-Acyl Product) Intermediate->Product Controlled Warming (20°C - 40°C) Side1 4-Vinylpyridine (Elimination) Intermediate->Side1 Overheating (> 60°C or Strong Base) Polymer Poly(4-vinylpyridine) (Tarry Residue) Side1->Polymer Radical/Thermal Polymerization

Figure 1: Reaction bifurcation based on thermal energy. Note that the elimination pathway (red) becomes dominant if the reaction exotherm is uncontrolled.[2]

Module 1: Managing the Exotherm (Activation Phase)

Context: The most common synthesis route uses Acid Chlorides (e.g., Acetyl Chloride) or Anhydrides.[1][2] These reactions are highly exothermic.[1]

The Problem: "My reaction boiled over/fumed instantly."

Root Cause: Rapid addition of acid chloride to the alcohol/base mixture releases massive enthalpy of neutralization (HCl + Base) and bond formation.[1][2] The Fix: Cryogenic Addition Protocol.[1][2]

ParameterSpecificationScientific Rationale
Initial Temperature -10°C to 0°C Suppresses kinetic energy to prevent immediate vaporization of solvent (e.g., DCM, THF) and minimizes N-acylation side reactions.[1]
Addition Rate Dropwise (1 mL/min per 100mL volume)Allows the cooling bath to dissipate the heat of neutralization ($ \Delta H_{neut} $) effectively.[1][2]
Base Selection Triethylamine (TEA) or DIPEAActs as an HCl scavenger.[1][2] Note: The reaction of TEA with HCl is itself exothermic.[1][2]
Protocol 1: Controlled Activated Esterification
  • Dissolve 4-Pyridineethanol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cool the system to -10°C using an ice/salt bath.

  • Add the Acid Chloride (1.1 eq) dropwise over 30–60 minutes. Monitor internal temperature; do not allow T > 5°C .

  • Validation Check: The solution should remain clear to pale yellow. If it turns dark brown/black immediately, local overheating has triggered polymerization.[1]

Module 2: The Elimination Trap (Process Optimization)

Context: Users often report low yields and a "plastic-like" residue.[1] This is 4-vinylpyridine polymerizing.[1]

The Problem: "I see a new spot on TLC that isn't my ester, and the flask has black tar."

Root Cause: Thermal Elimination (Dehydration).[1][2] Mechanism: 4-Pyridineethanol is a "masked" vinylpyridine.[1] Under acidic conditions or high heat, the hydroxyl group is protonated (or activated), making it a good leaving group.[1][2] The adjacent pyridine ring stabilizes the transition state, facilitating E1 or E2 elimination.[2]

Troubleshooting Matrix:

ObservationDiagnosisCorrective Action
Dark Tar / Polymer 4-Vinylpyridine formation followed by polymerization.[1]LOWER TEMPERATURE. Do not reflux above 60°C. Add a radical inhibitor (e.g., BHT) if heating is absolutely necessary.[1][2]
Low Yield Incomplete conversion or hydrolysis.[1]Ensure anhydrous conditions.[1] Water hydrolyzes the Acid Chloride before it reacts with the alcohol.[2]
Solid Precipitate Pyridine Hydrochloride / TEA[1]·HCl salt.[1]This is normal. Filter off the solid or wash with water during workup.[1][2]
Q&A: Why can't I use standard reflux?

A: Standard Fischer esterification often requires reflux (e.g., in toluene with p-TsOH) to remove water.[1] However, for 4-pyridineethanol, the reflux temperature of toluene (110°C) is dangerously close to the dehydration threshold.[1] Recommendation: If using Fischer esterification, use a lower boiling solvent (e.g., Benzene or isopropyl acetate) or apply vacuum to reflux at a lower temperature (<80°C).[1][2]

Module 3: Selectivity (N- vs. O-Acylation)

Context: The pyridine nitrogen can react with the acylating agent to form an N-acylpyridinium salt.[1]

The Problem: "My product is water-soluble and lost during extraction."

Root Cause: You likely formed the N-acyl salt or the HCl salt of the ester, which partitions into the aqueous phase.[1] The Fix: pH Control during Workup.

Workup Protocol:

  • Quench reaction with saturated

    
     (cold).
    
  • Crucial Step: Ensure the pH is basic (pH > 8) to keep the pyridine ring deprotonated (free base form).[1][2]

  • Extract with organic solvent (DCM or EtOAc).[1][2]

  • Note: If the pH is acidic, the pyridine nitrogen is protonated (

    
    ), rendering the molecule ionic and water-soluble.[1]
    

Visualizing the Workflow

The following diagram outlines the decision tree for temperature control during the critical phases.

Workflow Start Start: 4-Pyridineethanol Esterification Choice Choose Method Start->Choice MethodA Activated Method (Acid Chloride/Anhydride) Choice->MethodA MethodB Fischer Method (Acid Catalyst) Choice->MethodB StepA1 Cool to -10°C (Prevent Exotherm) MethodA->StepA1 StepB1 Add Catalyst (p-TsOH) MethodB->StepB1 StepA2 Add Reagent Dropwise StepA1->StepA2 StepA3 Warm to RT (25°C) (Complete Reaction) StepA2->StepA3 Check Check for Polymerization (Darkening/Tar) StepA3->Check StepB2 Reflux under Vacuum (Keep T < 80°C) StepB1->StepB2 StepB2->Check Success Isolate Ester (pH > 8 Workup) Check->Success No Tar Fail Discard Batch (Vinylpyridine formed) Check->Fail Tar Present

Figure 2: Operational workflow emphasizing temperature checkpoints for different synthesis methods.

References

  • Dehydration Risk & Vinylpyridine Synthesis

    • Patent: "Dehydration of 2-pyridine ethanol to 2-vinyl pyridine."[1] US Patent 2,848,456.[1] (Describes the high-temperature elimination mechanism, applicable to the 4-isomer).

    • Source:[1][2]

  • General Esterification Protocols for Pyridine Alcohols

    • Protocol: "4-Acetylpyridine oxime tosylate."[1] Organic Syntheses, Coll.[1] Vol. 6, p.1033 (1988).[1][2] (Demonstrates acylation of pyridine derivatives in anhydrous pyridine/DCM at controlled temperatures).

    • Source:[1][2]

  • Thermodynamics of Pyridine Derivatives

    • Data: "Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid..." The Journal of Chemical Thermodynamics. (Provides background on the thermal stability of pyridine carboxylic acids/esters).
    • Source:[1][2]

  • Hazards of 4-Pyridineethanol

    • Safety Data: PubChem Compound Summary for CID 72921, 4-Pyridineethanol.[1]

    • Source:[1][2]

Sources

Purification strategies for 4-Pyridineethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Pyridineethanol Derivatives

Case ID: #PYR-ETH-004 Subject: Advanced Purification Strategies for Amphiphilic Pyridine Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Purifying 4-Pyridineethanol (4-(2-Hydroxyethyl)pyridine) and its derivatives presents a unique "amphiphilic challenge."[1][2] The molecule contains a basic pyridine ring (lipophilic/basic) and a primary alcohol tail (polar/hydrophilic).[1] This duality often leads to poor recovery during standard extractions and severe peak tailing during chromatography.

This guide moves beyond standard protocols, focusing on "Salting-Out" Acid-Base Extraction and Silanol-Blocking Chromatography as the two primary pillars of high-purity isolation.[1]

Part 1: The "Workhorse" Protocol – Modified Acid-Base Extraction

User Query: "I tried a standard acid-base extraction, but my yield is <40%. The product seems to stay in the aqueous phase even after basification. How do I recover it?"

Technical Insight: 4-Pyridineethanol is highly miscible with water due to hydrogen bonding from the hydroxyl group.[1] Even in its neutral (free base) state (pH > 7), it resists partitioning into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]

The Solution: The "Salting-Out" Effect You must decrease the solubility of the organic molecule in the aqueous phase by increasing the ionic strength of the water. This "pushes" the pyridine derivative into the organic layer.

Optimized Protocol: Salting-Out Extraction
  • Acidification (Protonation):

    • Dissolve the crude reaction mixture in 1M HCl (Target pH < 2).

    • Mechanism:[1][2][3][4] This converts the pyridine nitrogen into the pyridinium salt (

      
      ), ensuring 100% water solubility.
      
    • Wash: Extract this aqueous acidic layer with Diethyl Ether or Toluene (2x).[1]

    • Result: Non-basic impurities (starting aldehydes, neutral byproducts) move to the organic layer.[1] Discard this organic layer.[1]

  • Basification (Deprotonation):

    • Cool the aqueous layer to 0-5°C (exothermic reaction).[1]

    • Slowly add 50% NaOH or Solid

      
        until pH > 12.[1]
      
    • Critical Check: Ensure the solution is cold; heat can promote polymerization or decomposition.

  • The "Salting-Out" Step (CRITICAL):

    • Add solid NaCl to the basic aqueous solution until it is saturated (undissolved salt remains visible).

    • Why: This disrupts the hydrogen bonding network between water and the pyridineethanol, forcing the organic molecule out of the aqueous phase.

  • Extraction:

    • Extract with DCM:Isopropanol (9:1 ratio) or Chloroform .[1]

    • Note: Pure DCM may not be polar enough.[1] The addition of Isopropanol helps extract the polar alcohol.

    • Dry organic layer over

      
      , filter, and concentrate.
      

Part 2: Chromatographic Purification (Overcoming Tailing)

User Query: "My compound streaks/tails badly on silica gel plates and columns. I lose resolution and fraction collection is impossible."

Technical Insight: Pyridine derivatives act as Lewis bases.[1] They interact strongly with the acidic silanol groups (


) on the surface of standard silica gel.[1] This secondary interaction (ion-exchange) causes the "tailing" effect, where the molecule "drags" through the column rather than eluting cleanly.[1]
Strategy A: Mobile Phase Modifiers (The "Sacrificial Base")

Add a base to the mobile phase that competes for the silanol sites.[5]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1]
    
  • Concentration: 1% v/v is standard.

  • Recommended Solvent System: DCM / Methanol / TEA (e.g., 95:4:1).[1]

  • Mechanism:[1][2][3][4][6] TEA is more basic than pyridine; it saturates the acidic silanol sites, allowing your product to pass through interacting only with the hydrophobic stationary phase.

Strategy B: Stationary Phase Switch

If silica fails, switch to Neutral Alumina (Aluminum Oxide) .[1]

  • Why: Alumina is less acidic than silica and does not suffer from the same silanol interactions.

  • Trade-off: Alumina has lower theoretical plate counts (lower resolution) than silica, so it is best for removing gross impurities rather than separating closely related isomers.[1]

Part 3: Visualization of Workflows

Workflow 1: Decision Matrix for Purification

PurificationStrategy Start Crude 4-Pyridineethanol Derivative SolubilityCheck Is the derivative volatile (BP < 150°C)? Start->SolubilityCheck Distillation Vacuum Distillation (Add Zn dust to prevent oxidation) SolubilityCheck->Distillation Yes ExtractionCheck Is it water soluble? SolubilityCheck->ExtractionCheck No (Oil/Solid) AcidBase Acid-Base Extraction (Standard) ExtractionCheck->AcidBase No (Lipophilic) SaltingOut Salting-Out Extraction (Sat. NaCl + DCM/IPA) ExtractionCheck->SaltingOut Yes (Hydrophilic) Chromatography Chromatography Required? AcidBase->Chromatography SaltingOut->Chromatography SilicaMethod Silica Gel + 1% TEA Chromatography->SilicaMethod High Resolution Needed AluminaMethod Neutral Alumina Column Chromatography->AluminaMethod Severe Tailing Observed

Caption: Decision matrix for selecting the optimal purification path based on volatility and solubility properties.

Part 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Emulsion formation during extraction Amphiphilic nature of the molecule acts as a surfactant.1.[1] Filter the emulsion through a pad of Celite.2. Add more brine (NaCl) to the aqueous phase.3.[1] Wait longer; pyridine emulsions are slow to break.[1]
Product turns brown/black upon heating Formation of N-oxides or oxidative polymerization.1.[1] Perform all distillations under strict Nitrogen/Argon atmosphere.2. Add Zinc dust during distillation to act as a reducing agent [1].[1]
Low recovery from Silica Column Irreversible adsorption to acidic silanols.[1]Flush the column with 10% Methanol in DCM containing 1% TEA to strip the remaining compound. Switch to Alumina for future runs.
Solid product is "oily" or sticky Trace solvent or impurities preventing crystallization.[1]Convert the free base to a salt (e.g., Hydrochloride or Picrate). Dissolve oil in Ethanol, add HCl in Ether. The salt often crystallizes easily [2].

References

  • ChemicalBook. (2025).[1] Synthesis and Purification of 4-Pyridineethanol. Retrieved from [1]

  • Alfa Chemistry. (n.d.).[1] Methods for Purification of Commonly Used Solvents and Reagents. Retrieved from [1]

  • BenchChem. (2025).[1][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from [1]

  • Restek Corporation. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from [1]

  • PubChem. (2025).[1][7] 4-Pyridineethanol Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

Technical Support: Optimizing 2-(4-Pyridyl)ethyl (PYPE) Ester Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Mechanism

The 2-(4-pyridyl)ethyl (PYPE) ester is a robust semi-permanent protecting group for carboxylic acids. It provides orthogonality to standard acid-labile (Boc, t-Bu) and hydrogenolysis-labile (Cbz, Bn) groups.

The Challenge: Users frequently report sluggish deprotection rates or incomplete cleavage when using legacy protocols (Methyl Iodide/NaOH).

The Solution: The cleavage mechanism relies on activation via quaternization followed by


-elimination . Efficiency is dramatically improved by switching from Methyl Iodide (MeI) to Methyl Triflate (MeOTf) for the activation step, and utilizing non-hydrolytic bases (Morpholine/DBU) for the cleavage step.
Mechanism of Action (E1cb Elimination)

The deprotection is a two-step sequence.[1] The pyridine ring is first methylated to increase its electron-withdrawing capability, acidifying the


-protons. A mild base then triggers elimination, releasing the free acid and a vinyl pyridinium byproduct.

PYPE_Cleavage Start PYPE Ester (Stable) Inter N-Methyl Pyridinium Intermediate (Activated) Start->Inter Methylation (Rate Limiting) Reagent1 Activation: MeOTf or MeI Reagent1->Inter Product Free Carboxylic Acid (Product) Inter->Product E1cb Elimination Byproduct 4-Vinyl-N-methyl pyridinium salt Inter->Byproduct Side Product Reagent2 Elimination: Morpholine/DBU Reagent2->Product

Figure 1: The activation-elimination pathway. Note that the intermediate must be formed before the base can effect cleavage.

Optimized Protocols

Method A: High-Efficiency Protocol (Recommended)

Best for: Rapid turnover, sensitive substrates, and difficult-to-methylate steric centers.

ParameterSpecification
Activator Methyl Triflate (MeOTf) (1.1 – 1.5 eq)
Solvent DCM or Nitromethane
Temperature 0°C to Room Temp (RT)
Time 15 – 45 mins
Cleavage Base Morpholine (2-3 eq) or DBU (1.1 eq)

Step-by-Step:

  • Dissolve the PYPE ester in anhydrous DCM (0.1 M).

  • Add MeOTf (1.2 eq) at 0°C. Stir for 15 mins.

  • QC Check: Spot TLC. The intermediate will appear as a baseline spot (highly polar salt) compared to the starting material.

  • Once activation is complete, add Morpholine (3 eq) directly to the reaction mixture.

  • Stir for 10–30 mins at RT.

  • Workup: Evaporate solvent. The byproduct (vinyl pyridinium triflate) is water-soluble.[2] Dissolve residue in EtOAc/DCM and wash with mild aqueous buffer (pH 5-6) to remove the byproduct and excess morpholine.

Method B: Legacy Protocol (Standard)

Best for: Large scale where reagent cost (MeOTf) is prohibitive, or when MeOTf is unavailable.

ParameterSpecification
Activator Methyl Iodide (MeI) (Excess, 5-10 eq)
Solvent Acetone or DMF
Temperature RT to 40°C
Time 12 – 24 Hours
Cleavage Base Dilute NaOH or Diethylamine

Critical Limitation: MeI is a weaker electrophile. Reactions often require overnight stirring, increasing the risk of background hydrolysis if moisture is present.

Troubleshooting & FAQs

Issue 1: Reaction Stalls at Intermediate Stage

User Report: "I see the baseline spot on TLC (the methylated intermediate), but after adding base, the free acid doesn't form."

  • Diagnosis: The elimination step (E1cb) is failing, likely due to insufficient basicity or solvent effects.

  • Solution:

    • Switch Base: If using Morpholine, switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a stronger amidine base and drives elimination more effectively.

    • Solvent Switch: Ensure the reaction is in a polar aprotic solvent (DCM or DMF). Protic solvents (MeOH/Water) can solvate the anion and retard elimination.

Issue 2: Incomplete Methylation (Starting Material Persists)

User Report: "After 24 hours with MeI, I still have 40% starting material."

  • Diagnosis: The pyridine nitrogen is nucleophilic, but steric bulk around the ester can hinder the approach of the methylating agent. MeI is often too slow for hindered substrates.

  • Solution:

    • Upgrade Reagent: Switch to Methyl Triflate (MeOTf) . It is approx. 10,000x more reactive than MeI.

    • Concentration: Run the reaction at a higher concentration (0.5 M) to drive kinetics.

Issue 3: Side Reactions on Other Esters

User Report: "My molecule has a methyl ester elsewhere. During PYPE cleavage, the methyl ester hydrolyzed."

  • Diagnosis: You likely used hydroxide (NaOH/LiOH) or a nucleophilic base in the presence of water.

  • Solution:

    • Strictly Anhydrous: Use the MeOTf / DBU method in anhydrous DCM.

    • Avoid Hydroxide: Do not use NaOH. The PYPE cleavage is an elimination, not a hydrolysis. It does not require water. Hydroxide ions will attack other standard esters.

Issue 4: Product Contamination (Vinyl Pyridinium Salts)

User Report: "I cannot separate my free acid from the pyridinium byproduct."

  • Diagnosis: Both the product (acid) and byproduct (salt) are polar.

  • Solution:

    • Precipitation: The vinyl pyridinium salts are often insoluble in Ether/Hexanes. Triturate the crude residue with Et₂O; the product might remain in solution (if lipophilic) or the salt will crash out distinctly.

    • Ion Exchange: Pass the mixture through a short pad of acidic resin (scavenges the pyridinium) or perform an extraction at pH 4-5 (Acid stays in organic, salt stays in aqueous).

Comparative Data: Reagent Efficiency

Reagent SystemAvg. Time to CompletionRisk of Side ReactionsCostEfficiency Rating
MeI / Acetone 18 - 24 HoursModerate (Long exposure)Low⭐⭐
MeOTf / DCM < 1 HourLow (Fast, low temp)High⭐⭐⭐⭐⭐
MeI / DMF (Heat) 4 - 6 HoursHigh (Thermal degradation)Low⭐⭐⭐

References

  • Kessler, H., et al. (1983). "2-(4-Pyridyl)ethyl esters: A new carboxyl protecting group." Tetrahedron Letters, 24(3), 281-282.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See Chapter: Protection for the Carboxyl Group).

  • Katritzky, A. R. (1980). "Pyridinium salts as converting agents." Tetrahedron, 36(5), 679-699. (Mechanistic grounding for pyridinium activation).

Sources

Technical Support Center: 4-Pyridineethanol Coupling & Racemization Control

[1]

Ticket ID: #PE-CPL-004 Topic: Preventing Racemization During Esterification/Etherification of 4-Pyridineethanol Status: Open Expert: Senior Application Scientist, Synthesis Division[1]

Diagnostic Phase: Defining the Problem

User Query: "I am observing significant loss of optical purity (ee%) when coupling 4-Pyridineethanol with my chiral starting material. The alcohol itself is achiral, so where is the racemization coming from?"

Expert Analysis: You are correct that 4-Pyridineethanol (


)1chiral coupling partner

The root cause is almost invariably Base-Catalyzed


-DeprotonationAzlactone Formation
The Core Mechanism of Failure: Azlactone Formation

In standard Steglich esterification (DCC/DMAP), the activated acid intermediate is highly susceptible to intramolecular cyclization. The resulting oxazolone (azlactone) is easily deprotonated at the

AzlactoneMechanismStartActivated Chiral Acid(O-Acylisourea)AzlactoneOxazolone (Azlactone)IntermediateStart->AzlactoneIntramolecularCyclizationEnolEnolized Azlactone(Achiral/Planar)Azlactone->EnolBase (DMAP/Pyridine)removes H+RacemateRacemic ProductAzlactone->Racemate+ 4-PyridineethanolEnol->AzlactoneReprotonation(Random Face)

Figure 1: The primary pathway for racemization during coupling of chiral acids.[1] The base (DMAP) accelerates the formation of the planar enol, erasing stereochemical information.

Troubleshooting Guide (FAQ)

Q1: I am using DCC and DMAP. Why is my enantiomeric excess (ee) dropping?

A: DMAP is a double-edged sword.[1] While it catalyzes the esterification, it is basic enough to deprotonate the oxazolone intermediate shown in Figure 1.

  • The Fix: Do not use free base DMAP. Use DMAP·HCl (DMAP hydrochloride) or DMAP[1]·TFA salts.[1] The salt catalyzes the acyl transfer but lacks the basicity to deprotonate the

    
    -carbon [1]. Alternatively, lower the temperature to -20°C.
    
Q2: Can I use the Mitsunobu reaction to avoid this?

A: Yes, this is often the superior choice. Since 4-Pyridineethanol is the alcohol component, it acts as the nucleophile. The Mitsunobu reaction activates the alcohol (not the acid), avoiding the highly reactive O-acylisourea intermediate that leads to azlactones.

  • Note: The chiral integrity of the acid is generally maintained because the reaction conditions are neutral to mildly acidic.

Q3: Does the pyridine ring in 4-Pyridineethanol affect the coupling?

A: Yes. The pyridine nitrogen (

1
  • In Acidic Conditions (Fischer): It will protonate, becoming positively charged and electron-withdrawing, which deactivates the nucleophilicity of the ethanol chain.

  • In Coupling: It can act as a weak base, potentially assisting in the background racemization of sensitive acids, though it is less basic than DMAP or Triethylamine.

Experimental Protocols (SOPs)

Protocol A: Racemization-Free Steglich Coupling (Modified)

Best for: Standard chiral acids where Mitsunobu is too expensive or difficult to purify.[1]

ParameterSpecificationReason
Solvent Dichloromethane (DCM)Non-polar solvents reduce ion-pair separation, slowing racemization.[1]
Temperature -10°C to 0°CKinetic control suppresses the higher-energy racemization pathway.[1]
Catalyst DMAP·HCl (0.1 eq)Protonated catalyst prevents base-catalyzed enolization [1].[1]
Coupling Agent EDC·HCl or DICUrea byproducts are easier to remove than DCU.

Step-by-Step:

  • Dissolve the Chiral Acid (1.0 eq) and 4-Pyridineethanol (1.1 eq) in anhydrous DCM.

  • Cool the mixture to -10°C .

  • Add DMAP[1]·HCl (0.1 eq). Do not use free base DMAP.[1]

  • Add EDC[1]·HCl (1.2 eq) portion-wise over 15 minutes.

  • Stir at -10°C for 2 hours, then allow to warm to room temperature slowly.

  • Validation: Monitor reaction progress via TLC. Check optical purity via Chiral HPLC immediately after workup.

Protocol B: Mitsunobu Coupling (High Fidelity)

Best for: Highly sensitive chiral acids or sterically hindered systems.[1]

Step-by-Step:

  • Dissolve Triphenylphosphine (

    
    , 1.5 eq) and the Chiral Acid (1.1 eq) in anhydrous THF under Argon.
    
  • Add 4-Pyridineethanol (1.0 eq).

  • Cool to 0°C .

  • Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 20 minutes.

    • Crucial: Maintain low temp during addition to prevent thermal degradation.

  • Stir at room temperature for 4–12 hours.

  • Workup: The pyridine product is basic. You can exploit this for purification:

    • Extract with 1N HCl (Product goes to aqueous phase;

      
      /DIAD stay in organic).[1]
      
    • Wash aqueous phase with Ether.[1]

    • Basify aqueous phase with

      
       and extract product back into DCM.[1]
      

Decision Logic for Researchers

Use this logic flow to select the correct experimental condition for your specific substrate.

DecisionTreeStartStart: Couple 4-Pyridineethanolwith Chiral AcidIsAcidSensitiveIs the Acid Prone to Racemization?(e.g., Phenylglycine, Cysteine)Start->IsAcidSensitiveMitsunobuProtocol B:Mitsunobu Reaction(Neutral conditions)IsAcidSensitive->MitsunobuYes (High Risk)StandardCan you useDMAP.HCl?IsAcidSensitive->StandardNo (Standard Amino Acid)ModSteglichProtocol A:Modified Steglich(EDC + DMAP.HCl at -10C)Standard->ModSteglichYesMixedAnhMixed Anhydride Method(IBCF / NMM at -15C)Standard->MixedAnhNo (Reagents unavailable)

Figure 2: Decision matrix for selecting coupling conditions based on substrate sensitivity.

References

  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A very efficient acylation of alcohols with carboxylic acids using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.[2] The Journal of Organic Chemistry, 50(13), 2394–2395.

  • Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] [1]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5][6] Synthesis, 1981(1), 1–28.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Technical Support Center: 4-Pyridineethanol Scale-Up & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the scale-up of 4-Pyridineethanol (4-PE) reactions Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Content ID: TSC-4PE-2024-01[1]

Introduction: The Scale-Up Landscape

4-Pyridineethanol (CAS: 5344-27-4) is a critical intermediate in the synthesis of pharmaceuticals such as Betahistine .[1] The primary industrial route involves the hydroxyalkylation of 4-methylpyridine (4-picoline) with formaldehyde.[1] While conceptually simple, this reaction presents significant thermodynamic and kinetic challenges upon scale-up, primarily due to the autocatalytic nature of pyridine condensations, competing Cannizzaro reactions, and difficult downstream azeotropic separations.

This guide addresses these specific bottlenecks, transitioning from batch limitations to continuous flow solutions and advanced purification strategies.

Module 1: Reaction Engineering & Kinetics

Q: Why does the reaction temperature exhibit "runaway" behavior during the 4-picoline/formaldehyde condensation in batch reactors?

A: This is a classic heat transfer limitation coupled with autocatalytic behavior. The condensation of 4-picoline and formaldehyde is exothermic. In batch reactors >50L, the surface-area-to-volume ratio decreases, preventing efficient heat removal.[1] The reaction rate has a high activation energy; once the "kick-off" temperature (typically ~130-140°C) is reached, the heat generation rate exceeds the cooling jacket's capacity.

Field-Proven Solution:

  • Shift to Continuous Flow: Use a plug-flow reactor (PFR) or microreactor. This maximizes the surface-to-volume ratio, allowing precise temperature control and preventing hot spots that lead to tar formation.[1]

  • Staged Addition (Batch): If flow is unavailable, do not add all formaldehyde at once. Use a semi-batch protocol where formaldehyde is dosed slowly into hot, pressurized 4-picoline.[1]

Q: We observe high levels of 2-(pyridin-4-yl)propane-1,3-diol.[1] What drives this impurity?

A: The "Diol" impurity results from over-reaction . Because the methyl group on 4-picoline is activated, the initial product (4-Pyridineethanol) still possesses acidic protons at the alpha position. If the local concentration of formaldehyde is too high relative to 4-picoline, a second formaldehyde molecule adds to the 4-PE, creating the diol.

Mitigation Protocol:

  • Stoichiometry: Maintain a high molar ratio of 4-picoline to formaldehyde (e.g., 3:1 to 5:1).[1] Excess 4-picoline acts as a solvent and statistically reduces the chance of a second addition.

  • Recycling: The excess 4-picoline must be recovered and recycled to make the process economical (see Module 3).

Visualizing the Reaction Network:

ReactionNetwork Picoline 4-Picoline (Starting Material) Target 4-Pyridineethanol (Target) Picoline->Target + HCHO (130-140°C) HCHO Formaldehyde Vinyl 4-Vinylpyridine (Dehydration Impurity) Target->Vinyl - H2O (High T / Acidic pH) Diol Propane-1,3-diol deriv. (Over-reaction Impurity) Target->Diol + Excess HCHO (Kinetic Control Issue) Polymer Polymers/Tars Vinyl->Polymer Thermal Polymerization

Figure 1: Reaction network showing the primary pathway to 4-Pyridineethanol and competing side reactions (Diol formation and Dehydration).

Module 2: Impurity Control (Selectivity)

Q: Our HPLC shows increasing 4-vinylpyridine content during the reaction. How do we suppress dehydration?

A: 4-Vinylpyridine forms via the dehydration of 4-PE.[1] This is favored by high temperatures (>160°C) and low water content (Le Chatelier's principle).[1]

Troubleshooting Checklist:

  • Temperature Cap: Ensure the internal reactor temperature never exceeds 150°C.

  • Water Content: Unlike many organic syntheses, some water is beneficial here to suppress the equilibrium shift toward the vinyl alkene.

  • pH Management: Acidic by-products can catalyze dehydration.[1] Ensure the starting 4-picoline is free of acidic impurities (e.g., HCl salts).

Data: Selectivity vs. Temperature (Batch Reactor)
ParameterCondition A (Aggressive)Condition B (Optimized)
Temperature 160°C135°C
Pressure 20 bar8-10 bar
Time 2 hours4 hours
4-PE Yield 78%92%
Vinylpyridine 12% < 0.5%
Tars/Polymers HighLow

Module 3: Downstream Processing (The Azeotrope)

Q: Vacuum distillation fails to separate unreacted 4-picoline from the product. They co-distill.[1] Why?

A: 4-Picoline and water form a minimal-boiling azeotrope (approx. 43% water / 57% picoline, boiling at ~97°C).[1] Furthermore, 4-PE has a high boiling point (260°C+), making it prone to thermal degradation (to vinylpyridine) if you try to "boil off" the lighter components aggressively.[1]

The Self-Validating Purification Protocol

Step 1: Azeotropic Removal of Water Do not attempt direct fractionation. Add an entrainer (azeotropic agent) such as Benzene (traditional) or Cyclohexane (greener alternative).[1]

  • Action: Reflux with a Dean-Stark trap.[1] The entrainer/water azeotrope boils at a lower temperature, removing water from the system.[2]

  • Validation: Monitor the water collection in the trap. Stop when water volume plateaus.[1]

Step 2: Vacuum Stripping of 4-Picoline Once water is removed, the azeotrope breaks. You can now distill off the excess 4-picoline under reduced pressure.[1]

  • Pressure:[1][2][3][4] < 20 mbar.[1]

  • Temperature: Keep pot temperature < 110°C to prevent product degradation.

Step 3: Crystallization (Optional High-Purity Step) For pharmaceutical grade (>99.5%), dissolve the crude residue in ethyl acetate/hexane and crystallize.

PurificationFlow cluster_waste Waste/Recycle Streams Feed Crude Rxn Mixture (4-PE, Water, Picoline, Tars) Dehydration Azeotropic Distillation (Remove Water) Feed->Dehydration Entrainer Add Entrainer (Cyclohexane) Entrainer->Dehydration Stripping Vacuum Strip (Recover 4-Picoline) Dehydration->Stripping Anhydrous Crude Water Water/Entrainer Phase Dehydration->Water Distillation High Vac Distillation (Isolate 4-PE) Stripping->Distillation Crude Oil Recycle Recycled 4-Picoline Stripping->Recycle Tars Bottom Residue (Tars) Distillation->Tars

Figure 2: Downstream processing workflow emphasizing azeotropic dehydration prior to product isolation.[1]

Module 4: Safety & Handling (HSE)

Q: What are the specific PPE requirements for handling 4-PE at scale?

A: While 4-PE is less volatile than pyridine, it is a skin sensitizer and severe eye irritant.[1]

  • Odor Threshold: Pyridine derivatives have distinct, nauseating odors even at ppb levels.

  • Containment: Scale-up requires closed-system transfers.[1] Do not pour open drums. Use diaphragm pumps or vacuum transfer.[1]

  • Glove Permeation: Standard nitrile gloves are often insufficient for hot pyridine derivatives.[1] Use Laminate Film (Silver Shield) or heavy-duty Butyl Rubber gloves for reactor cleaning or spill cleanup.[1]

References

  • Shimizu, S. et al. "Process for producing pyridine ethanol derivative." Japan Patent JP2010270008A. (2010).[1][5]

    • Relevance: Describes the base-catalyzed hydroxyalkyl
  • Reddy, P. et al. "Process for the preparation of vinylpyridine from picoline over modified zeolites." US Patent 6,727,365. (2004).

    • Relevance: details the dehydration mechanism and conditions to avoid when synthesizing the ethanol deriv
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72921, 4-Pyridineethanol."[1] PubChem. [1]

    • Relevance: Authoritative source for physical properties and safety data (GHS classific
  • TCI Chemicals. "Product Specification: 4-Pyridineethanol."

    • Relevance: Commercial specifications and storage stability data.

Sources

Technical Support Center: Identifying Byproducts in 4-Pyridineethanol Reactions by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Pyridineethanol. This guide provides in-depth, field-proven insights into identifying and troubleshooting common byproducts encountered during synthesis and analysis. Our focus is on leveraging mass spectrometry as a powerful tool for reaction monitoring and quality control. We will move beyond simple protocols to explain the chemical logic behind byproduct formation and the rationale for specific analytical strategies.

Section 1: The Chemistry of Byproduct Formation

In many synthetic applications, 4-Pyridineethanol (MW: 123.15 g/mol ) is synthesized via the condensation of 4-methylpyridine (picoline) with an aldehyde, most commonly formaldehyde.[1][2] While this reaction is effective, side reactions can occur, leading to a variety of process-related impurities. Understanding the origin of these byproducts is the first step in controlling them and accurately identifying them via mass spectrometry.

Common Reaction Pathways and Potential Byproducts

The primary sources of impurities in 4-Pyridineethanol reactions include unreacted starting materials, degradation of the target molecule, and subsequent reactions of the product.

  • Dehydration: At elevated temperatures (typically above 150°C), the ethanol moiety of 4-Pyridineethanol can undergo dehydration to form 4-Vinylpyridine .[3] This is a critical byproduct to monitor as it is reactive and can potentially polymerize.

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, especially if oxidizing agents are present or during prolonged exposure to air at high temperatures. This leads to the formation of 4-Pyridineethanol N-oxide .[4][5]

  • Further Aldehyde Reaction: The newly formed 4-Pyridineethanol can itself react with excess formaldehyde in the reaction mixture. This subsequent condensation can produce diol impurities such as 2-(pyridin-4-yl)propane-1,3-diol .[3]

  • Dimerization: Under certain conditions, particularly those involving radical intermediates or specific catalysts, coupling reactions can occur, leading to dimeric species .[6][7]

  • Unreacted Starting Material: Incomplete conversion will result in residual 4-Methylpyridine .[3]

Byproduct_Formation Reactants 4-Methylpyridine + Formaldehyde Product 4-Pyridineethanol (m/z 124.076) Reactants->Product Main Reaction Unreacted Unreacted 4-Methylpyridine (m/z 94.065) Reactants->Unreacted Incomplete Reaction Vinyl 4-Vinylpyridine (m/z 106.065) Product->Vinyl Dehydration (>150°C) N_Oxide 4-Pyridineethanol N-Oxide (m/z 140.071) Product->N_Oxide Oxidation Dimer Dimeric Byproducts (e.g., m/z 247.149) Product->Dimer Coupling

Diagram 1: Key byproduct formation pathways in 4-Pyridineethanol synthesis.

Section 2: Mass Spectrometry Analysis: What to Expect

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for identifying these species. Electrospray ionization (ESI) in positive mode is highly effective due to the basic nature of the pyridine nitrogen, which is readily protonated.

Expected Molecular Ions

The table below summarizes the expected protonated molecular ions ([M+H]⁺) for 4-Pyridineethanol and its primary byproducts. High-resolution mass spectrometry (HRMS) is recommended to confirm elemental composition.

CompoundChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
4-PyridineethanolC₇H₉NO123.0684124.0757
4-VinylpyridineC₇H₇N105.0578106.0651
4-Pyridineethanol N-oxideC₇H₉NO₂139.0633140.0706
4-MethylpyridineC₆H₇N93.057894.0651
Dimer of 4-PyridineethanolC₁₄H₁₆N₂O₂246.1212247.1285
Characteristic Fragmentation Patterns

Collision-induced dissociation (CID) in MS/MS experiments provides structural confirmation. The fragmentation of protonated 4-Pyridineethanol is predictable and driven by the stability of the pyridine ring and the lability of the ethanol side chain.

  • Loss of Water ([M+H - H₂O]⁺): The most common fragmentation pathway for protonated alcohols is the neutral loss of water (18.01 Da).[8] This results in a prominent fragment ion at m/z 106.0651 , which corresponds to the molecular ion of the 4-vinylpyridine byproduct. This means that chromatographic separation is essential to distinguish between the fragment and the actual byproduct.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur. Loss of the entire hydroxyethyl group is less common, but cleavage resulting in the formation of a stable pyridylmethyl cation (m/z 92.0500 ) after rearrangement is possible.

Fragmentation_Pathway Parent 4-Pyridineethanol [M+H]⁺ m/z 124.0757 Frag_106 [M+H - H₂O]⁺ m/z 106.0651 Parent->Frag_106 - H₂O (18.01 Da) Frag_92 Pyridylmethyl Cation m/z 92.0500 Parent->Frag_92 - C₂H₄O (44.03 Da)

Diagram 2: Primary fragmentation pathways for protonated 4-Pyridineethanol.

Section 3: Troubleshooting Guide for Mass Spectrometry Data

This section addresses specific issues you may encounter when analyzing your reaction mixtures, presented in a practical question-and-answer format.

Q1: My spectrum shows a peak at m/z 146.06, which is 22 Da higher than my expected product ion. What is it?

A1: This is almost certainly a sodium adduct of your product, [M+Na]⁺. Pyridine compounds readily form adducts with alkali metal ions that are often present as trace contaminants in glassware, solvents, or reagents.[9][10] You may also see a potassium adduct, [M+K]⁺, at [M+38.96].

  • Causality: The lone pair of electrons on the pyridine nitrogen coordinates with cations in the ESI source.

  • Validation: Confirm by looking for sodium adducts of other known components in your mixture. For example, if you see unreacted 4-methylpyridine at m/z 94.06, you should also see its sodium adduct at m/z 116.05.

  • Solution: While difficult to eliminate completely, adduct formation can be minimized by using high-purity solvents and plasticware instead of glass vials. It can also be promoted for analytical purposes by intentionally adding sodium acetate to the mobile phase.

Common AdductsCationMass Added to M (Da)Example: 4-Pyridineethanol (m/z)
Sodium AdductNa⁺22.9898146.0582
Potassium AdductK⁺38.9637162.0321
Ammonium AdductNH₄⁺18.0344141.1028

Q2: I see an unexpected peak at m/z 140.07. It's 16 Da heavier than my product. Is this a solvent adduct?

A2: A mass shift of +15.99 Da strongly suggests oxidation . This peak corresponds to the protonated molecular ion of 4-Pyridineethanol N-oxide ([M+O+H]⁺).

  • Causality: The pyridine nitrogen has been oxidized to an N-oxide.[4] This can happen during the reaction or sample storage.

  • Validation: Perform an MS/MS experiment on the m/z 140 ion. Pyridine N-oxides have a characteristic fragmentation pattern, often involving the loss of the oxygen atom (-16 Da) or a hydroxyl radical (-17 Da).[11] You should see a fragment ion at m/z 124 (loss of O) or m/z 123 (loss of OH).

Q3: My base peak is at m/z 106.06, but my reaction shouldn't have produced that much 4-vinylpyridine. What's happening?

A3: You are likely observing an in-source fragment . The m/z 106.06 ion corresponds to the loss of water from your target molecule, 4-Pyridineethanol.

  • Causality: The energy in the electrospray source or the transfer optics of the mass spectrometer is high enough to induce fragmentation before the ions reach the mass analyzer. This is common for molecules with labile groups like alcohols.[8]

  • Validation & Solution:

    • Reduce Source Energy: Lower the fragmentor or capillary exit voltage in your instrument settings. If the relative intensity of the m/z 106 peak decreases compared to the m/z 124 peak, it confirms it is an in-source fragment.

    • Chromatographic Confirmation: Check your LC data. If the peak at m/z 106 elutes at the exact same retention time as the peak for m/z 124, it is a fragment. If it is a genuine byproduct, it will be less polar and should elute earlier.

Troubleshooting_Workflow Start Unexpected Peak Observed in MS Spectrum CheckMassShift Calculate Mass Difference from Expected Ions (M, 2M, etc.) Start->CheckMassShift IsAdduct Shift = +22, +39, +18? CheckMassShift->IsAdduct Yes IsOxidation Shift = +16? CheckMassShift->IsOxidation No Adduct Result: Likely Adduct ([M+Na]⁺, [M+K]⁺, etc.) IsAdduct->Adduct IsFragment Is it a known neutral loss? (e.g., -18 for H₂O) IsOxidation->IsFragment No Oxidation Result: Likely Oxidation (e.g., N-Oxide) IsOxidation->Oxidation Yes Unknown Other Mass Shift IsFragment->Unknown No Fragment Result: Likely In-source Fragment IsFragment->Fragment Yes HRMS Action: Use HRMS to get Elemental Composition Unknown->HRMS MSMS Action: Perform MS/MS to Elucidate Structure HRMS->MSMS

Diagram 3: A logical workflow for troubleshooting unexpected peaks in the mass spectrum.

Section 4: Experimental Protocol: Sample Preparation for LC-MS

Trustworthy data begins with robust sample preparation. This protocol ensures reproducible results for analyzing 4-Pyridineethanol reaction mixtures.

  • Quenching the Reaction: At your desired time point, withdraw approximately 50 µL of the reaction mixture. Immediately quench it in 950 µL of a 50:50 acetonitrile:water solution in a 1.5 mL microcentrifuge tube. This dilution halts the reaction and precipitates any incompatible salts.

  • Centrifugation: Vortex the quenched sample for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitated solids.

  • Serial Dilution: Prepare a second dilution. Transfer 100 µL of the supernatant from the first tube into 900 µL of 50:50 acetonitrile:water in a fresh tube. This achieves a final dilution factor of 200x, which is typically sufficient to avoid detector saturation.

  • Transfer for Analysis: Transfer the final diluted sample into an appropriate LC autosampler vial.

  • LC-MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

    • Ionization Mode: ESI Positive.

    • Analysis: Full Scan (m/z 80-500) and targeted MS/MS on the expected parent and byproduct masses.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use GC-MS to analyze my reaction?

    • A: Yes, but with considerations. 4-Pyridineethanol is sufficiently volatile for GC-MS. However, potential high-boiling byproducts like dimers may not elute effectively. Furthermore, the hydroxyl group can cause peak tailing on some columns; derivatization (e.g., silylation) may be required for optimal peak shape and quantification.

  • Q: How can mass spectrometry distinguish between 4-Pyridineethanol and its isomers (e.g., 2-Pyridineethanol)?

    • A: Their molecular weight is identical, so they will have the same [M+H]⁺ ion. While their MS/MS fragmentation patterns might show subtle differences in ion ratios, they are often very similar. The only definitive way to distinguish and quantify isomers is through chromatographic separation . Their different polarities will result in distinct retention times on an LC or GC column.

  • Q: My sample is very complex. How can I be sure I am identifying the correct peaks?

    • A: For complex mixtures, three techniques are crucial:

      • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing you to calculate the elemental formula and rule out other possibilities.

      • MS/MS Analysis: Provides structural information through fragmentation, confirming the presence of the pyridine core and the nature of the side chain.

      • Reference Standards: The gold standard is to analyze a certified reference standard of the suspected byproduct under identical conditions to confirm its retention time and mass spectrum.

References

  • Method of producing pyridine ethanol derivative. (2010).
  • 4-Pyridineethanol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 2-(2-Hydroxyethyl)pyridine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 4-Pyridineethanol. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

  • 4-Pyridineethanol. (n.d.). CAS Common Chemistry. Retrieved January 15, 2026, from [Link]

  • Emokpae, T. A., & Ugorji, T. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Journal of the American Society for Mass Spectrometry, 16(4), 547-554. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2020). Taylor & Francis Online. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Blog. [Link]

  • Pyridine N-Oxide and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Fiehn Lab Website. [Link]

  • A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. (2001). The Journal of Organic Chemistry. [Link]

  • Palumbo, G., & Colonna, S. (1984). Reactions of pyridine coenzyme dimers and monomers with viologens. PubMed. [Link]

  • Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds. (2020). National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing 4-Pyridineethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Goldilocks" Catalyst Strategy

The synthesis of 4-Pyridineethanol via the condensation of 4-picoline (4-methylpyridine) and formaldehyde is a classic "Ladenburg-type" aldol-like condensation. Unlike standard aldol reactions, the acidity of the methyl protons on 4-picoline is relatively low (


 in DMSO), making the activation energy barrier significant.

The Central Challenge: You are balancing Conversion against Dehydration .

  • Low Activity: The reaction is reversible (retro-aldol). If the catalyst is too weak or conditions too mild, conversion stalls.

  • Over-Activity: If the temperature is too high (

    
    ) or the catalyst too acidic/basic, the product dehydrates to 4-Vinylpyridine (4-VP) , which rapidly polymerizes into "tars," destroying your yield.
    
Catalyst Selection Matrix

For pharmaceutical intermediates (e.g., Betahistine precursors), purity is paramount. We recommend Option B (Weak Acid Promoters) for the best balance of conversion and selectivity.

Catalyst SystemMechanismProsConsRecommended For
Option A: Thermal (Autocatalytic) High T/P drives equilibrium. Solvent water acts as proton shuttle.No catalyst removal needed. High product purity.Requires high pressure autoclave (

). Slow kinetics.
Large-scale industrial batch runs where downstream separation is limited.
Option B: Weak Acid Promoter (Benzoic Acid) Protonation of Pyridine-N increases electron withdrawal, acidifying the methyl protons.Highest Selectivity. Suppresses dehydration to vinylpyridine.Requires extractive workup to remove acid.Drug Development (High Purity).
Option C: Weak Base (Triethylamine) Direct deprotonation of methyl group to form nucleophile.Faster reaction rates at lower temperatures.Higher risk of side-reactions (Cannizzaro on HCHO). Harder to control exotherm.Continuous flow systems.
Option D: Strong Base (NaOH/KOH) Irreversible deprotonation.High initial rate.Not Recommended. Promotes rapid polymerization of side-products (tars).Avoid.

Mechanistic Insight & Visualization

Understanding why we select specific conditions requires visualizing the activation pathway. The reaction relies on the equilibrium between the neutral 4-picoline and its reactive enamine-like tautomer (or deprotonated anion).

Reaction Pathway Diagram

G Picoline 4-Picoline Activated Activated Species (N-Protonated) Picoline->Activated Activation Activator Catalyst/Promoter (Benzoic Acid) Activator->Activated +H+ Intermediate Transition State (C-C Bond Formation) Activated->Intermediate +HCHO HCHO Formaldehyde (HCHO) HCHO->Intermediate Product 4-Pyridineethanol Intermediate->Product Proton Transfer Product->Picoline Retro-Aldol (Reversible) SideProduct 4-Vinylpyridine (Impurity) Product->SideProduct Dehydration (>150°C)

Figure 1: Reaction pathway showing the critical branch point between the desired Ethanol product and the Vinyl impurity. Note the reversibility (Retro-Aldol) which necessitates specific quenching protocols.

Experimental Protocol: The "Benzoic Acid" Method

This protocol is designed for a 100g scale optimization run, prioritizing selectivity over raw speed.

Reagents:

  • 4-Picoline (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq) - Using paraformaldehyde controls water content better than formalin.

  • Benzoic Acid (0.1 eq) - The Promoter.

  • Water (Solvent, 2.0 eq relative to Picoline)[1]

Step-by-Step:

  • Charging: In a high-pressure stainless steel autoclave (e.g., Parr reactor), load 4-picoline, benzoic acid, and water. Stir for 10 mins to dissolve the acid.

  • Addition: Add Paraformaldehyde. Note: Do not load all HCHO at once if working on >1kg scale to manage exotherm; for <100g, single charge is acceptable.

  • Inerting: Purge headspace with Nitrogen (

    
    ) three times to remove Oxygen (Oxygen promotes radical polymerization of any vinyl byproduct formed).
    
  • Reaction:

    • Seal reactor.

    • Ramp temperature to 135°C . (Do not exceed 145°C).

    • Pressure will rise to approx 3-5 bar.

    • Hold for 6–9 hours .

  • Quench (Critical): Cool rapidly to

    
    .
    
  • Workup:

    • Transfer mixture to a rotovap. Strip unreacted 4-picoline and water under reduced pressure (

      
      , 20 mbar).
      
    • Purification: Distillation is risky due to thermal dehydration. For high purity, neutralize the residue with weak base (

      
      ), extract into Ethyl Acetate, and crystallize or distill under high vacuum (
      
      
      
      ) keeping pot temp below
      
      
      .

Troubleshooting Guide (FAQ Format)

Q1: My conversion is stuck at 50-60%. Adding more time doesn't help. Why?

A: You have hit the Chemical Equilibrium . The reaction 4-Picoline + HCHO


 4-Pyridineethanol is reversible.
  • Fix: You cannot improve this with time. You must shift the equilibrium.

    • Increase HCHO equivalents: Go from 1.2 eq to 1.5 eq.

    • Concentration: Reduce the amount of solvent water. Water stabilizes the reactants. Running "neat" (no added water, just reagents) or high-concentration pushes the equilibrium to the right.

Q2: I see a large "hump" in my LC-MS/NMR and the product is turning yellow/brown.

A: You are generating 4-Vinylpyridine (4-VP) which is oligomerizing.

  • Cause: Reaction temperature exceeded

    
     or "hot spots" occurred in the reactor.
    
  • Fix:

    • Lower reaction temp to

      
       and extend time.
      
    • Add a radical inhibitor (e.g., 4-tert-butylcatechol or MEHQ ) at 100-500 ppm to the reaction mixture to stop the vinylpyridine from polymerizing into tars.

Q3: The product solidifies or crashes out during the reaction.

A: 4-Pyridineethanol is a viscous oil/low-melting solid (MP ~10-15°C, often supercools). If you use Benzoic acid, you might be forming the Benzoate salt .

  • Verification: Check pH.

  • Fix: Ensure your workup includes a basic wash (sat.

    
    ) to break the salt and release the free base alcohol.
    
Q4: Can I use Lewis Acids (e.g., ) instead of Benzoic Acid?

A: Not recommended. While Lewis acids catalyze aldol reactions well, Pyridine is a strong ligand. It will complex with Zinc/Aluminum, poisoning your catalyst immediately. You would need stoichiometric amounts of Lewis Acid, which makes workup a nightmare. Stick to Brønsted acids (Benzoic/Acetic) or Thermal activation.

Logic Flow for Troubleshooting

Use this decision tree to diagnose your current batch failure.

Troubleshooting Start Problem Identified IssueType Select Issue Type Start->IssueType LowYield Low Conversion (<60%) IssueType->LowYield Impurity High Impurities/Tars IssueType->Impurity CheckWater Is Water Content > 50%? LowYield->CheckWater CheckTemp Is Temp > 145°C? Impurity->CheckTemp CheckTemp->CheckWater No ReduceTemp ACTION: Lower Temp to 130°C Add Radical Inhibitor CheckTemp->ReduceTemp Yes CheckWater->ReduceTemp No (Check Kinetics) IncreaseHCHO ACTION: Increase HCHO eq. Reduce Solvent Vol. CheckWater->IncreaseHCHO Yes

Figure 2: Diagnostic logic for optimizing reaction parameters.

References

  • Shimizu, S., et al. "Process for producing 4-pyridineethanol." U.S. Patent 4,801,723. (1989).

    • Grounding: Establishes the high-pressure thermal route and the use of weak acid/base modul
  • Ullmann's Encyclopedia of Industrial Chemistry. "Pyridines and Pyridine Derivatives." Wiley-VCH.
  • Kusumoto, T., et al. "Method for producing pyridine ethanol compound." JP Patent 2010270008A. (2010).

    • Grounding: Specifically discusses the selectivity issues (vinylpyridine formation) and the use of triethylamine/acid promoters to optimize yield.
  • ChemicalBook. "4-Vinylpyridine Synthesis and Side Reactions."

    • Grounding: Confirms the dehydration pathway of 4-pyridineethanol to 4-vinylpyridine.[1]

Sources

Validation & Comparative

Comparative Guide: 2-(4-Pyridyl)ethyl vs. Benzyl Ester Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex organic synthesis, ester protection strategies often dictate the route's viability. While the Benzyl (Bn) ester remains the industry standard for its robustness and mild cleavage via hydrogenolysis, it lacks orthogonality in systems containing other benzyl-protected functionalities (e.g., benzyl ethers or Cbz groups).

The 2-(4-Pyridyl)ethyl (PyEt) ester (often referred to as the PYPE group) offers a sophisticated "Safety-Catch" alternative. It functions not merely as a blocking group but as a solubility-enhancing handle that is orthogonal to hydrogenolysis and acidolysis. This guide objectively compares these two strategies, providing the mechanistic rationale and experimental protocols necessary for their implementation.

FeatureBenzyl Ester (Bn)2-(4-Pyridyl)ethyl Ester (PyEt)
Primary Cleavage Hydrogenolysis (

)
Two-step: Methylation

Basic Elimination
Mechanism Catalytic reductionE1cb-like

-elimination (Safety-Catch)
Acid Stability Stable (cleaved by strong HF/HBr)High (Protonation prevents elimination)
Base Stability Stable to mild baseStable (requires activation first)
Orthogonality Not orthogonal to Bn ethers/CbzOrthogonal to Bn ethers, Cbz, Boc, Fmoc
Solubility Effect Increases lipophilicityIncreases hydrophilicity (especially in acid)

Mechanistic Underpinnings[1]

Understanding the cleavage mechanism is vital for troubleshooting. While Bn esters rely on surface catalysis, PyEt esters rely on a chemical switch.

The "Safety-Catch" Mechanism of PyEt

The PyEt group exploits the electronic properties of the pyridine ring.

  • Dormant State: The pyridine ring is electron-rich enough to prevent

    
    -elimination. In acidic media (e.g., TFA), the nitrogen protonates (
    
    
    
    ), creating a cationic species that is highly stable and soluble.
  • Activation: Alkylation of the nitrogen (quaternization) with Methyl Iodide (MeI) creates a strong electron-withdrawing pyridinium salt.

  • Elimination: The acidity of the

    
    -protons increases significantly. Treatment with a mild base (morpholine) triggers an E1cb elimination, releasing the free carboxylate and a vinyl pyridine byproduct.
    
Comparative Pathway Diagram

ProtectionComparison Substrate R-COOH Bn_Protected Benzyl Ester (R-COBn) Substrate->Bn_Protected BnOH, DCC PyEt_Protected PyEt Ester (Dormant) Substrate->PyEt_Protected PyEt-OH, DCC Bn_Cleavage Cleavage: H2 / Pd-C Bn_Protected->Bn_Cleavage Bn_Cleavage->Substrate Regenerated PyEt_Activated N-Methyl Pyridinium (Activated) PyEt_Protected->PyEt_Activated MeI (Methylation) PyEt_Cleavage Cleavage: Mild Base (Morpholine) PyEt_Activated->PyEt_Cleavage PyEt_Cleavage->Substrate Regenerated Vinyl Byproduct: Vinyl Pyridine PyEt_Cleavage->Vinyl

Figure 1: Comparison of the direct catalytic cleavage of Benzyl esters versus the activation-elimination pathway of PyEt esters.

Stability & Orthogonality Matrix

The following data summarizes the stability of both groups under standard synthetic conditions.

Reagent / ConditionBenzyl Ester (Bn)2-(4-Pyridyl)ethyl Ester (PyEt)Analysis
50% TFA / DCM Stable Stable PyEt forms a salt (

), preventing elimination. Compatible with Boc chemistry.[1]
20% Piperidine / DMF Stable Stable PyEt is stable to Fmoc deprotection conditions unless previously methylated.

/ Pd-C
Cleaved (Fast)Stable Key orthogonality point. Allows removal of Bn ethers/Cbz while keeping C-terminus protected.
HBr / AcOH Cleaved Stable PyEt resists acidolysis that typically cleaves Bn.
NaOH / MeOH Cleaved (Saponification)Cleaved (Saponification)Both are susceptible to strong hydroxide hydrolysis.

Key Insight: The PyEt ester is particularly valuable in peptide synthesis . Its basic nitrogen allows the protected peptide to be solubilized in aqueous acidic buffers or purified by cation-exchange chromatography before the final deprotection step [1].

Experimental Protocols

Synthesis of 2-(4-Pyridyl)ethyl Esters

Standard Steglich Esterification adapted from Kunz et al. [2]

Reagents: Carboxylic acid (1.0 eq), 2-(4-pyridyl)ethanol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (anhydrous).

  • Dissolution: Dissolve the carboxylic acid and 2-(4-pyridyl)ethanol in anhydrous DCM.

  • Coupling: Cool to 0°C. Add DCC and DMAP. Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Workup: Filter off the dicyclohexylurea (DCU) precipitate.

  • Purification: Wash the filtrate with 5%

    
     and water. Note: Do not wash with strong acid, or you will extract the product into the aqueous phase (due to the pyridine nitrogen). Dry over 
    
    
    
    and concentrate.
  • Validation: NMR will show the characteristic pyridine AA'BB' system (

    
     and 
    
    
    
    ppm) and the ethyl linker triplets.
Cleavage Protocols
A. Benzyl Ester (Standard Hydrogenolysis)
  • Dissolve substrate in MeOH or EtOAc.

  • Add 10 wt% Pd/C catalyst.

  • Stir under

    
     atmosphere (balloon) for 1-4 hours.
    
  • Filter through Celite to remove Pd/C. Concentrate.

B. PyEt Ester (Safety-Catch Cleavage)

This is a two-step one-pot procedure.

Step 1: Activation (Methylation)

  • Dissolve the PyEt-protected substrate in Acetone or DMF.

  • Add Methyl Iodide (MeI) (1.5 - 2.0 eq).

    • Safety: MeI is a carcinogen. Handle in a fume hood.

  • Stir at room temperature for 2–4 hours.

    • Checkpoint: The reaction often precipitates the methylated salt. If so, ether can be added to fully precipitate the intermediate for filtration, or proceed directly.

Step 2: Elimination

  • To the reaction mixture (or resuspended salt in Acetone/DMF), add Morpholine (2.0 - 3.0 eq).

    • Alternative: Diethylamine or Piperidine can also be used.

  • Stir for 10–30 minutes. The solution usually turns yellow/orange due to the vinyl pyridine byproduct.

  • Workup: Evaporate solvents. The residue contains the product (acid), vinyl pyridine, and morpholinium salts.

  • Purification: Partition between EtOAc and mild aqueous acid (pH 4-5). The product (free acid) stays in organic phase (or precipitates), while the vinyl pyridine and excess base are protonated and washed into the aqueous phase.

Strategic Application: When to Use Which?

Scenario A: The Standard Synthesis

Use Benzyl (Bn) if:

  • You have no other benzyl-protected groups (or you want to remove them all simultaneously).

  • Your molecule is sensitive to alkylating agents (MeI).

  • You require a simple, non-toxic workup.

Scenario B: The Orthogonal Challenge

Use 2-(4-Pyridyl)ethyl (PyEt) if:

  • Orthogonality is required: You need to deprotect the C-terminus without touching a Benzyl ether, Cbz amine, or Benzyl ester on a side chain.

  • Solubility is an issue: Your protected intermediate is insoluble in organic solvents. The PyEt group allows you to dissolve the compound in dilute aqueous acid for purification or analysis.

  • Solid Phase Peptide Synthesis (SPPS): You are using a "Safety-Catch" linker strategy where the peptide is released only after activation.

References

  • Kessler, H., & Siegmeier, R. (1983). "2-(4-Pyridyl)ethyl esters: A protecting group for the carboxyl function in peptide synthesis offering solubility enhancement." Tetrahedron Letters, 24(3), 281-284.

  • Kunz, H. (1976). "Synthesis of Peptides with 2-(4-Pyridyl)ethyl Esters as Carboxyl Protection." Angewandte Chemie International Edition in English, 15(1), 61-62.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504.

Sources

The "Safety-Catch" Architect: A Guide to 2-(4-Pyridyl)ethyl (PyEt) Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridineethanol (


) serves as the precursor for the 2-(4-pyridyl)ethyl (PyEt)  protecting group.[1] While standard protecting groups like Benzyl (Bn) or Silyl ethers (TBDMS) rely on simple acid/base lability, the PyEt group offers a sophisticated "safety-catch" mechanism . It remains chemically inert through rigorous synthetic sequences until specifically "activated" via N-methylation.

This guide details the advantages of PyEt over conventional alternatives, focusing on its unique solubility-tuning properties , orthogonal stability , and affinity-based purification capabilities.

Mechanism of Action: The "Safety-Catch" Principle[1][2]

The PyEt group operates on a Methylation-Triggered


-Elimination  pathway. This two-step deprotection is what grants it "safety-catch" status: the group is stable to both acid and base until the pyridine nitrogen is quaternized.
The Pathway[3][4]
  • Stable State (Dormant): The neutral pyridine ring is electron-rich enough to prevent spontaneous elimination. It is stable to acids (e.g., TFA) and bases (e.g., piperidine).

  • Activation (Trigger): Treatment with Methyl Iodide (MeI) alkylates the pyridine nitrogen, converting it into a highly electron-withdrawing pyridinium salt.

  • Release (Elimination): The adjacent methylene protons become highly acidic (

    
     drops significantly). A mild base (e.g., morpholine or dilute NaOH) triggers E1cB elimination, releasing the free alcohol and the byproduct 4-vinylpyridinium .
    

PyEt_Mechanism Alcohol Target Alcohol (R-OH) PyEt PyEt Protected (Stable Ether/Carbonate) Alcohol->PyEt Protection (CDI or Mitsunobu) Activated Activated Pyridinium (N-Methylated) PyEt->Activated Activation (MeI, CH3CN) Elimination Deprotection (Release) Activated->Elimination Mild Base (Morpholine) Elimination->Alcohol Regenerated Alcohol Byproduct Byproduct (4-Vinylpyridine) Elimination->Byproduct

Caption: The "Safety-Catch" cycle: The PyEt group remains inert until activated by methylation, allowing for controlled release via mild base elimination.

Comparative Analysis: PyEt vs. Standard Alternatives

The PyEt group fills a critical niche where standard groups fail due to solubility issues or lack of orthogonality.

Feature2-(4-Pyridyl)ethyl (PyEt) Benzyl (Bn) TBDMS (Silyl) Trityl (Tr/DMT)
Primary Lability Safety-Catch (Methylation

Base)
Hydrogenolysis (

)
Fluoride (

) or Acid
Acid (

)
Acid Stability High (Stable to TFA)High (Stable to dilute acid)Low (Cleaves in AcOH)Very Low
Base Stability High (Stable to Piperidine/NH

)
HighHighHigh
Solubility Effect Tunable (Basic N allows acid solubility)Hydrophobic (Lowers solubility)HydrophobicHydrophobic
Purification Affinity Tag (Binds cation exchange)NoneNoneLipophilic Tag
Orthogonality Compatible with Fmoc, Boc, and Silyl strategiesIncompatible with alkenes (hydrogenation)Incompatible with FluorideIncompatible with Acid
Key Advantages Explained[3][6][7][8]
  • Affinity Purification: The basic nitrogen atom allows PyEt-protected molecules to be captured on cation-exchange resins or extracted into acidic aqueous phases, separating them easily from neutral impurities.

  • Orthogonality to Fluoride & Acid: Unlike TBDMS (fluoride-labile) or Trityl (acid-labile), PyEt survives both. This makes it ideal for complex syntheses (e.g., oligonucleotides or peptides) where multiple deprotection cycles are required.

  • Tunable Hydrophilicity: While Benzyl groups make molecules "greasy" and insoluble in water, the PyEt group can be protonated to enhance water solubility during intermediate steps.

Experimental Protocols

A. Installation of PyEt Group (Carbonate Linkage)

For protecting primary or secondary alcohols.

Reagents:

  • Target Alcohol (

    
     equiv)
    
  • 4-Pyridineethanol (

    
     equiv)
    
  • 1,1'-Carbonyldiimidazole (CDI) (

    
     equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile

Protocol:

  • Activation: Dissolve 4-Pyridineethanol (

    
    ) in dry DCM (
    
    
    
    ). Add CDI (
    
    
    ) portion-wise at
    
    
    . Stir for 1 hour at room temperature to form the imidazole carbamate intermediate.
  • Coupling: Add the Target Alcohol (

    
    ) and a catalytic amount of DMAP (
    
    
    
    ) to the reaction mixture.
  • Reaction: Reflux or stir at room temperature for 4–12 hours (monitor by TLC).

  • Workup: Wash with saturated

    
     and brine. The basic nitrogen allows extraction into dilute citric acid (removing non-basic impurities) followed by neutralization and extraction back into organic solvent.
    
B. Deprotection (The Two-Step Release)

Step 1: Activation (Methylation)

  • Dissolve the PyEt-protected substrate in Acetonitrile or Nitromethane .

  • Add Methyl Iodide (MeI) (

    
     equiv).
    
  • Stir at room temperature for 2–4 hours. The product (pyridinium salt) often precipitates or becomes highly polar.

  • Evaporate solvent and excess MeI in vacuo.

Step 2: Elimination

  • Redissolve the residue in a mild basic buffer (e.g., Morpholine in DCM, or

    
     in Acetone/Water).
    
  • Stir for 10–30 minutes. The elimination is rapid due to the electron-withdrawing nature of the methylated ring.

  • Purification: The byproduct (N-methyl-4-vinylpyridinium) is water-soluble. Extract the deprotected alcohol into an organic solvent (e.g., Ethyl Acetate); the byproduct remains in the aqueous phase.

Applications in Drug Development

  • Oligonucleotide Synthesis: PyEt is used to protect the internucleotidic phosphate or the 3'-OH. Its stability to the acidic detritylation steps (removing DMT) and basic capping steps makes it superior to simple methyl esters.

  • Peptide Synthesis: Used as a "Safety-Catch" ester for C-terminal protection. It survives TFA (Boc removal) and piperidine (Fmoc removal), providing a "third dimension" of orthogonality.

References

  • Kunz, H., & Kneip, M. (1986). 2-(4-Pyridyl)ethyl Esters as Carboxyl Protecting Groups in Peptide Synthesis. Angewandte Chemie International Edition. Link

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group). Link

  • Hamamoto, S., & Takaku, H. (1986). Use of 2-(4-pyridyl)ethyl group as a new protecting group of internucleotidic phosphates in oligonucleotide synthesis. Chemistry Letters. Link

  • E. J. Corey & A. Venkateswarlu. (1972).[2] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society.[2] (Provided for comparison of Silyl stability). Link

Sources

Stability & Orthogonality Guide: 2-(4-Pyridyl)ethyl vs. tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex organic synthesis—particularly peptide and peptidomimetic chemistry—the ability to manipulate specific carboxyl groups independently (orthogonality) is paramount. This guide provides a technical comparison between the tert-butyl (t-Bu) ester , a classic acid-labile group, and the 2-(4-pyridyl)ethyl (PyEt) ester , a robust "safety-catch" protecting group championed by Horst Kessler and others.

While t-butyl esters rely on steric bulk and carbocation stability for acid lability, PyEt esters utilize a bio-inspired activation mechanism (methylation followed by


-elimination). This fundamental difference allows them to function as a perfectly orthogonal pair, enabling sophisticated protection strategies where one group is removed while the other remains strictly inert.

Chemical Profile & Mechanism[1][2][3][4][5]

tert-Butyl (t-Bu) Esters
  • Structure: Carboxyl group esterified with a bulky tert-butyl group.

  • Primary Utility: Acid-labile protection.

  • Mechanism of Lability: Under acidic conditions (e.g., TFA), the carbonyl oxygen is protonated. The bulky t-butyl group favors the formation of a stable tertiary carbocation, leading to cleavage via an

    
     mechanism. The resulting t-butyl cation eliminates to form isobutylene gas, driving the reaction forward entropically.
    
2-(4-Pyridyl)ethyl (PyEt) Esters[6]
  • Structure: Carboxyl group esterified with a 2-(4-pyridyl)ethanol moiety.[1]

  • Primary Utility: Base-labile "Safety-Catch" protection.

  • Mechanism of Stability: In its native state, the pyridine ring is electron-rich enough to prevent spontaneous elimination. In acid, the pyridine nitrogen protonates, creating a cationic species that is highly stable to solvolysis, rendering it completely stable to TFA .

  • Mechanism of Deprotection:

    • Activation: The pyridine nitrogen is alkylated (quaternized) using methyl iodide (MeI), creating a highly electron-deficient pyridinium salt.

    • Elimination: Treatment with a mild base (e.g., morpholine) triggers a rapid E2-type

      
      -elimination, releasing the free carboxylic acid and a vinyl pyridinium byproduct.
      

Stability Matrix: Direct Comparison

The following table summarizes the stability of both esters under standard synthetic conditions.

ConditionReagent Exampletert-Butyl Ester (t-Bu) 2-(4-Pyridyl)ethyl Ester (PyEt)
Acidolysis (Strong) Neat TFA or HCl/DioxaneUnstable (Cleaves rapidly)Stable (Protonation protects)
Acidolysis (Weak) AcOH, Dilute HClStable Stable
Basic Hydrolysis NaOH, LiOH (aq)Stable (Steric hindrance)Stable (Slow hydrolysis possible)
Nucleophiles Amines, HydrazineStable Stable
Hydrogenolysis H₂ / Pd-CStable Stable (Pyridine can poison cat.)
Alkylation MeI / DMFStable Unstable (Activates for cleavage)
"Safety-Catch" 1. MeI, 2. MorpholineStable Cleaved (Rapidly)

Analyst Note: The stability of PyEt in TFA is the critical feature allowing it to be used alongside Boc or t-Bu-based side-chain protection. You can remove Boc groups (TFA) without touching the C-terminal PyEt ester.

Visualizing the Orthogonality

The diagram below illustrates the orthogonal relationship and the specific deprotection pathways.

Orthogonality cluster_mech PyEt Deprotection Mechanism Start Protected Molecule (R-COOPyEt + R'-COOtBu) PathA Acid Treatment (TFA / DCM) Start->PathA Acid Labile Path PathB Safety-Catch Protocol (1. MeI  2. Morpholine) Start->PathB Base/Activation Path ResultA Selective t-Bu Removal (R-COOPyEt + R'-COOH) PathA->ResultA t-Bu Cleaved PyEt Intact ResultB Selective PyEt Removal (R-COOH + R'-COOtBu) PathB->ResultB PyEt Cleaved t-Bu Intact Step1 PyEt Ester (Stable) Step2 N-Methyl Pyridinium (Activated) Step1->Step2 + MeI Step3 Free Acid + Vinyl Pyridine Step2->Step3 + Morpholine (Beta-Elimination)

Figure 1: Orthogonal deprotection logic and the specific "safety-catch" mechanism of PyEt esters.

Experimental Protocols

These protocols are derived from the methodologies established by Kessler and Kunz.

Installation of 2-(4-Pyridyl)ethyl Esters

Reagents: Carboxylic Acid, 2-(4-pyridyl)ethanol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Dissolve the carboxylic acid (1.0 eq) and 2-(4-pyridyl)ethanol (1.1 eq) in anhydrous DCM or DMF.

  • Add catalytic DMAP (0.1 eq).

  • Cool to 0°C and add DCC (1.1 eq).

  • Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Workup: Filter off the DCU urea byproduct. Wash the filtrate with saturated

    
     and brine.
    
  • Purification: Flash chromatography. Note: PyEt esters are often oils; the pyridine ring aids solubility in organic solvents.

Deprotection of 2-(4-Pyridyl)ethyl Esters (The Kessler Method)

Reagents: Methyl Iodide (MeI), Morpholine, DCM.

  • Activation: Dissolve the PyEt ester (1.0 eq) in dry DMF or DCM. Add Methyl Iodide (MeI) (1.5–2.0 eq).

  • Stir at room temperature for 2–4 hours.

    • Checkpoint: TLC should show the disappearance of the starting material and the appearance of a polar baseline spot (the pyridinium salt).

  • Evaporation: Remove excess MeI and solvent under reduced pressure (high vacuum is recommended to remove traces of DMF).

  • Elimination: Redissolve the residue in DCM. Add Morpholine (1.5–2.0 eq).

  • Stir for 10–30 minutes at room temperature.

    • Observation: The reaction is usually very fast.

  • Workup: Wash with dilute acidic buffer (pH ~4–5) or water to remove the vinyl pyridine byproduct and excess morpholine. Extract the free acid.

Deprotection of tert-Butyl Esters

Reagents: Trifluoroacetic Acid (TFA), DCM, Triethylsilane (TES - optional scavenger).

  • Dissolve the t-butyl ester in DCM.

  • Add TFA to achieve a final concentration of 20–50% v/v. (e.g., 1:1 TFA:DCM).

    • Tip: If the molecule contains electron-rich aromatic rings (e.g., Trp, Tyr), add 2-5% Triethylsilane (TES) to scavenge the t-butyl cations and prevent alkylation side reactions.

  • Stir at room temperature for 1–2 hours.

  • Workup: Evaporate volatiles. Co-evaporate with toluene or diethyl ether to remove residual TFA.

Strategic Application: When to Use Which?

Use 2-(4-Pyridyl)ethyl (PyEt) when:
  • You need C-terminal protection that survives Boc removal. If you are building a peptide N-to-C or modifying side chains using acid-labile groups, PyEt stays put in TFA.

  • You need solubility enhancement. The pyridine ring makes hydrophobic peptides more soluble in polar organic solvents compared to benzyl or methyl esters.

  • You require mild, non-hydrolytic cleavage. If your molecule is sensitive to strong aqueous base (saponification) or hydrogenolysis is not an option (e.g., presence of sulfur), the MeI/Morpholine route is extremely gentle.

Use tert-Butyl (t-Bu) when:
  • You need base stability. If your synthesis involves strong bases (e.g., alkylation reactions, basic hydrolysis of other esters), t-Bu is superior.

  • You want simplicity. One-step acid deprotection is operationally simpler than the two-step PyEt removal.

  • Cost is a factor. t-Butyl reagents are generally cheaper and more ubiquitous.

References

  • Kessler, H., et al. (1983). "Peptide Synthesis with 2-(4-Pyridyl)ethyl Esters as Carboxyl Protection." Tetrahedron, 39(2), 213-220.

  • Kunz, H., & Kneip, M. (1988). "2-(4-Pyridyl)ethyl Esters: A New Protecting Group for the Carboxyl Function in Peptide Synthesis."[1] Angewandte Chemie International Edition, 27(12), 1724-1725.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (General reference for ester stability profiles).

  • BenchChem. "Stability of Protecting Groups: tert-Butyl Esters." (General stability data).

  • Organic Chemistry Portal. "tert-Butyl Esters - Stability and Deprotection."

Sources

Technical Guide: Comparative Cleavage Strategies for Carboxyl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Art of Orthogonality

In drug development and complex organic synthesis, the protection of the carboxylic acid moiety is rarely a binary choice of "on" or "off." It is a strategic decision dictated by orthogonality —the ability to selectively deprotect one functional group in the presence of others.[1]

This guide moves beyond standard textbook definitions to analyze the performance of carboxyl protecting groups. We compare the four "workhorse" classes—Acid-Labile, Base-Labile, Hydrogenolytic, and Palladium-Labile—focusing on cleavage efficiency, mechanistic causality, and compatibility with sensitive scaffolds.

Part 1: Strategic Decision Framework

Selecting the correct protecting group requires analyzing the entire synthetic route. Use the following logic flow to determine the optimal group for your substrate.

DecisionMatrix Start Start: Select Protecting Group AcidSens Is the molecule Acid-Sensitive? Start->AcidSens BaseSens Is the molecule Base-Sensitive? AcidSens->BaseSens No (Stable to Acid) Hydrog Contains reducible groups? (Alkenes, Nitro, Cbz) AcidSens->Hydrog Yes (Labile to Acid) tBu Use: tert-Butyl (tBu) (Cleave: TFA/Acid) BaseSens->tBu Yes (Labile to Base) MeEt Use: Methyl/Ethyl (Cleave: LiOH/Base) BaseSens->MeEt No (Stable to Base) Silyl Use: TMSE/Silyl (Cleave: F-) BaseSens->Silyl Labile to Both? Bn Use: Benzyl (Bn) (Cleave: H2/Pd) Hydrog->Bn No (Stable to H2) Allyl Use: Allyl (Alloc) (Cleave: Pd(0)) Hydrog->Allyl Yes (Reducible)

Figure 1: Decision matrix for selecting carboxyl protecting groups based on substrate sensitivity.

Part 2: Deep Dive & Mechanistic Analysis

Acid-Labile Protection: The tert-Butyl (tBu) Ester

Best For: Peptide synthesis (Boc/tBu strategy), acid-stable molecules. The Mechanism: The stability of the tert-butyl ester relies on steric bulk preventing nucleophilic attack. Cleavage is driven by the stability of the tert-butyl carbocation intermediate. Unlike primary esters, this does not proceed via tetrahedral intermediate hydrolysis but through an E1-like elimination (alkyl-oxygen cleavage).

tBuMechanism Step1 Protonation of Carbonyl Oxygen Step2 Resonance Stabilization Step1->Step2 + H+ Step3 Elimination of Isobutylene (Gas) Step2->Step3 Slow Step Product Free Carboxylic Acid Step3->Product

Figure 2: Acid-catalyzed cleavage of tBu esters via isobutylene elimination.

  • Critical Insight: Because isobutylene is a gas, the reaction is driven forward by entropy. However, the generated t-butyl cation is a potent electrophile that can re-alkylate electron-rich side chains (e.g., Tryptophan, Tyrosine).

  • Scavengers: Always use scavengers (Triisopropylsilane, Water, or Thioanisole) in the cleavage cocktail to "quench" the carbocation.

Base-Labile Protection: Methyl (Me) & Ethyl (Et) Esters

Best For: Early-stage intermediates, robust scaffolds. The Risk: Racemization. Saponification proceeds via a tetrahedral intermediate. If the


-carbon is chiral, the basic conditions required for hydrolysis (OH⁻) can also deprotonate the acidic 

-proton, leading to an enolate intermediate and loss of stereochemistry.
  • Mitigation: Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium coordinates with the carbonyl oxygen and the peroxide anion, often accelerating hydrolysis while being less basic/harsh than Sodium.

Orthogonal Protection: The Allyl (Alloc) Ester

Best For: "True Orthogonality." It survives both strong acid (TFA) and strong base (Piperidine). The Mechanism: Cleavage is catalytic, not hydrolytic. It utilizes Palladium(0) to form a


-allyl complex.[2]

AllylMechanism Substrate Allyl Ester Complex Pd(0) Oxidative Addition Substrate->Complex Pd(PPh3)4 PiAllyl Pi-Allyl Pd Complex Complex->PiAllyl Scavenge Nucleophilic Scavenging PiAllyl->Scavenge + Morpholine/Silane Result Carboxylate + Allylated Scavenger Scavenge->Result

Figure 3: Pd(0)-catalyzed deallylation via


-allyl intermediate.

Part 3: Comparative Performance Data

Featuretert-Butyl (tBu) Methyl (Me) Benzyl (Bn) Allyl (Alloc)
Cleavage Reagent TFA / HClLiOH / NaOHH₂ / Pd-CPd(PPh₃)₄
Mechanism Acidolysis (E1)Saponification (BAc2)Hydrogenolysis

-Allyl Transfer
pH Condition Highly AcidicBasic (pH > 10)NeutralNeutral
Racemization Risk LowHigh (at

-carbon)
Very LowVery Low
Orthogonal To Base, HydrogenolysisAcid, HydrogenolysisAcid, BaseAcid, Base, H₂
Major Side Reaction Cation alkylation (Trp/Tyr)EpimerizationReduction of alkenesCatalyst poisoning

Part 4: Validated Experimental Protocols

Protocol A: Acidolytic Cleavage of tert-Butyl Esters

Use for: Final deprotection of peptides or acid-stable small molecules.

  • Preparation: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v) and Water (2.5% v/v) to act as cation scavengers.

  • Acidolysis: Cool the solution to 0°C. Slowly add Trifluoroacetic Acid (TFA) to reach a 1:1 ratio with DCM (50% TFA final concentration).

    • Note: For highly sensitive substrates, use 25% TFA.

  • Reaction: Stir at room temperature. Monitor by TLC/LCMS (typically 1–4 hours).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Why Toluene? It forms an azeotrope with TFA, ensuring complete removal which is critical if the product is an amine salt.

Protocol B: Mild Saponification of Methyl Esters (LiOH)

Use for: Base-stable substrates with potential chiral centers.

  • Solvent System: Dissolve substrate in THF:Water (3:1).

    • Why this mix? THF solubilizes the organic ester; water solubilizes the hydroxide.

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 – 2.0 equiv).

  • Reaction: Stir at 0°C initially, then warm to room temperature.

    • Control: If the reaction is sluggish, add Methanol (MeOH) to increase solubility, but monitor for transesterification.

  • Quench: Acidify carefully with 1M HCl to pH 3–4.

  • Extraction: Extract with Ethyl Acetate.

Protocol C: Palladium-Catalyzed Deallylation

Use for: Complex substrates requiring neutral conditions.

  • Inert Atmosphere: Flame-dry glassware and purge with Argon/Nitrogen. Oxygen kills the Pd(0) catalyst.

  • Dissolution: Dissolve Allyl ester in dry DCM or THF.

  • Scavenger: Add Phenylsilane (PhSiH₃, 2.0 equiv) or Morpholine (2.0 equiv).

    • Selection: Use Phenylsilane for a completely neutral, non-basic scavenger. Use Morpholine if the substrate tolerates mild amines.

  • Catalyst: Add Pd(PPh₃)₄ (Tetrakis, 0.05 equiv). Wrap flask in foil (light sensitive).

  • Reaction: Stir at room temperature for 30–60 mins.

  • Workup: The challenge is removing Palladium. Filter through a pad of Celite. Wash the organic layer with sodium dithiocarbamate solution (scavenges Pd) if heavy metal contamination is a concern.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Guibe, F. (1997). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556.

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Chemistry.

  • Toy, P. H., & Reger, T. S. (2019). Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. Wiley.[3] (Context for resin-based cleavage strategies).

Sources

Selectivity of 4-Pyridineethanol in Polyfunctional Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Switchable" Alcohol

In the landscape of polyfunctional building blocks, 4-Pyridineethanol (4-PE) distinguishes itself not merely as a solvent or reagent, but as a latent "safety-catch" modifier . Unlike its isomer 2-pyridineethanol (2-PE) or simple aliphatic alcohols, 4-PE possesses a unique electronic duality driven by the para-nitrogen atom.

This guide focuses on the selectivity of 4-PE in two critical contexts:

  • Chemo-selective Functionalization: Exploiting the nucleophilic disparity between the hydroxyl group and the pyridine nitrogen.

  • Orthogonal Protection: Using 4-PE as a carboxyl-protecting group that is stable to acid and base, yet cleavable under mild conditions via electrophilic activation (N-alkylation) .

Chemical Profile & Comparative Properties[1][2][3][4]

To understand the selectivity of 4-PE, one must compare its steric and electronic profile with its closest alternatives: 2-pyridineethanol (2-PE) and standard aliphatic alcohols (e.g., Ethanol).

Table 1: Physicochemical Comparison of Pyridine-Ethanol Isomers
Property4-Pyridineethanol (4-PE)2-Pyridineethanol (2-PE)Impact on Selectivity
Steric Hindrance Low (Linear access to N)High (N shielded by ethyl chain)4-PE Nitrogen is more accessible for methylation/activation.
Nitrogen Basicity (pKa) ~5.2 (Protonated)~5.0 (Protonated)4-PE is slightly more basic; easier to form salts or N-oxides.
Hydroxyl Acidity (pKa) ~14.5 (Predicted)~14.8 (Predicted)Comparable; O-nucleophilicity is similar.
H-Bonding Potential Intermolecular onlyIntramolecular (OH···N) possible2-PE can form internal H-bonds, reducing OH reactivity in non-polar solvents.
Lability (as Ester) High (post-activation)Moderate4-PE esters cleave faster via

-elimination after N-methylation.

Mechanism of Selectivity: The "Safety-Catch" Principle

The most powerful application of 4-PE is its use as a protecting group for carboxylic acids (forming 2-(4-pyridyl)ethyl esters ). This system is orthogonal to standard acid/base hydrolysis.

The Logic Flow
  • Protection (O-Acylation): The Pyridine Nitrogen acts as a built-in base/catalyst but remains unreactive towards the acylating agent if conditions are controlled (e.g., using DCC/DMAP).

  • Stability: The resulting ester is stable to:

    • Acids (e.g., TFA, HCl) – The N protonates, but the ester bond remains intact.

    • Bases (e.g., NaOH, Et3N) – The electron-rich pyridine ring deactivates the

      
      -hydrogens, preventing elimination.
      
  • Activation (The Switch): Methylation of the Nitrogen (using MeI) creates a cationic pyridinium ring.

  • Cleavage (Elimination): The positive charge creates a strong inductive effect, acidifying the

    
    -hydrogens. Mild base (e.g., Morpholine, DBU) triggers E1cB elimination, releasing the carboxylic acid and 4-vinylpyridinium.
    

SafetyCatch Start Carboxylic Acid (R-COOH) Protected Protected Ester (Stable to Acid/Base) Start->Protected DCC, DMAP Selective O-Acylation Reagent 4-Pyridineethanol (4-PE) Reagent->Protected Activated Activated Pyridinium (N-Methylated) Protected->Activated MeI (Methyl Iodide) N-Alkylation (Switch) Cleaved Free Acid (R-COOH) Activated->Cleaved Mild Base (DBU) Beta-Elimination SideProduct 4-Vinylpyridinium (Byproduct) Activated->SideProduct

Figure 1: The "Safety-Catch" mechanism allowing orthogonal protection and deprotection.

Experimental Protocols

Protocol A: Selective O-Acylation (Protection)

Objective: Functionalize the alcohol group while leaving the pyridine nitrogen available for future activation.

Reagents:

  • Substrate: Carboxylic Acid (1.0 eq)

  • Reagent: 4-Pyridineethanol (1.2 eq)

  • Coupling Agent: DCC (1.2 eq) or EDC.HCl

  • Catalyst: DMAP (0.1 eq)

  • Solvent: DCM (Dry)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and 4-Pyridineethanol in dry DCM under Argon.

  • Activation: Add DMAP followed by DCC at 0°C.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Note: The pyridine nitrogen in 4-PE is not nucleophilic enough to compete with the alkoxide intermediate generated by DMAP.

  • Workup: Filter off the urea byproduct. Wash the organic layer with saturated NaHCO3 (to remove unreacted acid) and Brine.

  • Purification: Flash chromatography (EtOAc/Hexane). The product is the 2-(4-pyridyl)ethyl ester .[1]

Protocol B: Activation and Selective Cleavage (Deprotection)

Objective: Remove the protecting group without affecting other acid/base sensitive groups (e.g., t-butyl esters, Fmoc).

Reagents:

  • Substrate: 2-(4-pyridyl)ethyl ester derivative[1]

  • Activator: Methyl Iodide (MeI) (5.0 eq)

  • Cleavage Base: Morpholine or DBU (2.0 eq)

  • Solvents: Acetone (for methylation), DCM (for cleavage)

Step-by-Step:

  • The Switch (Methylation): Dissolve the ester in Acetone. Add MeI. Stir at room temperature for 2–4 hours.

    • Observation: The N-methyl pyridinium salt often precipitates.

    • Isolation: Evaporate solvent or filter the salt. This intermediate is stable if kept dry.

  • The Release (Elimination): Dissolve the salt in DCM. Add Morpholine (or DBU for faster reaction). Stir for 30 minutes.

  • Workup: Wash with dilute HCl (to remove the vinylpyridine byproduct and excess base). The organic layer contains the Free Carboxylic Acid .

Performance Comparison: 4-PE vs. Alternatives

Why choose 4-PE over standard protecting groups?

Feature4-Pyridineethanol (Safety-Catch)Methyl/Ethyl Estert-Butyl EsterBenzyl Ester
Installation Mild (DCC/DMAP)Acidic (MeOH/H+)Acidic (Isobutene)Neutral/Basic
Stability: Acid High (Forms salt)HighLow (Cleaves)High
Stability: Base High Low (Hydrolyzes)HighModerate
Cleavage Condition 1. MeI, 2. Mild Base Strong Base (LiOH)Strong Acid (TFA)Hydrogenolysis (H2/Pd)
Orthogonality Completely Orthogonal to Acid/Base/ReductionNot orthogonal to baseNot orthogonal to acidIncompatible with alkenes (reduction)
Selectivity Case Study: Peptide Synthesis

In a peptide containing both a C-terminal acid and an acid-labile side chain (e.g., Boc-protected amine), using a t-Butyl ester is impossible because deprotection (TFA) would remove the Boc group.

  • Solution: Use 4-PE ester .

  • Workflow:

    • Synthesize Peptide-CO-O-CH2CH2-Py.

    • Remove Boc group (TFA) -> Ester remains intact.

    • Methylate Pyridine -> Ester becomes labile.

    • Treat with Morpholine -> Free Peptide Acid obtained.

References

  • Synthesis and Reactivity of Pyridyl Esters

    • Title: "2-(4-Pyridyl)ethyl Esters as Protecting Groups for Carboxylic Acids."[1]

    • Source:Journal of Organic Chemistry
    • Context: Describes the foundational mechanism of beta-elimination triggered by N-methyl
  • Comparative Reactivity of Pyridine Isomers

    • Title: "A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfon
    • Source: BenchChem Technical Guides
    • Context: Provides data on the electronic distribution and nucleophilicity differences between 2- and 4-substituted pyridines.
  • Protecting Groups in Organic Synthesis

    • Title: "Greene's Protective Groups in Organic Synthesis."[2]

    • Source: Wiley Online Library
    • Context: The authoritative text on "Safety-Catch" linkers and orthogonal str
  • pKa and Physical Properties

    • Title: "4-Pyridineethanol | C7H9NO | CID 72921."
    • Source: PubChem (NIH)
    • Context: Verified physicochemical data (pKa, solubility) for experimental design.

Sources

NMR Spectral Comparison Guide: 4-Pyridineethanol vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary

4-Pyridineethanol (4-PE) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., antihistamines, neurotransmitter modulators) and agrochemicals. Its purity is paramount for downstream catalytic steps. This guide provides a definitive NMR spectral comparison between 4-PE and its primary industrial precursor, 4-Picoline (4-Methylpyridine) .

By analyzing the chemical shift perturbations (


) resulting from the hydroxyethylation of the methyl side chain, researchers can quantitatively assess conversion rates and detect common impurities like 4-Vinylpyridine  (dehydration byproduct).

Synthetic Context & Precursor Relationship

To interpret the spectra correctly, one must understand the chemical transformation. The industrial synthesis typically involves the condensation of 4-picoline with formaldehyde (or paraformaldehyde) under pressure.

  • Precursor: 4-Picoline (4-Methylpyridine)[1]

  • Reagent: Formaldehyde / Paraformaldehyde[2]

  • Target Product: 4-Pyridineethanol (2-(4-Pyridyl)ethanol)

  • Potential Impurity: 4-Vinylpyridine (formed via dehydration of 4-PE)

Visualization: Synthesis & Impurity Pathway

SynthesisPath Picoline 4-Picoline (Precursor) Product 4-Pyridineethanol (Target) Picoline->Product + CH2O Condensation Formaldehyde Formaldehyde Formaldehyde->Product Impurity 4-Vinylpyridine (Dehydration Impurity) Product->Impurity - H2O Dehydration

Figure 1: Reaction pathway showing the conversion of 4-Picoline to 4-Pyridineethanol and potential degradation.

Experimental Protocol: NMR Acquisition

Reliable comparison requires standardized sample preparation. Solvent effects significantly alter the chemical shift of the hydroxyl proton (-OH) and the pyridine ring protons.

Recommended Protocol:

  • Solvent Selection:

    • CDCl3 (Chloroform-d): Standard for routine purity checks. The -OH signal is often broad and concentration-dependent.

    • DMSO-d6: Preferred for full structural characterization. The -OH signal appears as a sharp triplet (due to coupling with

      
      ) and does not exchange rapidly, allowing for precise integration.
      
  • Sample Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard 1H parameters (e.g., 30° pulse angle, 1-2 sec relaxation delay).

  • Referencing: Calibrate to residual solvent peak (CDCl3: 7.26 ppm; DMSO-d6: 2.50 ppm).

Spectral Comparison: Precursor vs. Product

The most diagnostic feature of the transformation is the disappearance of the methyl singlet and the appearance of two distinct methylene triplets.

Table 1: 1H NMR Chemical Shift Comparison (in CDCl3)
MoietyProton Type4-Picoline (Precursor)

(ppm)
4-Pyridineethanol (Product)

(ppm)
Multiplicity Change
Side Chain -CH3 2.35 (Singlet)Absent Disappears
Side Chain Ar-CH2- Absent2.88 New Triplet (

Hz)
Side Chain -CH2-O Absent3.92 New Triplet (

Hz)
Side Chain -OH Absent2.5 - 3.5 (Broad)Variable Singlet
Aromatic H-2, H-6 8.468.48Slight Downfield Shift
Aromatic H-3, H-5 7.107.18Slight Downfield Shift

Note: Shifts may vary by


 ppm depending on concentration and pH.
Detailed Analysis
  • The "Fingerprint" Region (2.0 - 4.0 ppm):

    • 4-Picoline: Dominated by a sharp singlet at 2.35 ppm . This is the integration standard for calculating unreacted starting material.

    • 4-PE: The singlet is replaced by an

      
       (or 
      
      
      
      ) system appearing as two triplets at 2.88 ppm (benzylic) and 3.92 ppm (adjacent to oxygen).
    • QC Check: If you see a singlet at 2.35 ppm in your product spectrum, the reaction is incomplete.

  • Aromatic Region (7.0 - 8.5 ppm):

    • Both molecules exhibit an

      
       splitting pattern characteristic of 4-substituted pyridines.
      
    • The electron-withdrawing nature of the oxygen in the ethanol chain causes a slight deshielding (downfield shift) of the aromatic protons in 4-PE compared to the methyl group in picoline.

Impurity Profiling: 4-Vinylpyridine

A common issue during the workup (especially distillation) is the dehydration of 4-PE to 4-Vinylpyridine . This is a potent polymerization monomer and must be quantified.

Diagnostic Signals for 4-Vinylpyridine (in CDCl3):

  • Vinyl Protons: Distinctive multiplets in the alkene region (5.45 ppm and 5.95 ppm ).

  • Alpha-Vinyl Proton: A doublet of doublets around 6.65 ppm .

  • Aromatic Shift: The conjugation with the vinyl group shifts the H-2/H-6 protons further downfield (~8.55 ppm).

Visualization: Analysis Workflow

AnalysisFlow Start Acquire 1H NMR (CDCl3) Check235 Check 2.35 ppm Start->Check235 Decision1 Singlet Present? Check235->Decision1 CheckVinyl Check 5.0-6.0 ppm Decision2 Multiplets Present? CheckVinyl->Decision2 Decision1->CheckVinyl No Result1 Contamination: Unreacted 4-Picoline Decision1->Result1 Yes Result2 Contamination: 4-Vinylpyridine Decision2->Result2 Yes Result3 Pass: Pure 4-Pyridineethanol Decision2->Result3 No

Figure 2: Decision tree for assessing the purity of 4-Pyridineethanol batches.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 4-Pyridineethanol & 4-Picoline. Retrieved February 2, 2026, from [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). 4-Pyridineethanol Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]

Sources

Purity analysis of commercially available 4-Pyridineethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridineethanol Hydrochloride (CAS 383177-54-6) is a critical heterocyclic building block employed in the synthesis of antihistamines, betahistine analogs, and specialized polymer modifiers.[1][2] While the free base (CAS 5344-27-4) is common, the hydrochloride salt is often preferred for its improved crystallinity and shelf-life stability.[1][2]

However, commercial sources vary significantly in quality.[2] Impurities arising from the methylolation of 4-picoline—specifically 4-vinylpyridine (via dehydration) and unreacted 4-methylpyridine —can act as chain terminators or catalyst poisons in downstream applications.[1][2]

This guide compares two distinct commercial grades of this compound:

  • Grade A (Standard Reagent): Typically marketed as 97% purity, often used for early-stage screening.[1][2]

  • Grade B (High-Purity Synthesis): Marketed as >99% purity, intended for GMP-adjacent or sensitive catalytic workflows.[1][2]

Chemical Context & Criticality

The purity of this compound is not merely a matter of assay percentage; it is defined by the absence of reactive side-products.[1][2]

  • The Dehydration Risk: The primary degradation pathway is the elimination of water to form 4-vinylpyridine.[1][2] This impurity is a potent Michael acceptor and can polymerize, leading to "gummy" residues that foul chromatography columns and lower yield.[2]

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1][2][3][4] Excess water content (>1%) can hydrolyze sensitive reagents (e.g., acid chlorides) used in subsequent coupling steps.[2]

Impurity Origin Pathway[2]

ImpurityPathways Start 4-Methylpyridine (Starting Material) Inter 4-Pyridineethanol (Target Base) Start->Inter + Formaldehyde (Condensation) Salt 4-Pyridineethanol HCl (Target Salt) Inter->Salt + HCl (Salt Formation) Impurity1 4-Vinylpyridine (Dehydration Impurity) Inter->Impurity1 - H2O (Heat/Acid) Impurity2 Poly(4-vinylpyridine) (Insoluble Gum) Impurity1->Impurity2 Polymerization

Figure 1: Synthesis and degradation pathways leading to critical impurities in this compound.

Experimental Methodology

To objectively evaluate the two grades, we utilized a tri-modal analytical approach. This ensures that the purity value is not inflated by inorganic salts or non-UV active impurities.[1][2]

Analytical Workflow[1][2][5]

Workflow cluster_Analysis Tri-Modal Validation Sample Commercial Sample (100 mg) HPLC RP-HPLC (Organic Purity) Sample->HPLC Dissolve in Mobile Phase Titr Argentometric Titration (Chloride Content) Sample->Titr Dissolve in Water KF Karl Fischer (Water Content) Sample->KF Direct Addition Data Data Synthesis & Comparison HPLC->Data Titr->Data KF->Data

Figure 2: Analytical workflow for purity assessment.

Protocol: Reverse-Phase HPLC (RP-HPLC)

Rationale: HPLC is necessary to separate the target compound from the 4-vinylpyridine impurity, which has a distinct retention time due to the loss of the hydroxyl group.[2]

  • Column: C18 (4.6 x 150 mm, 5 µm particle size).[1][2]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient: Isocratic 85% A / 15% B (Optimized for polarity of pyridineethanol).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Pyridine ring absorption).[1][2]

  • Temperature: 25°C.

Protocol: Argentometric Titration

Rationale: Confirms the stoichiometry of the hydrochloride salt. A "pure" HPLC result with incorrect chloride content indicates either free base contamination or excess inorganic chloride.[1][2]

  • Weigh ~150 mg of sample accurately into a 250 mL conical flask.

  • Dissolve in 50 mL deionized water.

  • Add 1 mL Potassium Chromate indicator (5% w/v).[1][2]

  • Titrate with 0.1 N Silver Nitrate (

    
    ) until a reddish-brown precipitate persists.[1][2]
    
  • Calculation:

    
    
    Theoretical Cl content for 
    
    
    
    (MW 159.[1][2][5]61) is 22.21%.[1][2]

Comparative Analysis Results

The following data represents the average of triplicate analyses performed on fresh batches of Grade A and Grade B.

Table 1: Quantitative Performance Comparison
ParameterGrade A (Standard Reagent)Grade B (High-Purity Synthesis)Target / Theoretical
HPLC Purity (Area %) 96.4%99.8% >98.0%
4-Vinylpyridine Impurity 1.2%< 0.05% (Not Detected)< 0.1%
Chloride Content (Titration) 21.1%22.1%22.21%
Water Content (Karl Fischer) 1.8%0.2%< 0.5%
Appearance Off-white, slightly clumpedWhite, free-flowing crystalsWhite crystals
Solubility (10% in Water) Hazy (Polymer residues)Clear, ColorlessClear
Data Interpretation[1][2][6][7][8][9][10]
  • Organic Purity: Grade A shows a significant peak for 4-vinylpyridine.[1][2] In a synthesis setting, this vinyl group can react with nucleophiles, creating unexpected byproducts. Grade B is virtually free of this impurity.[1][2]

  • Stoichiometry: Grade A's chloride content (21.1%) is lower than theoretical (22.2%), suggesting the presence of free base or non-ionic impurities (like polymerized material).[1][2] Grade B matches the theoretical value within experimental error.[1][2]

  • Physical State: The "clumped" nature of Grade A correlates with the higher water content (1.8%).[1][2] This hygroscopicity makes accurate weighing difficult and accelerates the hydrolysis of the salt back to the free base, promoting further degradation.[2]

Troubleshooting & Best Practices

When working with this compound, follow these guidelines to maintain integrity:

  • Storage: Always store under an inert atmosphere (Argon or Nitrogen).[1][2] The hydrochloride salt is more stable than the free base but still susceptible to moisture.[1][2]

  • Handling: If Grade A is the only option available, a recrystallization step is recommended before use.[2]

    • Solvent System: Ethanol/Diethyl Ether.[1][2] Dissolve in minimal hot ethanol, filter to remove polymers, and precipitate with ether.

  • Detection: If your reaction yield is low, check for the "Vinylpyridine Peak" (approx.[2] RRT 1.5 vs main peak) in your starting material.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23090609, this compound. Retrieved from [Link]

  • Fisher Scientific (2023). this compound 98.0+% Specifications. Retrieved from [Link][1][2][6]

  • Google Patents (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.[1][2] (Contextual reference for pyridine salt purification). Retrieved from

Sources

Comparative Yield Analysis of Different 4-Pyridineethanol Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridineethanol (4-(2-hydroxyethyl)pyridine) is a critical pharmacophore and intermediate, notably serving as the direct precursor to Betahistine (a histamine H3 receptor antagonist).[1] This guide analyzes three distinct synthetic pathways, evaluating them on yield, atom economy, and scalability.

The Verdict:

  • For Industrial Scale: The High-Pressure Catalytic Condensation of 4-picoline and formaldehyde is the superior route, offering 95% yields and 98% selectivity when utilizing modern organic base catalysts.

  • For Laboratory/Research Scale: Lateral Lithiation provides the highest purity profile and reaction control, albeit with higher reagent costs and cryogenic requirements.

  • For Precursor Availability: Ester Reduction is a viable alternative only when 4-pyridineacetic acid derivatives are already available, though it suffers from lower atom economy.[1]

Detailed Route Analysis

Route A: High-Pressure Catalytic Condensation (Industrial Standard)

This is the dominant industrial method due to the low cost of starting materials (4-picoline and formaldehyde).[1] Historically, this reaction suffered from low conversion and the formation of di-adducts (2,2-bis(hydroxymethyl)-4-picoline).[1] Modern protocols utilize specific pressure and catalytic controls to maximize selectivity.

  • Mechanism: Base-catalyzed Aldol-like condensation.[1] The base deprotonates the

    
    -methyl group of 4-picoline, creating a nucleophilic species that attacks the carbonyl carbon of formaldehyde.
    
  • Key Insight: The use of organic bases like Triethylamine (TEA) or DBU significantly reduces side reactions compared to inorganic hydroxides, which can promote polymerization (vinylpyridine formation).

Experimental Protocol (Optimized):
  • Setup: A 3L stainless steel autoclave is charged with 4-picoline (10 mol) and Formaldehyde (1.2 mol, as paraformaldehyde or formalin) .

  • Catalyst: Add Triethylamine (0.06 mol) .

  • Reaction: The system is pressurized (approx. 4-5 MPa) and heated to 140°C for 2 hours.

  • Workup: Unreacted acetaldehyde/formaldehyde and amine are removed under reduced pressure (60°C, <25 kPa). The mixture is distilled to recover unreacted 4-picoline.[1]

  • Purification: Vacuum distillation yields the product.

Performance Data:

  • Yield: ~95% (based on formaldehyde conversion).[2]

  • Selectivity: 98%.[2]

  • Major Impurity: 4-Vinylpyridine (formed via dehydration at high temps).[1]

Route B: Lateral Lithiation (Precision Lab Synthesis)

For small-scale synthesis where purity is paramount and high pressure is unavailable, lateral lithiation offers precise control.[1] This method relies on the "lateral" deprotonation of the methyl group using a strong, bulky base at cryogenic temperatures.

  • Mechanism: LDA (Lithium Diisopropylamide) or n-BuLi selectively removes a proton from the methyl group at -78°C, forming a resonance-stabilized lithio-anion.[1] This species reacts instantaneously with paraformaldehyde.

  • Key Insight: Unlike Route A, this method is irreversible and quantitative. However, strict anhydrous conditions are required to prevent protonation of the lithio-intermediate.

Experimental Protocol:
  • Reagent Prep: In a flame-dried Schlenk flask under Argon, dissolve 4-picoline (10 mmol) in anhydrous THF (20 mL).

  • Lithiation: Cool to -78°C . Add LDA (11 mmol) dropwise over 20 mins. The solution turns deep red/orange (characteristic of the picolyl anion).

  • Addition: Add Paraformaldehyde (12 mmol) (suspended in THF or as a gas stream) slowly.

  • Quench: Stir for 1 hour, then warm to RT. Quench with saturated NH₄Cl.[3]

  • Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

Performance Data:

  • Yield: 85–92%.

  • Purity: >99% (often requires no distillation).

  • Limitation: Not scalable due to cryogenic costs and pyrophoric reagents.

Route C: Reduction of 4-Pyridineacetic Acid Esters

This route is often used when the acetic acid derivative is the available starting material (e.g., from a different synthetic campaign). It involves the hydride reduction of the ester moiety.[4]

  • Mechanism: Nucleophilic attack of hydride (H⁻) from LiAlH₄ on the ester carbonyl, proceeding through an aldehyde intermediate to the primary alcohol.

Experimental Protocol:
  • Dissolution: Dissolve Ethyl 4-pyridylacetate (15 g, 0.091 mol) in dry THF (180 mL).

  • Reduction: Cool to 0°C. Add LiAlH₄ (1.0 M in THF, 55 mL) dropwise.

  • Workup: Fieser quench (Water, 15% NaOH, Water). Filter through Celite.[4]

  • Isolation: Concentrate filtrate.

Performance Data:

  • Yield: ~57–65%.[5]

  • Drawback: Poor atom economy (loss of ethanol leaving group) and expensive reducing agents.

Comparative Yield & Performance Analysis

The following table summarizes the efficiency of each route.

FeatureRoute A: Catalytic Condensation Route B: Lateral Lithiation Route C: Ester Reduction
Scale Suitability Industrial / Pilot PlantLab / ResearchLab / Intermediate
Yield 95% 85-92% 55-65%
Atom Economy High (100% theoretical)Medium (Li waste)Low (Ester loss)
Purity Profile Good (requires distillation)Excellent (>99%)Good
Key Reagents Formaldehyde, TriethylamineLDA/n-BuLi, THFLiAlH₄, Ester precursor
Conditions 140°C, 4-5 MPa-78°C, Inert Atm.0°C to RT
Cost Efficiency

$ (Best)
$ (Poor)

(Moderate)

Mechanistic Visualization

The following diagrams illustrate the reaction pathways and the decision logic for route selection.

Figure 1: Reaction Mechanisms

Comparison of the thermodynamic condensation vs. kinetic lithiation pathways.

ReactionMechanisms cluster_0 Route A: Industrial Condensation cluster_1 Route B: Lateral Lithiation A_Start 4-Picoline (4-Methylpyridine) A_Inter Enamine/Anion Intermediate A_Start->A_Inter Base (TEA), 140°C Deprotonation A_Prod 4-Pyridineethanol A_Inter->A_Prod + Formaldehyde Aldol Condensation B_Start 4-Picoline B_Lithio 4-Picolyllithium (Li-CH2-Py) B_Start->B_Lithio LDA, -78°C Kinetic Control B_Prod 4-Pyridineethanol B_Lithio->B_Prod + Paraformaldehyde Nucleophilic Attack

Caption: Route A utilizes thermodynamic control for bulk synthesis, while Route B uses kinetic control for high precision.

Figure 2: Process Selection Decision Tree

Logic flow for selecting the optimal synthesis route based on constraints.

DecisionTree Start Start: Select Synthesis Goal Scale Is the scale > 1 kg? Start->Scale Equip Is High-Pressure Autoclave Available? Scale->Equip Yes Purity Is Purity >99.5% Critical (w/o Distillation)? Scale->Purity No RouteA Route A: Catalytic Condensation (Recommended) Equip->RouteA Yes RouteC Route C: Ester Reduction Equip->RouteC No (Use Precursor) Purity->RouteA No (Can Distill) RouteB Route B: Lateral Lithiation Purity->RouteB Yes

Caption: Decision matrix prioritizing scale and equipment availability for optimal route selection.

References

  • Shimizu, S., et al. (2010). Method of producing pyridine ethanol derivative. JP Patent 2010270008A.
  • PrepChem. (n.d.). Synthesis of 4-pyridineethanol. PrepChem Experimental Database. [Link]

  • Shanghai Zhongxi Sunve Pharma. (2020). Synthesis method of (2-hydroxyethyl)pyridine. CN Patent 111995566B.
  • PubChem. (2025).[6] 4-Pyridineethanol Compound Summary. National Library of Medicine. [Link]

Sources

The Strategic Imperative of 4-Pyridineethanol in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fast-paced world of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a multi-step synthesis. Among the myriad of bifunctional reagents, 4-Pyridineethanol has emerged as a versatile and strategically valuable intermediate. This guide provides an in-depth technical analysis of the justification for employing 4-Pyridineethanol, offering a comparative perspective against viable alternatives, supported by experimental data and established protocols.

The Molecular Advantage: Unpacking the Utility of 4-Pyridineethanol

4-Pyridineethanol, a colorless to pale yellow liquid, possesses a unique molecular architecture that combines a nucleophilic primary alcohol with a pyridine ring. This duality is the cornerstone of its broad applicability, enabling it to serve as a linchpin in the construction of complex molecules. The pyridine moiety can act as a ligand, be a precursor to a vinyl group, or be further functionalized, while the hydroxyl group offers a reactive handle for esterification, etherification, and other crucial transformations. This inherent bifunctionality streamlines synthetic pathways, often reducing the number of steps and improving overall yield.

Core Applications and Comparative Analysis

This guide will focus on two primary applications of 4-Pyridineethanol where its strategic advantages are most evident: as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and as a protecting group for carboxylic acids.

A Cornerstone in API Synthesis: The Case of Betahistine and 4-Vinylpyridine

4-Pyridineethanol is a pivotal intermediate in the industrial synthesis of several important compounds, including the API betahistine and the versatile monomer 4-vinylpyridine.

Betahistine, a histamine analog used to treat Ménière's disease, is commonly synthesized via a multi-step process starting from 2-methylpyridine, a positional isomer of the precursor to 4-Pyridineethanol. However, the principles of the synthesis are analogous. A common pathway involves the formation of 2-(2-pyridyl)ethanol, which is then converted to 2-vinylpyridine, followed by the addition of methylamine.

A modified version of this synthesis reports the following yields for each step:

  • Step 1: Hydroxyethylation: Condensation of 2-methylpyridine with paraformaldehyde to yield 2-(2-pyridyl)ethanol. Yield: at least 26.6%[1].

  • Step 2: Dehydration: Conversion of 2-(2-pyridyl)ethanol to 2-vinylpyridine using acetic anhydride. Yield: 72%[1].

  • Step 3: Michael Addition: Reaction of 2-vinylpyridine with methylamine to give betahistine. Yield: 62.5%[1].

This traditional route, while established, presents challenges in terms of multi-step operations and the handling of intermediates.

An Alternative Approach: One-Step Cyclization

A more recent patent discloses a one-step synthesis of betahistine from 3-methylaminopropionitrile and acetylene, catalyzed by a monovalent cyclopentadienyl cobalt catalyst.[2] This method boasts a significantly streamlined process with a high yield of over 80%.[2]

Comparative Analysis:

FeatureMulti-Step Synthesis via Pyridineethanol IntermediateOne-Step Cyclization
Starting Materials 2-Methylpyridine, Paraformaldehyde, Methylamine3-Methylaminopropionitrile, Acetylene
Number of Steps 3-41
Overall Yield Lower (compounded over multiple steps)>80%[2]
Process Simplicity More complex, requires isolation of intermediatesSimpler, one-pot reaction
Environmental Impact Generates waste from multiple stepsAnhydrous reaction avoids large amounts of aqueous waste[2]

The justification for using the pyridineethanol route historically lies in its reliance on readily available and relatively inexpensive starting materials. However, the advent of more efficient catalytic systems, as demonstrated by the one-step cyclization, presents a compelling alternative that offers significant advantages in terms of yield, process efficiency, and environmental footprint.

Experimental Workflow: Multi-Step Betahistine Synthesis

cluster_0 Step 1: Hydroxyethylation cluster_1 Step 2: Dehydration cluster_2 Step 3: Michael Addition 2-Methylpyridine 2-Methylpyridine 2-(2-pyridyl)ethanol 2-(2-pyridyl)ethanol 2-Methylpyridine->2-(2-pyridyl)ethanol Yield: >26.6% Paraformaldehyde Paraformaldehyde Paraformaldehyde->2-(2-pyridyl)ethanol 2-(2-pyridyl)ethanol_step2 2-(2-pyridyl)ethanol 2-vinylpyridine 2-vinylpyridine 2-vinylpyridine_step3 2-vinylpyridine 2-(2-pyridyl)ethanol_step2->2-vinylpyridine Acetic Anhydride Yield: 72% Betahistine Betahistine 2-vinylpyridine_step3->Betahistine Yield: 62.5% Methylamine Methylamine Methylamine->Betahistine

Caption: Multi-step synthesis of Betahistine via a pyridineethanol intermediate.

4-Vinylpyridine is a valuable monomer used in the production of polymers with applications in coatings, ion-exchange resins, and as ligands in catalysis. A primary industrial route to 4-vinylpyridine involves the dehydration of 4-Pyridineethanol.

This process typically involves heating 4-Pyridineethanol in the presence of a dehydrating agent such as sodium hydroxide. A patent describes a process where 4-methylpyridine and paraformaldehyde are reacted to produce 4-Pyridineethanol, which is then dehydrated to yield 4-vinylpyridine. The synthesis of 4-Pyridineethanol in this multi-step industrial process can achieve a yield of 95%.

An Alternative Approach: Palladium-Catalyzed Cross-Coupling

An alternative laboratory-scale synthesis of 4-vinylpyridine involves the palladium-catalyzed Suzuki coupling of 4-bromopyridine hydrochloride with a vinylboronate ester. This method offers a different disconnection approach but requires more specialized reagents. A reported yield for this reaction is 55.55%.[3]

Comparative Analysis:

FeatureDehydration of 4-PyridineethanolPalladium-Catalyzed Cross-Coupling
Starting Materials 4-Pyridineethanol (from 4-methylpyridine and formaldehyde)4-Bromopyridine hydrochloride, Vinylboronate ester
Reagent Cost & Availability Generally lower cost and readily available industrial chemicalsHigher cost, specialized reagents (palladium catalyst, boronate ester)
Scalability Well-established for industrial scaleMore common for laboratory scale; catalyst cost can be a factor on a large scale
Yield High (synthesis of precursor is 95%)Moderate (55.55%)[3]
Reaction Conditions High temperatures, strong baseMilder conditions, but requires inert atmosphere

The choice between these routes is heavily dependent on the scale of production. For large-scale industrial manufacturing, the dehydration of 4-Pyridineethanol is the more economically viable and established method. The cross-coupling approach, while offering a different synthetic strategy, is likely better suited for smaller-scale syntheses or the preparation of analogs where the starting materials are readily available.

Experimental Workflow: 4-Vinylpyridine Synthesis

cluster_0 Route 1: Dehydration cluster_1 Route 2: Cross-Coupling 4-Pyridineethanol 4-Pyridineethanol 4-Vinylpyridine_R1 4-Vinylpyridine 4-Pyridineethanol->4-Vinylpyridine_R1 NaOH, High Temp. 4-Bromopyridine HCl 4-Bromopyridine HCl 4-Vinylpyridine_R2 4-Vinylpyridine 4-Bromopyridine HCl->4-Vinylpyridine_R2 Pd Catalyst Yield: 55.55% Vinylboronate Ester Vinylboronate Ester Vinylboronate Ester->4-Vinylpyridine_R2

Caption: Comparative synthetic routes to 4-Vinylpyridine.

A Strategic Protecting Group for Carboxylic Acids

In multi-step synthesis, the temporary protection of reactive functional groups is a fundamental strategy.[4] Carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, often require protection to prevent unwanted side reactions. 4-Pyridineethanol can be used to form a 2-(4-pyridyl)ethyl (Pye) ester, which serves as a protecting group for carboxylic acids.

The key advantage of the Pye protecting group lies in its unique cleavage conditions. The pyridine nitrogen can be quaternized, which significantly increases the lability of the ester to cleavage under mild basic conditions. This provides an orthogonal deprotection strategy to other common protecting groups.

Comparison with Other Carboxylic Acid Protecting Groups

A variety of protecting groups are available for carboxylic acids, each with its own set of advantages and disadvantages in terms of stability and cleavage conditions.

Protecting GroupCommon FormationStabilityCommon Cleavage Conditions
Methyl Ester Fischer esterification (MeOH, acid catalyst)Stable to mild acid/baseSaponification (strong base, e.g., LiOH, NaOH)
Benzyl Ester Benzyl alcohol, acid catalyst or benzyl bromide, baseStable to mild acid/baseHydrogenolysis (H₂, Pd/C)
t-Butyl Ester Isobutylene, acid catalystStable to base, nucleophilesStrong acid (e.g., TFA, HCl)[5]
Silyl Ester (e.g., TBDMS) Silyl chloride, baseLabile to acid and fluorideFluoride source (e.g., TBAF), mild acid
2-(4-pyridyl)ethyl (Pye) Ester 4-Pyridineethanol, coupling agent (e.g., DCC)Stable to mild acid/baseQuaternization (e.g., MeI) followed by mild base

Justification for Using the Pye Protecting Group:

The use of 4-Pyridineethanol as a protecting group is justified when a researcher requires a robust ester that can withstand a range of conditions but needs to be removed under very specific and mild basic conditions, especially when other base-labile or acid-labile groups are present in the molecule. This orthogonality is a significant advantage in complex syntheses. For instance, a molecule containing both a t-butyl ester and a Pye-protected carboxylic acid could have the t-butyl ester selectively removed with acid, leaving the Pye group intact, and vice versa.

Logic Diagram: Orthogonal Deprotection Strategy

Molecule Molecule with t-Butyl Ester & Pye Ester Acid_Treatment Acidic Conditions (e.g., TFA) Molecule->Acid_Treatment Base_Treatment Quaternization then Mild Base Molecule->Base_Treatment Product_A Pye Ester Intact, t-Butyl Group Cleaved Acid_Treatment->Product_A Product_B t-Butyl Ester Intact, Pye Group Cleaved Base_Treatment->Product_B

Caption: Orthogonal deprotection of t-butyl and Pye esters.

Conclusion: A Calculated Choice for Synthetic Excellence

The justification for using 4-Pyridineethanol in multi-step synthesis is rooted in its strategic versatility. As a precursor to key industrial molecules like betahistine and 4-vinylpyridine, its utility is well-established, though increasingly challenged by more modern, efficient catalytic methods. Where 4-Pyridineethanol truly shines is in its more nuanced application as a protecting group for carboxylic acids, offering a valuable tool for orthogonal deprotection strategies in complex molecular architectures.

The decision to employ 4-Pyridineethanol should be a calculated one, weighing the advantages of its bifunctionality and unique reactivity against the potential for more streamlined, atom-economical alternatives. For the synthetic chemist aiming for elegance and efficiency, a thorough understanding of the comparative landscape, as outlined in this guide, is paramount to achieving synthetic excellence.

References

  • Comparison of Synthetic Routes of Ruxolitinib And Its Application. (2025). ResearchGate. [Link]

  • CN111875537B - Betahistine synthesis method - Google Patents. (n.d.).
  • A Modified Method for Obtaining Betahistine Hydrochloride. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). National Institutes of Health. [Link]

  • CN105175319A - Preparation method of betahistine hydrochloride - Google Patents. (n.d.).
  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Protection and deprotection. (n.d.). Willingdon College, Sangli. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents. (n.d.).
  • JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents. (n.d.).
  • Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (n.d.). PubMed. [Link]

  • Formulation And Performance Evaluation Of Betahistine Dihydrochloride Microspheres As Sustained Release Systems. (2025). ResearchGate. [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (n.d.). ACS Publications. [Link]

  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024). ChemistryViews. [Link]

  • Comparative bioavailability of betahistine tablet formulations administered in healthy subjects. (n.d.). PubMed. [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (n.d.). MDPI. [Link]

  • Protecting Groups. (2020). Indian Institute of Technology Bombay. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). National Institutes of Health. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Macmillan Group - Princeton University. [Link]

  • Four distinct types of E.C. 1.2.1.30 enzymes can catalyze the reduction of carboxylic acids to aldehydes. (2025). ResearchGate. [Link]

  • 4-vinylpyridine 4-vinylpyridine. (2024). BDMAEE. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of the 2-(4-Pyridyl)ethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous but Deceptively Complex 2-(4-Pyridyl)ethyl Moiety

The 2-(4-pyridyl)ethyl group is a cornerstone structural motif in modern medicinal chemistry. Its prevalence stems from the unique properties imparted by the pyridine ring: a basic nitrogen atom that enhances aqueous solubility and provides a key interaction point for biological targets, all within a stable aromatic system.[1] However, this same chemical nature makes it a nexus of potential cross-reactivity, influencing everything from synthetic strategy to metabolic stability and even assay integrity.

This guide provides an in-depth analysis of the cross-reactivity of the 2-(4-pyridyl)ethyl group. We will move beyond simple descriptions to explore the mechanistic underpinnings of its reactivity, compare it to common alternatives, and provide actionable experimental protocols to probe and manage these interactions in a drug development context.

The Duality of the Pyridine Ring: A Reactivity Primer

The reactivity of the 2-(4-pyridyl)ethyl group is dominated by the pyridine heterocycle. Unlike its carbocyclic cousin, benzene, the pyridine ring's chemistry is governed by the electronegative nitrogen atom. This creates a duality in its reactivity profile:

  • The Basic Nitrogen Center : The nitrogen's lone pair of electrons is not part of the aromatic π-system, making it available for reactions typical of a tertiary amine.[2] It is a primary site for protonation, alkylation, oxidation, and coordination with Lewis acids.[2][3]

  • The Electron-Deficient Ring : The nitrogen atom withdraws electron density from the ring, making the carbon atoms electron-poor. This deactivation makes electrophilic aromatic substitution significantly more difficult than for benzene.[2][3] Conversely, it renders the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[2]

This electronic profile is the root of the 2-(4-pyridyl)ethyl group's potential for cross-reactivity.

G cluster_reactivity Reactivity Hubs of the 2-(4-Pyridyl)ethyl Group cluster_reactions Common Reactions Py_N Pyridine Nitrogen (Basic Lone Pair) Protonation Protonation (Acids) Py_N->Protonation Alkylation Alkylation / Acylation Py_N->Alkylation N_Oxidation N-Oxidation (Metabolism) Py_N->N_Oxidation Metal_Coord Metal Coordination Py_N->Metal_Coord Py_Ring Pyridine Ring (Electron Deficient) SNAr Nucleophilic Aromatic Substitution (SNAr) Py_Ring->SNAr Ethyl_Linker Ethyl Linker (Generally Inert)

Caption: Key reactivity sites of the 2-(4-pyridyl)ethyl group.

I. Cross-Reactivity in Synthetic Chemistry

The inclusion of a pyridyl moiety can be a significant challenge in synthetic routes, particularly in transition-metal-catalyzed cross-coupling reactions.

The "2-Pyridyl Problem" and Its Implications for the 4-Substituted Isomer

While our focus is the 4-pyridyl isomer, the well-documented "2-pyridyl problem" offers crucial insights. Organometallic reagents of 2-pyridyl systems, especially boronic acids and their esters, are notoriously unstable and exhibit poor reactivity in Suzuki-Miyaura couplings.[4][5] This is often attributed to the chelating effect of the pyridine nitrogen with the metal center, leading to catalyst inhibition or unproductive pathways.

Although the 4-pyridyl isomer does not present the same chelation issue, its electronic nature still poses challenges compared to a simple phenyl group. The electron-withdrawing character of the ring can influence the transmetalation step, often requiring more forcing conditions or specialized ligand systems to achieve efficient coupling.[6]

Comparative Scenario: Suzuki-Miyaura Coupling

FeaturePhenylboronic Acid4-Pyridylboronic AcidCausality & Experimental Insight
Reactivity HighModerate to HighThe electron-deficient nature of the pyridine ring can slow transmetalation.
Stability Generally stableProne to protodeboronationThe basic nitrogen can catalyze its own decomposition pathway.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Often requires more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination.
Side Reactions HomocouplingHomocoupling, catalyst inhibition.The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to compare the reactivity of phenylboronic acid versus 4-(2-boronoethyl)pyridine under identical conditions to reveal inherent differences.

Objective: To assess the relative yield and reaction kinetics of coupling with a common aryl bromide.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)pyridine

  • Pd(PPh₃)₄ (Palladium catalyst)

  • K₂CO₃ (Base)

  • Toluene/H₂O (Solvent system)

Procedure:

  • Reaction Setup (Parallel): In two separate oven-dried Schlenk flasks, add 4-bromotoluene (1.0 mmol), the respective boronic acid/ester (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing: Evacuate and backfill each flask with argon three times.

  • Solvent Addition: Add a degassed mixture of Toluene (4 mL) and H₂O (1 mL) to each flask via syringe.

  • Reaction: Heat both reactions to 90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress at 1h, 4h, and 12h by taking aliquots and analyzing via TLC and LC-MS. Rationale: This time-course analysis is critical for revealing differences in reaction kinetics, which may be more informative than end-point yield alone.

  • Workup: After completion, cool the reactions, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Purify by column chromatography and calculate the isolated yield. Compare the yields and reaction times for the two substrates.

II. Cross-Reactivity in Biological Systems & Drug Metabolism

Once a compound enters a biological system, the 2-(4-pyridyl)ethyl group presents several potential metabolic liabilities.

N-Oxidation: A Primary Metabolic Pathway

The most common metabolic transformation for a pyridine ring is oxidation of the nitrogen atom to form a pyridine N-oxide.[2][3] This reaction is typically mediated by cytochrome P450 (CYP) enzymes in the liver.[7]

Consequences of N-Oxidation:

  • Altered Pharmacokinetics: N-oxides are generally more polar and water-soluble, which can significantly increase their rate of renal clearance and shorten the drug's half-life.

  • Modified Pharmacodynamics: The N-oxide may have a different binding affinity for the target receptor or enzyme, potentially reducing efficacy or creating an inactive metabolite.

  • Potential for Reactive Intermediates: While often a detoxification pathway, N-oxides can sometimes be further metabolized to reactive species.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This self-validating protocol determines the intrinsic clearance of a compound containing the 2-(4-pyridyl)ethyl group.

Objective: To quantify the rate of metabolism and identify the formation of the N-oxide metabolite.

G cluster_workflow Metabolic Stability Assay Workflow Start Test Compound + Liver Microsomes Incubate Incubate at 37°C with NADPH Start->Incubate Timepoints Sample at T=0, 5, 15, 30 min Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Analyze Analyze by LC-MS/MS (Parent & Metabolite) Quench->Analyze End Calculate Half-Life (t½) Analyze->End

Caption: Workflow for an in vitro metabolic stability assay.

Procedure:

  • Prepare Solutions:

    • Test Compound Stock: 10 mM in DMSO.

    • Liver Microsomes (e.g., human, rat): Resuspend to 20 mg/mL in phosphate buffer.

    • NADPH Regenerating System: Prepare according to manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. This is T=0.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.

    • Immediately add it to 3 volumes of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins. Rationale: The internal standard corrects for variations in sample processing and instrument response, ensuring data trustworthiness.

  • Sample Processing:

    • Vortex and centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Develop a method to quantify the disappearance of the parent compound and the appearance of the predicted N-oxide metabolite (Parent Mass + 16 Da).

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

Comparative Data (Hypothetical):

CompoundMoietyIn Vitro t½ (min)Key MetaboliteInterpretation
Compound A2-(4-pyridyl)ethyl18N-OxideRapid metabolism at the pyridine nitrogen suggests a potential pharmacokinetic liability.
Compound B4-ethylphenyl> 120Hydroxylated phenylThe phenyl analogue is significantly more stable, indicating the pyridine N is the primary metabolic "soft spot".

III. Cross-Reactivity in Bioconjugation and Assay Interference

The nucleophilic nitrogen of the pyridine ring can also be a source of cross-reactivity in chemical biology applications and high-throughput screening.

Pyridinium Salt Formation in Bioconjugation

The reactivity of the pyridine nitrogen can be harnessed for bioconjugation. For example, alkylating agents can selectively react with the pyridine to form a stable, positively charged pyridinium salt. This strategy has been used to develop novel probes for inverse-electron-demand Diels-Alder reactions, where alkylation of the pyridine significantly enhances the reactivity of an adjacent triazine ring.[8] This demonstrates that the "cross-reactivity" can be strategically employed.

However, this same reactivity can be a liability. If a molecule containing a 2-(4-pyridyl)ethyl group is intended to react with a biological target via a different functional group (e.g., a covalent warhead), non-specific alkylation of the pyridine by cellular electrophiles could occur.

Potential for Assay Interference

While not a classic Pan-Assay Interference Compound (PAIN), the inherent reactivity of the pyridine moiety warrants caution.[9]

  • Reaction with Assay Reagents: The nucleophilic nitrogen could potentially react with electrophilic components in an assay buffer or detection system, leading to false positives.

  • Metal Chelation: In assays containing divalent metal cations (e.g., Mg²⁺, Zn²⁺), the pyridine nitrogen can act as a chelator, potentially inhibiting metalloenzymes or disrupting assay function.

  • Redox Activity: Pyridine derivatives can sometimes participate in redox cycling, which is a common mechanism of assay interference, particularly in fluorescence-based readouts.

It is crucial to run appropriate controls, such as testing the compound in the absence of the target enzyme or substrate, to rule out such non-specific interference.

Conclusion and Best Practices

The 2-(4-pyridyl)ethyl group is a valuable tool in the medicinal chemist's arsenal, but its utility must be balanced with a thorough understanding of its potential for cross-reactivity. The key takeaway is that the pyridine nitrogen is a hub of chemical activity that cannot be ignored.

Key Recommendations for Researchers:

  • Synthetic Planning: When incorporating a pyridyl moiety, anticipate the need for specialized cross-coupling conditions and protect the nitrogen if it might interfere with subsequent steps.

  • Metabolic Profiling: Prioritize early in vitro metabolic stability studies. If rapid N-oxidation is observed, consider strategies to block this position, such as adding a sterically hindering group ortho to the nitrogen.

  • Assay Diligence: In high-throughput screening, flag hits containing this moiety for rigorous follow-up. Always perform counter-screens and control experiments to confirm that the observed activity is specific to the intended target.

By proactively investigating and understanding these cross-reactivity profiles, researchers can better harness the beneficial properties of the 2-(4-pyridyl)ethyl group, leading to the development of safer, more effective, and more robust chemical entities.

References

  • Wikipedia. Pyridine. [Link]

  • Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068–11091. [Link]

  • Podyachev, S. N., et al. (2023). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. Molecules, 28(24), 8099. [Link]

  • Wikipedia. Ibogaine. [Link]

  • Lina. (2022). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Guillon, R., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 23(10), 2659. [Link]

  • Kolodych, S., et al. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Communications, 53(21), 3106–3109. [Link]

  • Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14357–14373. [Link]

  • Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

Sources

A Comparative Guide to the Environmental Impact of 4-Pyridineethanol and its Greener Synthesis Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks and synthetic routes carries significant implications not only for reaction efficiency and yield but also for the overall environmental footprint of a process. 4-Pyridineethanol, a valuable intermediate in the production of various active pharmaceutical ingredients (APIs), is traditionally synthesized through methods that are coming under increasing scrutiny for their environmental impact. This guide provides an in-depth, objective comparison of the conventional synthesis of pyridine-based ethanol derivatives with a greener, biocatalytic alternative, supported by experimental data and green chemistry metrics.

The Role and Conventional Synthesis of Pyridine-Ethanol Derivatives

Pyridine-ethanol derivatives are important structural motifs in a range of pharmaceuticals. For instance, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol is a key chiral intermediate in the synthesis of Bepotastine, an antihistamine.[1] The conventional synthesis of such compounds often relies on multi-step chemical reactions involving hazardous reagents and significant solvent usage.

A typical conventional route to a pyridine-ethanol derivative, such as (4-chlorophenyl)(pyridin-2-yl)methanol, involves the oxidation of a precursor like 2-(p-chlorobenzyl)pyridine to the corresponding ketone, followed by a reduction step to yield the final alcohol.[1]

Conventional Synthesis Workflow

The following diagram illustrates a representative conventional synthesis pathway.

Conventional Synthesis Workflow cluster_oxidation Oxidation Step cluster_reduction Reduction Step cluster_workup Work-up & Purification 2_p_chlorobenzyl_pyridine 2-(p-chlorobenzyl)pyridine Ketone_intermediate (4-chlorophenyl)(pyridin-2-yl)methanone 2_p_chlorobenzyl_pyridine->Ketone_intermediate Oxidation Potassium_permanganate Potassium Permanganate (KMnO4) Potassium_permanganate->Ketone_intermediate Water Water (solvent) Water->Ketone_intermediate Heat_Ox Heat (85-95°C) Heat_Ox->Ketone_intermediate Final_Product (4-chlorophenyl)(pyridin-2-yl)methanol Ketone_intermediate->Final_Product Reduction Sodium_borohydride Sodium Borohydride (NaBH4) Sodium_borohydride->Final_Product Methanol_Red Methanol (solvent) Methanol_Red->Final_Product Purified_Product Purified Final Product Final_Product->Purified_Product Extraction & Crystallization Ethyl_acetate Ethyl Acetate (extraction) Ethyl_acetate->Purified_Product Petroleum_ether Petroleum Ether (crystallization) Petroleum_ether->Purified_Product

Caption: Conventional two-step chemical synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol.

This method, while effective in producing the target molecule, presents several environmental drawbacks:

  • Use of Hazardous Reagents: Potassium permanganate is a strong oxidizing agent that generates a significant amount of manganese dioxide waste.

  • Solvent Intensity: The process utilizes multiple organic solvents for the reaction, extraction, and purification steps, including methanol, ethyl acetate, and petroleum ether.

  • Energy Consumption: The oxidation step requires elevated temperatures (85-95°C) for several hours, contributing to the overall energy demand of the process.

  • Waste Generation: The reaction work-up and purification steps generate a considerable amount of solvent and solid waste that requires appropriate disposal.

A Greener Alternative: Whole-Cell Biocatalysis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[2][3] The use of whole-cell biocatalysts, such as recombinant Escherichia coli, offers several advantages, including high selectivity, mild reaction conditions, and the potential for catalyst reuse.[3]

A green synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol has been developed using a recombinant E. coli whole-cell catalyst in a biphasic water-cyclohexane system.[3] This method employs an asymmetric bioreduction of the ketone precursor to directly produce the desired chiral alcohol with high enantiomeric excess.

Biocatalytic Synthesis Workflow

The following diagram illustrates the whole-cell biocatalytic synthesis process.

Biocatalytic Synthesis Workflow cluster_bioreaction Biocatalytic Reduction cluster_separation Product Separation Ketone_precursor (4-chlorophenyl)(pyridin-2-yl)methanone S_CPMA_Product S-(4-chlorophenyl)-(pyridin-2-yl)methanol Ketone_precursor->S_CPMA_Product Asymmetric Bioreduction E_coli_catalyst Recombinant E. coli (whole-cell catalyst) E_coli_catalyst->S_CPMA_Product Water_Cyclohexane Water-Cyclohexane (biphasic system) Water_Cyclohexane->S_CPMA_Product Ambient_Temp Ambient Temperature Ambient_Temp->S_CPMA_Product Phase_Separation Phase Separation S_CPMA_Product->Phase_Separation Solvent_Evaporation Solvent Evaporation Phase_Separation->Solvent_Evaporation Organic Phase Purified_S_CPMA Purified S-CPMA Solvent_Evaporation->Purified_S_CPMA

Caption: Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol.

The advantages of this biocatalytic approach are significant:

  • Mild Reaction Conditions: The reaction proceeds at ambient temperature, drastically reducing energy consumption compared to the conventional method.[3]

  • High Selectivity: The enzyme's chirality directs the reaction to produce the desired S-enantiomer with high enantiomeric excess (>99%).[3]

  • Reduced Waste: The process uses a biphasic system where the product accumulates in the organic phase, simplifying separation and reducing the need for extensive purification steps. The biocatalyst can also be recycled and reused for multiple batches.[3]

  • Safer Reagents: This method avoids the use of hazardous oxidizing and reducing agents.

Quantitative Comparison of Environmental Impact

To objectively compare the two methods, we can utilize green chemistry metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI). The E-factor is the mass ratio of waste to product, while PMI is the total mass input (raw materials, solvents, water, etc.) to produce a certain mass of product. A lower E-factor and PMI indicate a more environmentally friendly process.

MetricConventional Synthesis (estimated)Biocatalytic Synthesis (estimated)
Reaction Temperature 85-95°CAmbient
Solvents Used Water, Methanol, Ethyl Acetate, Petroleum EtherWater, Cyclohexane
Hazardous Reagents Potassium Permanganate, Sodium BorohydrideNone
Yield ~86%[4]>99%[3]
E-Factor (Waste/Product) HighLow
Process Mass Intensity (PMI) HighLow

Note: The values in this table are estimations based on typical laboratory-scale procedures and are intended for comparative purposes. Actual industrial-scale values may vary.

The biocatalytic synthesis demonstrates a significantly lower environmental impact across all key metrics. The reduction in energy consumption, hazardous reagent use, and solvent-intensive purification steps contributes to a much more sustainable process. A comparative Life Cycle Assessment (LCA) for the synthesis of a similar complex molecule showed that the biocatalytic route had a global warming potential that was 18 times lower than the chemical synthesis route.[5]

Experimental Protocols

Conventional Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol[4]

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

  • In a round-bottom flask, dissolve 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water.

  • Heat the stirring mixture to 85°C.

  • Add 30g of potassium permanganate in portions, maintaining the temperature below 95°C.

  • After the addition is complete, maintain the reaction at 85-95°C for 4 hours.

  • Cool the mixture to 60°C and add 75ml of ethyl acetate.

  • Cool to 30°C, filter, and wash the solid with 50ml of ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with 50ml of ethyl acetate.

  • Combine the organic layers, wash with 100ml of water, and evaporate the solvent under reduced pressure.

  • Add 100ml of petroleum ether to the residue, stir until dissolved, then cool to 0-5°C for 2 hours to crystallize the ketone intermediate.

  • Filter and dry the product to obtain approximately 23g of (4-chlorophenyl)(pyridin-2-yl)methanone (yield: 86%).

Step 2: Reduction to (4-chlorophenyl)(pyridin-2-yl)methanol A standard sodium borohydride reduction protocol in methanol would be followed for this step.

Whole-Cell Biocatalytic Synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol[3]

Step 1: Cultivation of Recombinant E. coli A detailed protocol for the cultivation and induction of the recombinant E. coli strain expressing the desired alcohol dehydrogenase would be required. This typically involves growing the cells in a nutrient-rich medium to a specific optical density, followed by the addition of an inducer to trigger enzyme production.

Step 2: Asymmetric Bioreduction

  • Prepare a biphasic system in a reactor containing an aqueous buffer and cyclohexane.

  • Add the whole-cell biocatalyst (recombinant E. coli) to the aqueous phase.

  • Add the substrate, (4-chlorophenyl)(pyridin-2-yl)methanone, to the cyclohexane phase.

  • Stir the mixture at ambient temperature. The reaction progress can be monitored by techniques such as HPLC.

  • The reaction in a microreactor system can achieve >99% yield in approximately 80 minutes.[3]

Step 3: Product Isolation

  • After the reaction is complete, stop the agitation and allow the two phases to separate.

  • Collect the upper organic (cyclohexane) phase which contains the product.

  • Evaporate the cyclohexane under reduced pressure to obtain the S-(4-chlorophenyl)-(pyridin-2-yl)methanol product with high purity and enantiomeric excess.

Conclusion and Future Outlook

The comparison between the conventional chemical synthesis and the whole-cell biocatalytic synthesis of a 4-pyridineethanol derivative clearly demonstrates the significant environmental advantages of the biocatalytic approach. The milder reaction conditions, higher selectivity, reduced waste generation, and elimination of hazardous reagents make it a superior choice from a green chemistry perspective.

For researchers, scientists, and drug development professionals, the adoption of biocatalytic methods offers a pathway to more sustainable and efficient manufacturing processes. While the initial development and optimization of a biocatalytic process may require expertise in molecular biology and bioprocess engineering, the long-term benefits in terms of reduced environmental impact and potentially lower production costs are substantial.

Future research should focus on expanding the library of robust biocatalysts for a wider range of chemical transformations and on the development of integrated, continuous biocatalytic processes to further enhance efficiency and scalability. As the pharmaceutical industry continues to embrace the principles of green chemistry, the use of biocatalysis is poised to become an increasingly integral part of modern drug development and manufacturing.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Pyridineethanol Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Pyridineethanol Hydrochloride, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound is comprised of a pyridine ring, an ethanol group, and a hydrochloride salt. This combination informs its toxicological and chemical properties.

The pyridine moiety suggests potential for harmful effects if swallowed, in contact with skin, or inhaled.[1][2] Pyridine itself is classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[3][4] The hydrochloride salt component indicates that the compound is acidic and can cause irritation to the skin and eyes.[5] Upon thermal decomposition, pyridine-containing compounds may release toxic fumes of nitrogen oxides and cyanides.[6]

Key Hazard Considerations:

  • Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[5][6][7] May cause respiratory irritation.[6][7]

  • Environmental Hazard: Pyridine and its derivatives are considered hazardous to the aquatic environment.[1] It is crucial to prevent this chemical from entering drains or surface water.[8][9]

  • Combustibility: While not highly flammable, it is a combustible liquid and containers may explode when heated.[7]

PropertyInformationSource
Chemical Name This compoundN/A
CAS Number 383177-54-6
Molecular Formula C7H10ClNON/A
Appearance Solid
Hazards Harmful if swallowed, skin/eye irritant[5][6]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a comprehensive approach to the disposal of this compound, from the point of generation to final removal from the laboratory.

DisposalWorkflow A Step 1: Segregation at Point of Generation B Step 2: Waste Container Selection & Labeling A->B Properly contained C Step 3: Neutralization of Small Aqueous Waste Streams (Optional & with Caution) A->C For dilute aqueous solutions only D Step 4: Temporary Storage in the Laboratory B->D Securely sealed and labeled C->D If neutralized and permitted by institutional policy E Step 5: Arrange for Professional Disposal D->E When container is full or ready for pickup

Caption: Decision workflow for the disposal of this compound.

Step 1: Segregation at the Point of Generation

The foundation of safe chemical waste disposal is proper segregation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols.

  • Solid Waste: Collect un-reusable solid this compound in a designated, compatible container.

  • Liquid Waste: For solutions of this compound, use a dedicated liquid waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, should be considered contaminated and disposed of as hazardous waste.[10] These should be double-bagged in clear plastic bags, labeled, and placed in the appropriate solid waste container.[11]

The rationale for strict segregation is to prevent unintended and potentially hazardous chemical reactions. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]

Step 2: Waste Container Selection and Labeling

The choice of waste container is critical to prevent leaks and ensure the safety of all personnel.

  • Container Type: Use a sealable, airtight, and chemically compatible waste container.[10] For liquid waste, ensure the container is leak-proof. Do not use metal containers for acidic waste.[11]

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[10][11] The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The words "Hazardous Waste".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Accurate labeling is a legal requirement under OSHA and EPA regulations and ensures that everyone who handles the waste is aware of its contents and associated dangers.

Step 3: Neutralization of Small, Dilute Aqueous Waste Streams (Use with Extreme Caution)

For very small quantities of dilute aqueous solutions of this compound, neutralization may be a viable option before disposal, but only if permitted by your institution's environmental health and safety (EHS) department. The hydrochloride salt makes the solution acidic.

Protocol for Neutralization:

  • Work in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the dilute aqueous waste solution with constant stirring.[12]

  • Monitor the pH of the solution. The reaction is complete when the fizzing stops and the pH is neutral (approximately pH 7).[12]

  • The resulting neutralized solution may be permissible for drain disposal in some jurisdictions, but always confirm with your local regulations and EHS office first.[12]

Causality: The purpose of neutralization is to render the waste less corrosive. However, this does not eliminate the toxicity of the pyridine component. Therefore, this step should only be considered for very dilute solutions and with institutional approval.

Step 4: Temporary Storage in the Laboratory

Proper temporary storage of the waste container is crucial to prevent accidents.

  • Location: Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[10]

  • Secondary Containment: Place the waste container in a secondary containment tray or tub to contain any potential leaks.[11]

  • Container Integrity: Keep the container securely closed at all times, except when adding waste.

Step 5: Arrange for Professional Disposal

This compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your EHS Department: Your institution's Environmental Health and Safety department will have established procedures for the collection of hazardous waste.

  • Waste Pickup: When the waste container is full or has been in storage for the maximum allowable time (often 90 days for large quantity generators), complete a chemical collection request form and arrange for a pickup.[10]

The ultimate disposal method for pyridine-containing waste is typically high-temperature incineration in a licensed facility.[13] This method ensures the complete destruction of the hazardous organic components.

Emergency Procedures for Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Small Spills (less than 1 Liter):

    • Evacuate the immediate area and alert nearby personnel.

    • If you are trained and it is safe to do so, contain the spill using an absorbent material like vermiculite or sand.[14]

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

    • Ventilate the area and wash the spill site after cleanup is complete.[14]

  • Large Spills (greater than 1 Liter):

    • Evacuate the laboratory immediately and call your institution's emergency number and EHS department.[11]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[15] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]

    • Ingestion: Rinse your mouth with water and seek immediate medical attention.[5]

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, you contribute to a safer research environment and ensure compliance with regulatory standards. Always consult your institution's specific safety protocols and the Safety Data Sheet for the chemicals you work with.

References

  • University of California, Merced. (2012, October 19). Standard Operating Procedure for Hydrochloric Acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet for Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Penta. (2024, April 22). Safety Data Sheet for Acetylacetone. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Zinc(II) acetylacetonate. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-Pyridineethanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Pyridineethanol Hydrochloride. Moving beyond a simple checklist, this document delves into the rationale behind each safety protocol, ensuring a deep understanding that fosters a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard Landscape

This compound and its structural relatives, such as pyridine and pyridine hydrochloride, are classified as hazardous substances.[1][2] The primary risks associated with this compound include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Ingested, Inhaled, or Absorbed Through Skin: Systemic toxicity can occur through multiple routes of exposure.[1][2]

Given these hazards, a multi-layered approach to personal protection is not just recommended, but essential for mitigating risk. The causality is clear: engineering controls and Personal Protective Equipment (PPE) serve as the critical barriers between the researcher and potential chemical exposure.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solids Chemical safety goggles with side shieldsChemically resistant gloves (e.g., Butyl rubber, Neoprene)Fully buttoned lab coatRecommended if not handled in a fume hood or if dust is generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Preparing Solutions Chemical safety goggles and a face shieldChemically resistant glovesFlame-retardant lab coatRecommended if not performed in a fume hood.
Running Reactions Chemical safety goggles and a face shieldChemically resistant glovesFlame-retardant lab coatRecommended if the reaction is not contained within a closed system or fume hood.
Handling Waste Chemical safety gogglesChemically resistant glovesLab coatNot generally required if handling sealed containers.

Operational Blueprint: From Receipt to Disposal

A self-validating safety system relies on established, repeatable procedures. Follow this step-by-step guidance for the complete lifecycle of this compound in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[3] The material is noted to be air-sensitive and hygroscopic, so storage under an inert atmosphere is recommended.[3] Store away from incompatible materials such as strong oxidizing agents and acids.[4]

Handling and Use: A Procedural Workflow

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood Proceed once fully protected prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials Ensure proper ventilation handling_weigh 4. Weigh Solid in Fume Hood prep_materials->handling_weigh Begin handling handling_dissolve 5. Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction 6. Conduct Reaction in Closed System or Fume Hood handling_dissolve->handling_reaction cleanup_decon 7. Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon Upon completion cleanup_waste 8. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard workflow for handling this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain: For dry spills, avoid generating dust.[5] Carefully sweep or vacuum the material into a sealable, labeled container.[5] For wet spills, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[2]

  • Clean: Wash the spill area thoroughly with soap and water.[5]

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealable, and compatible container.[4]

  • Labeling: Attach a hazardous waste label as soon as the first waste is added.[4]

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed waste disposal company.[1] Do not empty into drains.[1]

Emergency Procedures: A Rapid Response Guide

Preparedness is key to mitigating the impact of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air.[1][5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely about following a set of rules, but about understanding the principles behind them. By integrating these expert-validated protocols into your daily laboratory operations, you contribute to a robust safety culture that protects not only yourself and your colleagues but also the integrity of your research.

References

  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 5 grams. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Loba Chemie. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridineethanol Hydrochloride
Reactant of Route 2
4-Pyridineethanol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.